molecular formula C8H6BrClO B1584072 2-Bromo-1-(3-chlorophenyl)ethanone CAS No. 41011-01-2

2-Bromo-1-(3-chlorophenyl)ethanone

Cat. No.: B1584072
CAS No.: 41011-01-2
M. Wt: 233.49 g/mol
InChI Key: KJVRURZDIOVSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVRURZDIOVSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194000
Record name 2-Bromo-3'-chloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name 2-Bromo-3'-chloroacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3075
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN ALCOHOL
Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES

CAS No.

41011-01-2
Record name 2-Bromo-1-(3-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41011-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3'-chloroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041011012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3'-chloroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-CHLOROPHENACYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62718DTBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

39.5-40 °C
Record name 2-BROMO-3'-CHLOROACETOPHENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Introduction: Defining a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound, also known by synonyms such as 3-Chlorophenacyl bromide and α-Bromo-3-chloroacetophenone, is a halogenated aryl ketone that serves as a pivotal intermediate in modern organic synthesis.[1][2] Belonging to the class of α-haloketones, its structure is characterized by a bifunctional reactivity profile stemming from two distinct electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon.[3] This dual reactivity makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds that form the core of numerous pharmaceutical and agrochemical agents.[1][4]

This guide provides a comprehensive technical overview, from synthesis and reactivity to applications and safe handling, grounded in established protocols and mechanistic principles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.

PropertyValueSource(s)
CAS Number 41011-01-2[2][5][6]
Molecular Formula C₈H₆BrClO[1][5][6][7]
Molecular Weight 233.49 g/mol [1][5][6][7]
IUPAC Name This compound[1][2]
Appearance Solid, Needles[2][6]
Melting Point 39-43 °C[6][7]
Storage Temperature 2-8°C, Sealed in dry conditions[6][8]
SMILES C1=CC(=CC(=C1)Cl)C(=O)CBr[1][6]
InChI Key KJVRURZDIOVSSQ-UHFFFAOYSA-N[1][6]

Part 1: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the selective α-bromination of its precursor, 3-chloroacetophenone.[1] The causality behind this reaction's success lies in the activation of the α-position by the electron-withdrawing carbonyl group, which facilitates the formation of an enol or enolate intermediate that is highly susceptible to electrophilic attack by bromine.

Mechanism: Acid-Catalyzed α-Bromination

The reaction typically proceeds under acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and promoting keto-enol tautomerization. The resulting enol is the key reactive intermediate. Its electron-rich double bond readily attacks molecular bromine (an electrophile), leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.

G cluster_0 Step 1: Acid-Catalyzed Enolization cluster_1 Step 2: Electrophilic Attack Keto 3-Chloroacetophenone (Keto Form) ProtonatedKeto Protonated Carbonyl Keto->ProtonatedKeto + H⁺ Enol Enol Intermediate ProtonatedKeto->Enol - H⁺ Br2 Br-Br Enol->Br2 Nucleophilic attack Product This compound Br2->Product Bromination HBr HBr Product->HBr Release

Caption: Mechanism of acid-catalyzed α-bromination.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 2-bromo-3'-chloroacetophenone from 3-chloroacetophenone using molecular bromine in methanol.[9] This method avoids harsher solvents and provides a high yield of the target compound.

Materials:

  • 3-chloroacetophenone (1 mol, 154.6 g)

  • Anhydrous Methanol (310 mL)

  • Bromine (0.99 mol, 158.2 g)

  • Heptane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Charge a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer with 3-chloroacetophenone and anhydrous methanol. Maintain a nitrogen atmosphere.

  • Bromine Addition: While stirring continuously, slowly add bromine dropwise. The key to selectivity and avoiding side reactions is rigorous temperature control; maintain the internal temperature between 30°C and 45°C. The addition should be completed over approximately 1 hour.[9]

  • Reaction Completion: After completing the addition, continue stirring at the same temperature for an additional 10 minutes to ensure the reaction goes to completion.

  • Precipitation: Add 160 g of water to the reaction mixture. Cool the solution to -10°C to induce crystallization of the product.

  • Isolation: Collect the crude product by filtration.

  • Purification: Dissolve the crude solid in heptane (approx. 750 g). Wash the organic solution twice with water (200 g each). Dry the organic phase with anhydrous magnesium sulfate, filter off the desiccant, and concentrate the filtrate under reduced pressure to yield the purified product.[9]

Self-Validation: The success of this protocol is validated by the high yield (reported as 91.0%) and purity of the final product.[9] Monitoring by Thin Layer Chromatography (TLC) during the reaction can confirm the consumption of the starting material.

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its nature as an α-haloketone, a class of compounds renowned for their versatility.[3] The presence of the carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack, making it a potent alkylating agent.

The Duality of Electrophilic Sites

A nucleophile can potentially attack two primary sites on the molecule:

  • α-Carbon (SN2 Reaction): The inductive effect of the carbonyl group polarizes the C-Br bond, making the α-carbon highly electron-deficient and susceptible to nucleophilic substitution. This pathway is significantly faster than for analogous alkyl halides.[10]

  • Carbonyl Carbon: Like any ketone, the carbonyl carbon is electrophilic and can be attacked by nucleophiles, although this is often a competing or subsequent reaction pathway.

G cluster_paths Reaction Pathways Molecule This compound SN2_Product α-Substitution Product (Alkylation) Molecule->SN2_Product Attack at α-Carbon (Primary Pathway) Carbonyl_Addition Carbonyl Addition Product Molecule->Carbonyl_Addition Attack at Carbonyl Carbon (Secondary Pathway) Nu Nucleophile (Nu⁻) Nu->Molecule Nucleophilic Attack

Caption: Primary nucleophilic attack pathways.

Key Transformations and Applications

This reactivity profile enables a wide array of synthetic transformations, making it a cornerstone intermediate.

  • Heterocycle Synthesis: α-Haloketones are classic precursors for building heterocycles. For instance, reaction with thioamides or thioureas yields medicinally important thiazole rings.[4] Similarly, it can be used in the Hantzsch pyrrole synthesis.[4]

  • Preparation of 1,4-Diketones: It serves as a substrate for the one-step synthesis of symmetrical 1,4-diketones when treated with a Zn-I₂ system.[9][11]

  • Pharmaceutical and Agrochemical Intermediate: The compound is widely used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[1][12]

  • Potential Therapeutic Agent: Research has pointed to this compound as a potential selective agonist for the Cannabinoid receptor type 2 (CB2).[1] Activation of the CB2 receptor is linked to immunomodulatory and anti-inflammatory responses, and this activity has been explored in the context of treating neuroinflammation associated with psychotic disorders like schizophrenia.[1]

Part 3: Analytical Characterization

Confirming the identity and purity of synthesized this compound is achieved through standard spectroscopic techniques.

Analytical MethodExpected ObservationRationale
Infrared (IR) Spectroscopy Strong C=O stretch at ~1710 cm⁻¹Characteristic stretching vibration for an aryl ketone.[1]
¹H NMR Spectroscopy Aromatic protons: δ 7.2–8.4 ppmMethylene protons (-CH₂Br): singlet, ~δ 4.4 ppmThe aromatic region shows complex splitting due to the meta-substitution. The α-protons are deshielded by both the carbonyl and bromine.
Mass Spectrometry (MS) Molecular ion peak (M⁺) showing a characteristic isotopic pattern for Br and Cl.The presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique and easily identifiable cluster of peaks.

Part 4: Safety, Handling, and Disposal

As a reactive alkylating agent, this compound requires careful handling. It is classified as a hazardous substance.

GHS Hazard Classification
PictogramGHS CodeHazard StatementSource(s)
alt text
GHS07H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][7][13]

The substance is also a lachrymator, meaning it irritates the eyes and causes tearing.[2][7]

Protocol for Safe Handling and Emergency Response

Engineering Controls & Personal Protective Equipment (PPE):

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[13]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][13]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Take off contaminated clothing immediately.[6][13]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask).[6]

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[7][13]

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage and Disposal:

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] Store locked up.[13] Recommended storage is at 2-8°C.[6][8]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]

References

An In-depth Technical Guide to 3-Chlorophenacyl Bromide: Properties, Reactivity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chlorophenacyl bromide (CAS 41011-01-2), also known as 2-Bromo-3'-chloroacetophenone, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug development.[1][2] Its bifunctional nature, characterized by two distinct electrophilic centers, renders it a versatile alkylating agent and a valuable precursor for synthesizing a wide array of heterocyclic compounds.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, explores its reactivity through the lens of established reaction mechanisms, details protocols for its synthesis and analysis, and outlines critical safety and handling procedures for laboratory use.

Core Physicochemical Properties

3-Chlorophenacyl bromide is an off-white to yellow crystalline solid at standard conditions.[5] Its structure features a benzene ring substituted with a chlorine atom at the meta-position and a bromoacetyl group. This arrangement of a carbonyl group adjacent to a carbon-bromine bond is characteristic of an α-haloketone, a class of compounds known for their heightened reactivity.[3][6]

Identification and Key Data

The fundamental properties of 3-Chlorophenacyl bromide are summarized below for quick reference by researchers.

PropertyValueReference(s)
IUPAC Name 2-bromo-1-(3-chlorophenyl)ethanone[7]
Synonyms 2-Bromo-3'-chloroacetophenone, m-Chlorophenacyl bromide[1][7][8]
CAS Number 41011-01-2[7][9]
Molecular Formula C₈H₆BrClO[5][7][8]
Molecular Weight 233.49 g/mol [7][8][10]
Appearance Off-white to yellow solid, needles[5][7][11]
Melting Point 39-43 °C[5]
Boiling Point 122-124 °C[5]
Storage Temperature 2-8°C, in a dry, well-ventilated place[5][12]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Chlorophenacyl bromide is rooted in the reactivity of the α-haloketone moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the electrophilicity of the α-carbon.[3] This makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.[13]

Nucleophilic Substitution Reactions

As a potent alkylating agent, 3-Chlorophenacyl bromide readily reacts with a variety of nucleophiles.[4][6] The Sₙ2 pathway is favored over the Sₙ1 pathway because the formation of an α-carbonyl carbocation is energetically unfavorable.[13]

  • Causality: The choice of nucleophile is critical. Weakly basic nucleophiles are preferred to minimize competing side reactions.[13] Strong bases can abstract the acidic α-hydrogen, leading to the formation of an α-haloenolate, which can initiate undesirable pathways such as the Favorskii rearrangement.[13][14]

A generalized workflow for this key reaction is depicted below.

G Diagram 1: Nucleophilic Substitution Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 3CPB 3-Chlorophenacyl Bromide (Electrophile) Reaction Sₙ2 Reaction (Solvent, Temp Control) 3CPB->Reaction Nu Nucleophile (Nu⁻) Nu->Reaction Product Alkylated Product (R-Nu) Reaction->Product Byproduct Bromide Ion (Br⁻) Reaction->Byproduct

Caption: Generalized Sₙ2 reaction pathway for 3-Chlorophenacyl bromide.

Applications in Heterocyclic Synthesis

The dual electrophilic nature of 3-Chlorophenacyl bromide (at the α-carbon and the carbonyl carbon) makes it a cornerstone reagent for constructing heterocyclic systems.

  • Benzofuran Synthesis: It can undergo cyclo-condensation with ortho-hydroxycarbonyl compounds, such as salicylaldehyde, to form substituted benzofurans.[3]

  • Fused Pyrrole Derivatives: Reaction with N-heterocyclic compounds like pyridines or imidazoles leads to quaternization. The resulting ylides can then undergo cycloaddition with alkenes or alkynes, providing a route to various fused pyrrole structures.[3]

  • 1,4-Diketone Formation: In the presence of a Zinc-Iodine couple, it serves as a substrate for the one-step preparation of symmetrical 1,4-diketones.[8][9]

Experimental Protocols

Synthesis of 3-Chlorophenacyl Bromide

The most common and efficient laboratory synthesis involves the direct α-bromination of 3-chloroacetophenone.[4][9]

  • Expertise: This electrophilic substitution is performed under controlled conditions to ensure selective bromination at the α-carbon while preventing unwanted aromatic bromination or the formation of poly-brominated byproducts.[4] Temperature control is crucial to suppress side reactions.[4]

G Diagram 2: Synthesis Workflow Start Start: Prepare Reactants A Dissolve 3-chloroacetophenone in anhydrous methanol under Nitrogen atmosphere. Start->A B Slowly add Bromine (Br₂) dropwise, maintaining temperature at 30-45°C. A->B C Stir for 10 minutes post-addition to complete the reaction. B->C D Quench with water and cool to -10°C to precipitate crude product. C->D E Filter the precipitate. D->E F Purification: Dissolve crude product in heptane. E->F G Wash with water, dry organic phase (e.g., with MgSO₄), and filter. F->G H Concentrate filtrate to yield pure 3-Chlorophenacyl bromide. G->H End End: Pure Product H->End

Caption: Step-by-step workflow for the synthesis of 3-Chlorophenacyl bromide.

Detailed Protocol:

  • Setup: In a four-necked flask under a nitrogen atmosphere, add anhydrous methanol (310 mL) and 3-chloroacetophenone (154.6 g, 1 mol).[9]

  • Bromination: While stirring continuously, slowly add bromine (158.2 g, 0.99 mol) dropwise. The rate of addition should be controlled to maintain the internal temperature between 30°C and 45°C. This step should take approximately 1 hour.[9]

  • Reaction Completion: After completing the addition, continue stirring at the same temperature for an additional 10 minutes.[9]

  • Precipitation: Add water (160 g) to the reaction mixture and cool the solution to -10°C to facilitate crystal precipitation.[9]

  • Isolation: Collect the crude product by filtration.[9]

  • Purification: Dissolve the crude solid in heptane. Wash the organic solution twice with water, then dry it over anhydrous magnesium sulfate. Remove the desiccant by filtration.[9]

  • Final Product: Concentrate the filtrate under reduced pressure to yield pure 2-bromo-3-chloroacetophenone.[9]

Analytical Characterization

A multi-technique approach is required for unambiguous structural confirmation and purity assessment.[15]

1. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption peak around 1700 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR: Will show characteristic signals for the aromatic protons (with a splitting pattern indicating meta-substitution) and a singlet for the two methylene (-CH₂) protons adjacent to the carbonyl and bromine.[18][19]

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon, the methylene carbon, and the distinct aromatic carbons.[17][18]

  • Mass Spectrometry (MS): Determines the molecular weight and isotopic distribution. The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) due to the natural isotopic abundances of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl).[15][19]

2. Chromatographic Purity Assessment (HPLC):

  • Trustworthiness: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of small molecule pharmaceuticals and intermediates due to its robustness and resolving power.[20][21] A reversed-phase method is typically employed for compounds of this polarity.[22]

G Diagram 3: HPLC Purity Analysis Workflow Start Start: Sample Preparation A Accurately weigh and dissolve sample in mobile phase (e.g., Acetonitrile/Water). Start->A B Filter solution through a 0.45 µm syringe filter. A->B C Inject prepared sample into HPLC system. B->C D Separation on C18 Reversed-Phase Column. C->D E Detection using UV Detector. D->E F Data Analysis: Integrate peak areas. E->F G Calculate purity as: (Area_MainPeak / Area_Total) * 100% F->G End End: Purity Report G->End

Caption: Standard workflow for determining the purity of 3-Chlorophenacyl bromide via HPLC.

Exemplary HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[21]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape.[22]

  • Detection: UV detection at an appropriate wavelength (e.g., 215 nm or 310 nm).[23]

  • Sample Preparation: Prepare a stock solution by dissolving an accurately weighed amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution before injection.[21]

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the relative peak area percentage.

Safety, Handling, and Storage

3-Chlorophenacyl bromide is a hazardous substance and must be handled with appropriate precautions.

  • Primary Hazards: It is a lachrymator, meaning it causes tearing.[1][5] It is classified as causing severe skin burns, skin irritation, and serious eye damage.[24] Inhalation may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (inspect before use), chemical safety goggles, a face shield, and a lab coat.[12]

  • Handling: Avoid all contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[25] Ensure adequate ventilation and wash hands thoroughly after handling.[12][24]

  • Storage: Store in a tightly closed container in a cool (recommended 2-8°C), dry, and well-ventilated area away from incompatible materials.[5][12]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[12][25]

    • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[12][26]

    • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[12][26]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][27]

References

2-Bromo-1-(3-chlorophenyl)ethanone structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aryl ketone of significant interest to the scientific community. Identified by its CAS Number 41011-01-2, this compound serves as a critical intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This document details its chemical structure, physicochemical properties, primary synthetic routes with mechanistic insights, and key applications, including its investigated role as a potential therapeutic agent. Furthermore, it outlines essential safety, handling, and storage protocols for laboratory and industrial use. The guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile reagent.

Chemical Identity and Structural Elucidation

This compound is a derivative of acetophenone, distinguished by two halogen substitutions: a chlorine atom on the meta-position (C3) of the phenyl ring and a bromine atom on the alpha-carbon of the ethanone moiety.[1] This specific arrangement of electron-withdrawing groups profoundly influences its chemical reactivity.

  • IUPAC Name : this compound[2]

  • Synonyms : 2-Bromo-3'-chloroacetophenone, 3-Chlorophenacyl bromide, m-Chlorophenacyl bromide[2][3]

  • CAS Number : 41011-01-2[2][4]

  • Molecular Formula : C₈H₆BrClO[1][2][4]

  • Canonical SMILES : C1=CC(=CC(=C1)Cl)C(=O)CBr[1]

The structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, with X-ray crystallography studies revealing a planar carbonyl group.[1]

Caption: Structural Formula of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

PropertyValueSource(s)
Molecular Weight 233.49 g/mol [1][2][4]
Physical Description Solid, often as needles[2]
Solubility Soluble in alcohol[1]
Hydrogen Bond Donor Count 0[2][4]
Hydrogen Bond Acceptor Count 1[2][4]
Rotatable Bond Count 2[4]
XLogP3 3.3[2]

Synthesis and Manufacturing

The most direct and common method for synthesizing this compound is through the selective bromination of 3-chloroacetophenone at the alpha position to the carbonyl group.[1]

Underlying Mechanism: Acid-Catalyzed Enolization

This reaction proceeds via an acid-catalyzed enolization mechanism. The process is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-protons. This facilitates a keto-enol tautomerization, forming an enol intermediate. This electron-rich enol then undergoes an electrophilic attack by bromine (Br₂) to yield the final α-brominated product.[1] The use of an acid catalyst is crucial for controlling the reaction and ensuring the selective bromination at the desired position.

Experimental Protocol: Bromination of 3-Chloroacetophenone

The following protocol describes a representative synthesis. Note: This procedure should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 3-chloroacetophenone (1 equivalent) in a suitable solvent such as acetic acid.[5]

  • Initiation : Add a catalytic amount of a radical initiator like benzoyl peroxide.[5]

  • Bromination : Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution while maintaining a controlled temperature.[5] The reaction is typically heated to reflux for several hours to ensure complete conversion.[5]

  • Work-up : After the reaction is complete (monitored by TLC or GC-MS), cool the mixture. The solvent is often removed under reduced pressure.[5]

  • Purification : The crude product is then poured into water to precipitate the solid.[5] The precipitate is filtered, washed with water to remove impurities, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield the final product as white, needle-shaped crystals.[5]

synthesis_workflow start 3-Chloroacetophenone (Starting Material) step1 Dissolve in Acetic Acid Add Benzoyl Peroxide start->step1 step2 Add NBS Reflux for 3-6 hours step1->step2 step3 Solvent Removal (Vacuum) step2->step3 step4 Precipitate in Water Filter and Wash step3->step4 purify Recrystallization (e.g., Ethanol) step4->purify end This compound (Final Product) purify->end

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Applications

Reactivity Profile

The chemical behavior of this compound is dominated by the reactivity of the α-bromo ketone moiety.[1] The presence of two electron-withdrawing groups—the carbonyl oxygen and the alpha-bromine—makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution reactions.[1] This allows the bromine atom to be readily displaced by a wide range of nucleophiles, making it an exceptionally useful building block in organic synthesis.

Applications in Organic Synthesis

This compound is a valuable intermediate for constructing more complex molecules.[1] Its ability to react with nucleophiles is exploited in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.[1] For example, it has been used in reactions like the Bischler–Möhlau indole synthesis, where α-bromoacetophenones react with anilines to form 2-arylindoles.[1] Its utility extends to the development of pharmaceuticals, agrochemicals, and materials with specific industrial properties.[1]

Role in Drug Development and Medicinal Chemistry

Beyond its role as a synthetic intermediate, this compound has been directly investigated for its potential therapeutic effects. Research suggests it may act as a selective agonist for the Cannabinoid receptor type 2 (CB2).[1] CB2 receptors are concentrated in the immune system, and their activation is linked to immunomodulatory and anti-inflammatory responses.[1] This mechanism has led to its exploration in the context of treating chronic schizophrenia and other psychotic disorders, where neuroinflammation is an implicated factor.[1]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Hazard Identification : The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[2][7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[6]

    • Skin Protection : Wear impervious, chemical-resistant gloves and protective clothing.[6]

    • Respiratory Protection : Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[6]

  • First-Aid Measures :

    • If Inhaled : Remove the person to fresh air. If breathing is difficult, give oxygen.[6][7]

    • If on Skin : Wash off immediately with plenty of soap and water for at least 15 minutes.[7][8]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6][8]

  • Storage : Store in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[6] Recommended storage is often in a refrigerator at 2-8°C.[3][9]

Conclusion

This compound is a highly functionalized aryl ketone with significant utility in synthetic chemistry. Its defined structural features, particularly the reactive α-bromo group, make it an indispensable precursor for a variety of complex organic molecules, including novel pharmaceutical agents. While its synthesis is straightforward, its hazardous properties, notably its potent irritant and lachrymatory effects, demand rigorous safety and handling procedures. Continued research into its applications, especially in medicinal chemistry, underscores its importance to the scientific and drug development communities.

References

An In-depth Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone and its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 2-Bromo-1-(3-chlorophenyl)ethanone, a pivotal chemical intermediate in organic synthesis and drug discovery. The document delves into its extensive list of synonyms, detailed physicochemical properties, and critical safety information. Furthermore, it explores the compound's significant applications, particularly in the synthesis of heterocyclic compounds and its emerging role in medicinal chemistry as a potential therapeutic agent. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into its reactivity, synthesis protocols, and biological significance.

Nomenclature and Chemical Identity

This compound is known by a variety of synonyms in chemical literature and commercial catalogs, which can often be a source of confusion. A clear understanding of its various names is crucial for accurate literature searches and procurement.

The systematic IUPAC name for this compound is This compound . However, it is frequently referred to by several other names, including:

  • 3'-Chloro-2-bromoacetophenone

  • m-Chlorophenacyl bromide[1]

  • 3-Chlorophenacyl bromide[1]

  • α-Bromo-3-chloroacetophenone

  • Ethanone, 2-bromo-1-(3-chlorophenyl)-[1]

A comprehensive list of its identifiers is provided in the table below for unambiguous identification.

IdentifierValue
CAS Number 41011-01-2
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol [1]
InChI InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
InChIKey KJVRURZDIOVSSQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)CBr

Physicochemical Properties and Safety Data

This compound is a solid at room temperature, typically appearing as needles.[1] Its physicochemical properties and safety data are summarized in the following table.

PropertyValue
Appearance Solid (needles)[1]
Melting Point 39-43 °C
Boiling Point No data available
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338
Hazard Classifications Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Target Organs Respiratory system
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves

Safety and Handling: This compound is an irritant and a lachrymator, meaning it can cause skin and eye irritation, as well as induce tearing.[1] It may also cause skin sensitization.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Applications in Organic Synthesis and Drug Discovery

The reactivity of this compound, primarily due to the presence of the α-bromo ketone moiety, makes it a valuable intermediate in a variety of organic transformations.[2] Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[2]

Synthesis of 2-Arylindoles via the Bischler–Möhlau Indole Synthesis

A significant application of this compound is in the Bischler–Möhlau indole synthesis, a classic method for preparing 2-arylindoles.[2] This reaction involves the condensation of an α-bromoacetophenone with an excess of an aniline. The causality behind the choice of an α-bromo ketone lies in its ability to undergo nucleophilic substitution with the aniline, initiating a cascade of reactions that ultimately leads to the formation of the indole ring.

The general mechanism for the Bischler-Möhlau indole synthesis is depicted below:

Bischler_Mohlau cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_bromo This compound intermediate1 α-Anilino Ketone alpha_bromo->intermediate1 Nucleophilic Substitution aniline1 Aniline (2 eq.) aniline1->intermediate1 intermediate2 Dianilino Alkene aniline1->intermediate2 intermediate1->intermediate2 Condensation intermediate3 Cyclized Intermediate intermediate2->intermediate3 Electrophilic Cyclization indole 2-(3-Chlorophenyl)indole intermediate3->indole Aromatization

Caption: Bischler-Möhlau Indole Synthesis Workflow.

Potential as a Selective Cannabinoid Receptor 2 (CB2) Agonist

Emerging research has identified this compound as a potential selective agonist for the Cannabinoid Receptor 2 (CB2).[2] The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for a range of conditions, including chronic pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.

The proposed mechanism of action involves the interaction of the molecule with the CB2 receptor, which can trigger a cascade of intracellular signaling events.[2] This activation may help to modulate neuroinflammation, a process implicated in the pathophysiology of conditions like chronic schizophrenia.[2] Further research into the structure-activity relationship of this compound and its derivatives could lead to the development of novel therapeutics targeting the CB2 receptor.

Detailed Experimental Protocol: Synthesis of α-Bromoacetophenone Derivatives

The following is a representative, self-validating protocol for the α-bromination of an acetophenone derivative, which is the precursor to this compound. This protocol is adapted from a method developed for undergraduate chemistry experiments, emphasizing safety and efficiency.[3]

Objective: To synthesize an α-bromoacetophenone derivative from the corresponding acetophenone using a safe and effective brominating agent.

Materials:

  • Acetophenone derivative (e.g., 4-chloroacetophenone) (1.0 eq)

  • Pyridine hydrobromide perbromide (1.1 eq)[3]

  • Glacial acetic acid (solvent)

  • 50 mL round-bottom flask

  • Condensing tube

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condensing tube and a magnetic stir bar, combine the acetophenone derivative (e.g., 0.77 g, 5.0 mmol of 4-chloroacetophenone) and pyridine hydrobromide perbromide (1.76 g, 5.5 mmol).[3]

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.[3]

  • Reaction Conditions: Stir the reaction mixture at 90 °C.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The optimal reaction time is typically around 3 hours.[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation and Purification: The product can be isolated and purified through standard techniques such as extraction and recrystallization.

Causality of Experimental Choices:

  • Pyridine hydrobromide perbromide: This reagent is chosen as a safer alternative to liquid bromine, which is highly corrosive and volatile. It acts as a solid source of bromine, making it easier and safer to handle in a laboratory setting.

  • Acetic Acid: Acetic acid serves as a suitable solvent for the reactants and facilitates the reaction by promoting the enolization of the ketone, which is a key step in the α-bromination mechanism.

  • Temperature: The reaction is heated to 90 °C to increase the reaction rate and ensure a reasonable reaction time for a laboratory setting.

References

An In-depth Technical Guide to the Safe Handling and Use of α-Bromo-3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for α-Bromo-3-chloroacetophenone, a versatile but hazardous reagent. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to offer a deep understanding of the chemical's intrinsic properties and the causality behind the recommended safety measures. By grounding these protocols in scientific principles, this guide aims to foster a culture of safety and ensure self-validating laboratory practices.

Understanding the Inherent Hazards: Reactivity as the Root Cause

α-Bromo-3-chloroacetophenone (CAS No: 41011-01-2) is an α-halo ketone, a class of compounds recognized for their utility in organic synthesis, particularly in the construction of heterocyclic molecules and as intermediates in pharmaceuticals.[1] However, the very chemical features that make it a valuable synthetic building block are also the source of its significant hazards.

The core of its reactivity lies in the electrophilic nature of the α-carbon, which is bonded to a bromine atom. The adjacent carbonyl group acts as a potent electron-withdrawing group, polarizing the carbon-bromine bond and making the α-carbon highly susceptible to nucleophilic attack.[2][3] This enhanced reactivity is the fundamental reason for the compound's hazardous properties. Biological macromolecules, rich in nucleophilic functional groups (e.g., thiols in cysteine, amines in lysine), can readily react with α-Bromo-3-chloroacetophenone. This covalent modification of proteins and other biomolecules disrupts their normal function, leading to cellular damage and initiating an inflammatory response.[4]

This reactivity manifests in the following primary hazards:

  • Severe Skin and Eye Irritation/Corrosion: Contact with skin or eyes leads to rapid irritation and can cause chemical burns.[4][5] The electrophilic nature of the compound allows it to react with proteins and other molecules in these tissues, causing cellular damage.

  • Respiratory Tract Irritation: Inhalation of the dust can cause irritation to the respiratory system.[4][5]

  • Lachrymator: The compound is a potent lachrymator, meaning it causes immediate tearing, pain, and irritation to the eyes upon exposure.[6][7] This is a direct result of its reaction with nerve endings in the cornea.

  • Toxicity: The compound is harmful if swallowed.[8]

A Systematic Approach to Safety: The Hierarchy of Controls

To mitigate the risks associated with α-Bromo-3-chloroacetophenone, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

Hierarchy of Controls cluster_0 Hierarchy of Controls for α-Bromo-3-chloroacetophenone Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: The most effective control is to eliminate the use of α-Bromo-3-chloroacetophenone if possible. If not, consider substituting it with a less hazardous reagent that can achieve the same synthetic outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood: All handling of α-Bromo-3-chloroacetophenone, including weighing, dispensing, and reaction setup, must be performed in a certified chemical fume hood to prevent inhalation of the dust and to contain any potential spills.[9]

    • Ventilation: Ensure adequate ventilation in the laboratory.[10]

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this reagent.

    • Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response for α-Bromo-3-chloroacetophenone.[9]

    • Restricted Access: Limit access to areas where this chemical is being used to authorized personnel only.[5]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE): The Final Barrier

The selection and proper use of PPE are critical for preventing exposure.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[11]Protects against dust particles and splashes, which can cause severe eye irritation and damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[2][12]Prevents skin contact, which can lead to irritation and chemical burns.[4]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.[11]Protects the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8]Required when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.

Detailed Protocols for Safe Handling and Storage

4.1. Handling:

  • Preparation: Before handling, ensure that a chemical spill kit is readily available and that the location of the nearest safety shower and eyewash station is known.[12]

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound inside a chemical fume hood.[9] Use a disposable weighing boat to avoid contamination of balances.

  • Reaction Setup: Set up all reactions in a chemical fume hood. Add the reagent slowly and in a controlled manner to the reaction mixture.

  • Post-Reaction: After the reaction is complete, quench any unreacted reagent before workup. A common method is to add a nucleophilic quenching agent, such as a solution of sodium bisulfite.

  • Housekeeping: Clean all spills immediately. Decontaminate all surfaces and equipment that have come into contact with the chemical.[5]

4.2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[13]

  • The recommended storage temperature is between 2-8°C.[8]

Emergency Procedures: A Rapid and Coordinated Response

In the event of an exposure or spill, a swift and correct response is crucial to minimize harm.

Emergency_Response_Spill Spill Spill Occurs Assess Assess the Spill (Minor vs. Major) Spill->Assess Minor Minor Spill (<1g, contained) Assess->Minor Minor Major Major Spill (>1g, uncontained) Assess->Major Major Cleanup Cleanup with Spill Kit (Trained Personnel Only) Minor->Cleanup Evacuate Evacuate Area Alert Others Major->Evacuate Call_EHS Call Emergency Services / EHS Evacuate->Call_EHS Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Emergency response workflow for a chemical spill.

5.1. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14][15] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][14] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[3][16] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Seek immediate medical attention.

5.2. Spill Response:

  • Minor Spills (small quantity, contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[17]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[18]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (large quantity, uncontained, or if you are unsure):

    • Evacuate the laboratory immediately and alert others.[10]

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency services. Do not attempt to clean up a major spill yourself.[10]

Waste Disposal

All waste containing α-Bromo-3-chloroacetophenone must be treated as hazardous waste.

  • Collect all solid waste (e.g., contaminated absorbent material, disposable labware) in a clearly labeled, sealed container.

  • Collect liquid waste in a separate, labeled, and sealed container. If possible, quench reactive waste streams with a suitable nucleophile before collection.

  • Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[6][19]

Conclusion

α-Bromo-3-chloroacetophenone is a valuable reagent whose utility is matched by its hazardous nature. A thorough understanding of its chemical reactivity provides the foundation for implementing robust safety protocols. By adhering to the hierarchy of controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive and informed approach to safety is paramount in any laboratory setting, and this guide serves as a critical resource for those working with this and other reactive chemicals.

References

A Technical Guide to the Electrophilicity and Synthetic Utility of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-1-(3-chlorophenyl)ethanone, a member of the α-haloketone class, is a potent electrophile and a highly versatile intermediate in modern organic synthesis and medicinal chemistry. Its reactivity is governed by a unique confluence of structural and electronic factors, including a polarized carbonyl group, an excellent bromide leaving group, and the inductive effects of a meta-substituted chlorine on the aromatic ring. This guide provides an in-depth analysis of the molecule's electrophilic nature, grounded in mechanistic principles and supported by experimental and computational evidence. We will dissect the key factors that dictate its reactivity, present methodologies for its assessment, and explore its application in the synthesis of complex chemical entities, including novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic building block.

Part 1: Molecular Architecture and Intrinsic Reactivity

This compound, also known as 3-chlorophenacyl bromide, possesses the molecular formula C₈H₆BrClO.[1] Its structure is characterized by a 3-chlorophenyl ring attached to a bromoacetyl group. The exceptional reactivity of this compound stems from the synergistic effects of its functional groups, which create a highly electrophilic center at the α-carbon.

The primary drivers of this reactivity are:

  • The Carbonyl Group (C=O): The electronegative oxygen atom strongly withdraws electron density from the adjacent carbonyl carbon. This inductive effect is relayed to the α-carbon, rendering it electron-deficient.

  • The α-Bromine Atom: Bromine is an effective leaving group, capable of stabilizing a negative charge as a bromide ion (Br⁻). The carbon-bromine bond is polarized towards the bromine, further increasing the partial positive charge on the α-carbon.

This combination of an electron-withdrawing group and a good leaving group makes the α-carbon highly susceptible to attack by a wide range of nucleophiles.[2] The predominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction.[3]

Caption: Generalized SN2 mechanism at the α-carbon of this compound.

In the SN2 mechanism, the nucleophile attacks the α-carbon from the side opposite the bromine atom (backside attack). This proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the α-carbon.[3] The reaction concludes with the departure of the bromide ion and the formation of a new bond with the nucleophile.

Part 2: Dissecting Electrophilicity: The Role of Aromatic Substitution

While the α-bromo ketone moiety is intrinsically reactive, the substituent on the phenyl ring plays a critical role in modulating the electrophilicity of the reaction center. In this compound, the chlorine atom at the meta-position significantly enhances the molecule's reactivity.

The 3-chloro substituent exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring, which in turn withdraws density from the carbonyl group. This cascade of induction further polarizes the carbonyl bond and, consequently, increases the partial positive charge on the α-carbon, making it an even more attractive target for nucleophiles.

Inductive_Effect Cl 3-Chloro Group (-I Effect) Ring Phenyl Ring Cl->Ring Withdraws e⁻ density CO Carbonyl Group Ring->CO Withdraws e⁻ density AlphaC α-Carbon (Electrophilic Center) CO->AlphaC Enhances δ+ charge Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_E Prepare Electrophile Stock Solution Equilibrate Thermostat Solutions & Conductometry Cell Prep_E->Equilibrate Prep_Nu Prepare Nucleophile Stock Solution Prep_Nu->Equilibrate Mix Initiate Reaction in Cell Equilibrate->Mix Monitor Record Conductivity vs. Time Mix->Monitor Plot Plot Kinetic Data (e.g., 1/[A] vs. t) Monitor->Plot Calculate Determine Rate Constant (k) from Slope Plot->Calculate

References

A Technical Guide to 2-Bromo-1-(3-chlorophenyl)ethanone: Characterization as a Selective Cannabinoid Receptor 2 (CB2) Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cannabinoid receptor type 2 (CB2) has emerged as a significant therapeutic target for a myriad of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative conditions, primarily due to its immunomodulatory functions and lack of the psychotropic effects associated with the cannabinoid receptor type 1 (CB1).[1] This guide provides a comprehensive technical overview of 2-Bromo-1-(3-chlorophenyl)ethanone, a halogenated arylketone, and its role as a selective CB2 receptor agonist.[2] We will explore its chemical properties, mechanism of action, and a detailed framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights to facilitate further investigation and application of this compound.

Introduction: The Compound and the Target

This compound: A Profile

This compound, with the molecular formula C₈H₆BrClO, is a derivative of acetophenone.[2][3] Historically, it has been utilized as a critical intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals, owing to the high reactivity of its α-bromo ketone moiety.[2] Its synthesis is most commonly achieved through the direct bromination of 3-chloroacetophenone.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41011-01-2[2][3][4][5][6][7]
Molecular Formula C₈H₆BrClO[2][3][4]
Molecular Weight 233.49 g/mol [2][3][4]
Appearance Solid (Needles)[4]
SMILES BrCC(=O)c1cccc(c1)Cl[3]

Recent investigations have highlighted its potential as a selective CB2 receptor agonist, opening new avenues for its application in medicinal chemistry.[2]

The CB2 Receptor: A Therapeutic Hub

The CB2 receptor, cloned in 1993, is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, including on B-cells, T-cells, and microglia.[8][9] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor's expression in the brain is primarily limited to microglia, particularly under inflammatory conditions.[1][8] This expression profile makes selective CB2 agonists attractive therapeutic candidates for modulating neuroinflammation and immune responses without inducing psychotropic side effects.[1][10]

Activation of the CB2 receptor triggers a cascade of intracellular signaling events that are crucial for its physiological effects.[11]

Mechanism of Action: CB2 Receptor Signaling

As a GPCR, the CB2 receptor's activation by an agonist like this compound initiates a series of intracellular events. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi/o).

Gαi/o-Dependent Pathway: The Canonical Route

Upon agonist binding, the CB2 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[12]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][13] This reduction in cAMP attenuates the activity of cAMP-dependent protein kinase A (PKA).[14]

  • Modulation of Ion Channels: The Gβγ dimer can directly modulate the activity of ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][11]

Non-Canonical and Biased Signaling

Emerging evidence suggests that CB2 receptor signaling is more complex than initially understood, involving pathways beyond Gαi/o inhibition of adenylyl cyclase.[11]

  • MAPK/ERK Pathway: CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8] This can occur through both G-protein dependent and independent mechanisms.

  • β-Arrestin Recruitment: Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), the CB2 receptor can recruit β-arrestins.[15] This not only leads to receptor desensitization and internalization but can also initiate a separate wave of signaling, including ERK activation, independent of G-protein coupling.[15][16]

  • Gαs Coupling: In some cellular contexts, such as human leukocytes, the CB2 receptor has been shown to couple to stimulatory Gαs proteins, leading to an increase in intracellular cAMP.[8]

The ability of a ligand to preferentially activate one signaling pathway over another is known as "functional selectivity" or "biased agonism".[10][11] Characterizing the specific signaling signature of this compound is therefore crucial for understanding its full pharmacological profile.

CB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CB2 CB2 Receptor G_protein Gαi/oβγ CB2->G_protein Activates beta_Arrestin β-Arrestin CB2->beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist This compound Agonist->CB2 Binds G_alpha->AC Inhibits ERK ERK G_beta_gamma->ERK Activates PKA PKA cAMP->PKA Activates beta_Arrestin->ERK Activates

Caption: CB2 receptor signaling pathways upon agonist binding.

Experimental Validation Framework

To rigorously characterize this compound as a CB2 receptor agonist, a multi-tiered experimental approach is necessary. This framework validates receptor binding, functional activity, and selectivity.

Experimental_Workflow cluster_binding cluster_functional cluster_selectivity start Test Compound: This compound binding Tier 1: Binding Assays start->binding radioligand Radioligand Binding (Determine Ki) binding->radioligand functional Tier 2: Functional Assays cAMP_assay cAMP Functional Assay (Determine EC50/IC50) functional->cAMP_assay selectivity Tier 3: Selectivity & Specificity cb1_binding CB1 vs CB2 Binding selectivity->cb1_binding radioligand->functional GTP_assay [35S]GTPγS Binding (Determine EC50) cAMP_assay->GTP_assay beta_arrestin_assay β-Arrestin Recruitment (BRET/FRET) GTP_assay->beta_arrestin_assay beta_arrestin_assay->selectivity cb1_functional CB1 vs CB2 Functional cb1_binding->cb1_functional

Caption: Tiered workflow for characterizing CB2 receptor agonists.

Tier 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the CB2 receptor in membranes prepared from cells overexpressing the receptor.[17][18][19]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human CB2 receptor.

    • Harvest cells, lyse via hypotonic shock, and homogenize.

    • Centrifuge to pellet membranes and resuspend in an appropriate buffer.

    • Determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate):

    • Total Binding: Add cell membranes, assay buffer, and a fixed concentration of [³H]CP-55,940 (typically at its Kd value).

    • Non-specific Binding (NSB): Add cell membranes, assay buffer, [³H]CP-55,940, and a high concentration of a non-labeled, high-affinity CB2 ligand (e.g., WIN-55,212-2) to saturate all specific binding sites.

    • Competition: Add cell membranes, assay buffer, [³H]CP-55,940, and serial dilutions of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays

Objective: To determine if this compound acts as an agonist (inhibiting cAMP) or inverse agonist at the CB2 receptor and to quantify its potency (EC50 or IC50).

Principle: Since CB2 is primarily Gαi/o-coupled, an agonist will inhibit adenylyl cyclase, preventing the accumulation of cAMP. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.[13] The assay then measures the test compound's ability to reduce this forskolin-stimulated cAMP level. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., Promega's GloSensor) are commonly used.[14][20][21]

Step-by-Step Protocol (using HTRF):

  • Cell Preparation:

    • Harvest CB2-expressing cells and resuspend them in stimulation buffer.

  • Assay Setup (384-well plate):

    • Dispense cells into wells.

    • Add serial dilutions of this compound. A known CB2 agonist (e.g., JWH-133) should be used as a positive control.[22]

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate at room temperature for 30 minutes.[21]

  • Lysis and Detection:

    • Add lysis buffer containing the HTRF reagents (e.g., anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).[21]

    • Incubate for 60 minutes.

  • Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

Data Analysis:

  • Plot the HTRF signal against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect (Emax).

Objective: To directly measure G-protein activation following receptor stimulation by the test compound.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is a direct measure of G-protein activation.[17][23][24]

Step-by-Step Protocol:

  • Assay Setup:

    • In a 96-well plate, combine CB2-expressing cell membranes, GDP, and serial dilutions of this compound in assay buffer.

    • A non-selective agonist like CP-55,940 serves as a robust positive control.[25]

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration through a filter mat, similar to the radioligand binding assay. Measure the filter-bound radioactivity using a scintillation counter.

Data Analysis:

  • Plot the specific [³⁵S]GTPγS binding (in DPM or CPM) against the log concentration of the agonist.

  • Fit the data to determine the EC50 and Emax values, representing the potency and efficacy of the compound in activating G-proteins.[23]

Data Interpretation and Expected Outcomes

Table 2: Interpreting Experimental Results

AssayKey ParameterInterpretation for a Selective CB2 Agonist
Radioligand Binding Ki (CB2) Low nanomolar to micromolar value, indicating binding affinity.
Ki (CB1) Significantly higher Ki value compared to CB2, or no binding detected.
cAMP Assay EC50/IC50 Dose-dependent reduction of forskolin-stimulated cAMP, yielding a potent EC50 value.
[³⁵S]GTPγS Binding EC50 / Emax Dose-dependent increase in [³⁵S]GTPγS binding. Emax value indicates efficacy relative to a full agonist.
β-Arrestin Assay EC50 A dose-dependent signal may indicate biased agonism, which requires further investigation.

A compound is confirmed as a selective CB2 agonist if it:

  • Displays a high binding affinity (low Ki) for the CB2 receptor and significantly lower affinity for the CB1 receptor.[17]

  • Functionally activates the CB2 receptor, demonstrated by a potent EC50 in inhibiting cAMP production and stimulating [³⁵S]GTPγS binding.

Conclusion and Therapeutic Outlook

The identification and characterization of this compound as a selective CB2 receptor agonist underscores its potential as a valuable chemical tool and a lead compound for drug discovery.[2] Its ability to modulate the CB2 receptor, a key player in immune regulation and neuroinflammation, positions it as a candidate for developing therapies for chronic pain, autoimmune disorders, and neurodegenerative diseases.[1] The experimental framework detailed in this guide provides a robust methodology for validating its mechanism of action and advancing its preclinical development. Further studies should focus on its in vivo efficacy, safety profile, and exploration of its potential for biased agonism to fine-tune therapeutic outcomes.

References

solubility of 2-Bromo-1-(3-chlorophenyl)ethanone in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-1-(3-chlorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a halogenated arylketone, is a pivotal intermediate in the landscape of modern organic synthesis.[1] Its molecular architecture, featuring a reactive α-bromo ketone moiety, makes it a valuable precursor for constructing a wide array of more complex molecules, including various heterocyclic compounds, pharmaceuticals, and agrochemicals.[2][3] The utility of this compound in any synthetic or developmental workflow is fundamentally governed by its solubility characteristics.

Understanding the is a critical-path parameter for researchers and process chemists. It dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of developing effective purification strategies, most notably recrystallization. Furthermore, in the context of drug development, the solubility profile can provide early insights into formulation possibilities and challenges.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this paper synthesizes theoretical principles with established experimental methodologies to provide a robust framework for scientists. We will explore its predicted solubility based on molecular structure, present a detailed protocol for its empirical determination, and discuss the practical implications for solvent selection in laboratory and process scale applications.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is prerequisite to any solubility study. These characteristics, summarized in Table 1, provide the foundational data for predicting and interpreting its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 3-Chlorophenacyl bromide, m-Chlorophenacyl bromide[4][5]
CAS Number 41011-01-2[6]
Molecular Formula C₈H₆BrClO[7]
Molecular Weight 233.49 g/mol [1][7]
Physical Form Solid, often as needles[4]
Appearance White to off-white crystalline solid[8]
Critical Safety Considerations

From a safety perspective, this compound is classified as a hazardous substance. It is a lachrymator, meaning it is an irritant that causes tearing.[7] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][9] Therefore, all handling and experimental procedures must be conducted within a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[7][9] The compound is also reported to decompose in contact with water.[7]

Theoretical Solubility Profile and Intermolecular Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[10][11] The structure of this compound—comprising a moderately polar carbonyl (ketone) group, an aromatic ring, and two halogen atoms (Cl and Br)—classifies it as a moderately polar molecule.

The potential intermolecular interactions include:

  • Dipole-Dipole Interactions: Arising from the polar C=O bond.

  • London Dispersion Forces: Present due to the electron clouds of the aromatic ring and halogen atoms.

  • Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor.

Based on these features, we can predict its solubility in common organic solvents, as detailed in Table 2.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent ClassPolarityPredicted SolubilityRationale
Hexane Non-polar AliphaticVery LowLow / InsolubleDominated by weak London dispersion forces; insufficient to overcome the solute's polar character.
Toluene Non-polar AromaticLowModerateThe aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-stacking, enhancing solubility compared to hexane.
Dichloromethane (DCM) Polar AproticModerateHighDCM's dipole moment can effectively solvate the polar regions of the molecule.
Diethyl Ether Polar AproticLow-ModerateModerateThe ether oxygen can act as a hydrogen bond acceptor, but overall polarity is relatively low.
Ethyl Acetate Polar AproticModerateHighThe ester group provides polarity and hydrogen bond accepting capability, making it a good solvent for moderately polar compounds.[12]
Acetone Polar AproticHighHighThe ketone functional group in acetone is structurally similar to the solute's ketone, promoting strong dipole-dipole interactions.[12]
Isopropanol Polar ProticHighHighThe hydroxyl group can act as a hydrogen bond donor to the solute's carbonyl oxygen, and its alkyl portion provides non-polar character.
Ethanol Polar ProticHighHighSimilar to isopropanol, ethanol is a good hydrogen-bonding solvent. One source explicitly states solubility in alcohol.[1]
Methanol Polar ProticVery HighModerate-HighWhile highly polar, the smaller alkyl chain compared to ethanol may make it slightly less effective at solvating the non-polar aromatic portion.
Water Polar ProticVery HighInsolubleThe molecule's large non-polar surface area (aromatic ring) and lack of strong hydrogen bond donating groups prevent it from dissolving in the highly structured hydrogen-bond network of water.[12] The compound may also decompose.[7]

Experimental Protocol for Gravimetric Solubility Determination

To move beyond theoretical prediction, empirical determination is necessary. The following protocol describes a robust gravimetric method for quantifying the solubility of this compound at a given temperature (e.g., 25 °C). This protocol is designed as a self-validating system by ensuring equilibrium is reached and accounting for solvent evaporation.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or orbital shaker in a temperature-controlled room

  • Multiple 20 mL glass vials with PTFE-lined screw caps

  • Calibrated pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum oven

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a 20 mL vial. Causality: Using an excess of solid ensures that the resulting solution will be saturated, which is the definition of solubility equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to 25 °C. Allow the slurry to agitate for at least 24 hours. Causality: A 24-hour period is typically sufficient for most organic compounds to reach solubility equilibrium.[11] For rigorous studies, kinetic profiling (taking samples at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 2 hours at the same temperature to allow the excess solid to settle. Causality: This step is crucial to prevent undissolved solid particles from being drawn into the sample, which would artificially inflate the measured solubility.

  • Sampling: Carefully draw a known volume of the clear supernatant (e.g., 2.00 mL) into a syringe fitted with a 0.45 µm syringe filter. Dispense the filtered, saturated solution into a pre-weighed (tared) evaporation vial. Record the exact mass of the empty vial.

  • Solvent Evaporation: Place the vial in a drying oven at a moderate temperature (e.g., 50 °C) or under vacuum until all the solvent has evaporated and a constant mass of the solid residue is achieved.

  • Mass Determination: Allow the vial to cool to room temperature in a desiccator, then weigh it on the analytical balance. The difference between this final mass and the tare mass is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample taken (mL)) * 100

  • Replication: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.

Solvent Selection for Practical Applications

The solubility profile directly informs solvent choice for key laboratory operations.

Recrystallization for Purification

An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a low temperature.[13]

  • Good Candidates: Based on the predicted profile, solvents like toluene, isopropanol, or ethanol could be excellent choices. One would need to experimentally verify that the compound is significantly more soluble in the hot solvent than in the cold.

  • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (e.g., Toluene-Hexane or Ethanol-Water) can be employed. The compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent.[14]

Reaction Medium

For reactions involving this compound as a starting material, the solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture.

  • Good Candidates: Polar aprotic solvents like acetone, ethyl acetate, or dichloromethane are often suitable as they are good solvents and are less likely to participate in side reactions compared to protic solvents like alcohols.

Visualization of Solvent Selection Workflow

The logical process for selecting an appropriate solvent system for a specific task can be visualized as a decision tree. The following diagram, rendered in DOT language, illustrates this workflow.

Caption: A decision-tree diagram for selecting an optimal solvent system.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by a combination of dipole-dipole and London dispersion forces. While quantitative public data is scarce, its molecular structure suggests high solubility in moderately polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents such as ethanol, with poor solubility in non-polar solvents like hexane and in water. This guide provides both a theoretical framework for estimating its solubility and a detailed, practical protocol for its precise experimental determination. By applying these principles and methodologies, researchers can make informed, efficient, and safe decisions regarding solvent selection, thereby accelerating synthesis, optimizing purification, and advancing drug development programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Building Block

2-Bromo-1-(3-chlorophenyl)ethanone, also known as 3-chlorophenacyl bromide, is a highly valuable bifunctional electrophilic reagent in organic synthesis.[1][2][3] Its structure, featuring a reactive α-bromo ketone moiety, makes it an exceptional precursor for the construction of a wide array of heterocyclic systems.[1][4] The presence of the chlorine atom on the phenyl ring offers an additional site for functionalization, allowing for the generation of diverse molecular scaffolds of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] This document provides detailed application notes and experimental protocols for the synthesis of prominent classes of heterocyclic compounds, namely thiazoles, imidazoles, and oxazoles, utilizing this compound as the common starting material. The methodologies described herein are designed to be robust and reproducible, providing researchers with a practical guide for their synthetic endeavors.

The reactivity of α-haloketones like this compound is primarily attributed to the electron-withdrawing nature of the adjacent carbonyl group. This inductive effect polarizes the carbon-bromine bond, rendering the α-carbon highly susceptible to nucleophilic attack.[5] This inherent reactivity is harnessed in various cyclocondensation reactions to forge new heterocyclic rings.

I. Synthesis of 2-Amino-4-(3-chlorophenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[6] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide.[7][8] This pathway is particularly efficient for the synthesis of 2-aminothiazoles, which are prevalent motifs in numerous biologically active molecules.[9]

Mechanistic Insight

The reaction commences with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of this compound, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the final aromatic thiazole ring.[8] The aromaticity of the thiazole product serves as a thermodynamic driving force for the reaction.[8]

Experimental Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This protocol details the synthesis of a representative 2-aminothiazole derivative from this compound and thiourea.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (saturated)

  • Deionized water

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound and thiourea in anhydrous ethanol.

  • Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring to neutralize the hydrobromide salt of the product, leading to its precipitation.[8]

  • Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the crude 2-amino-4-(3-chlorophenyl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Summary Table:

Reactant 1Reactant 2SolventBaseReaction TimeTypical Yield
This compoundThioureaEthanolNaHCO₃ or Na₂CO₃2-4 hoursGood to excellent

Visualization of the Workflow:

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea + Ethanol reflux Reflux (2-4 hours) reagents->reflux Heat neutralization Cool & Neutralize (NaHCO₃/Na₂CO₃) reflux->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration & Washing precipitation->filtration product 2-Amino-4-(3-chlorophenyl)thiazole filtration->product Purification (optional)

Caption: Hantzsch Thiazole Synthesis Workflow.

II. Synthesis of 2,4-Disubstituted Imidazoles

Imidazoles are another class of heterocycles with immense significance in medicinal chemistry. The reaction of α-haloketones with amidines or ureas provides a direct route to substituted imidazoles.[10] Microwave-assisted synthesis has emerged as an efficient method for the rapid and high-yield production of these compounds.[10]

Mechanistic Consideration

The synthesis proceeds through an initial nucleophilic substitution of the bromide by the nitrogen of the amidine or urea. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, followed by dehydration to afford the imidazole ring.

Experimental Protocol: Microwave-Assisted Synthesis of 4-(3-Chlorophenyl)-1H-imidazol-2(5H)-one

This protocol outlines a microwave-assisted synthesis using urea as the nitrogen source.

Materials and Reagents:

  • This compound (1.0 eq)

  • Urea (1.0 eq)

  • Ethanol

  • Triethylbenzylammonium chloride (TEBAC) (catalytic amount)

  • Deionized water

  • Sodium acetate

Instrumentation:

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound in ethanol.

  • Add urea and a catalytic amount of TEBAC to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 700 W) for a short duration (e.g., 3-5 minutes).[10] The reaction parameters should be optimized for the specific instrument used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with sodium acetate, which will cause the product to precipitate.[10]

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it.

  • Recrystallization from ethanol can be performed for further purification.

Data Summary Table:

Reactant 1Reactant 2SolventCatalystReaction ConditionsTypical Yield
This compoundUreaEthanolTEBACMicrowave, 3-5 minutesGood to very good[10]

Visualization of the Workflow:

Imidazole_Synthesis reagents This compound + Urea + Ethanol + TEBAC microwave Microwave Irradiation (3-5 min) reagents->microwave workup Cool & Pour into Water microwave->workup neutralize Neutralize (Sodium Acetate) workup->neutralize filtration Filtration & Drying neutralize->filtration product 4-(3-Chlorophenyl)-1H-imidazol-2(5H)-one filtration->product

Caption: Microwave-Assisted Imidazole Synthesis.

III. Synthesis of 2,5-Disubstituted Oxazoles

Oxazoles are another important class of five-membered aromatic heterocycles. They can be synthesized from α-haloketones through condensation with amides. The Robinson-Gabriel synthesis is a classical method that involves the cyclization and dehydration of an α-acylamino ketone. A more direct approach involves the reaction of an α-haloketone with a primary amide.

Mechanistic Pathway

The reaction is initiated by the N-alkylation of the amide with the α-haloketone. The resulting intermediate then undergoes intramolecular cyclization, where the amide oxygen attacks the carbonyl carbon. Finally, dehydration leads to the formation of the oxazole ring.

Experimental Protocol: Synthesis of 5-(3-Chlorophenyl)-2-methyloxazole

This protocol describes the synthesis of a 2,5-disubstituted oxazole using acetamide.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetamide (excess)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Potassium carbonate (K₂CO₃) (optional, as a base)

Instrumentation:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Combine this compound and an excess of acetamide in a round-bottom flask. Using acetamide in excess can also serve as the solvent. Alternatively, a high-boiling point solvent like DMF can be used.

  • If a solvent is used, add a mild base like potassium carbonate.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be filtered. Otherwise, perform an aqueous work-up. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

Reactant 1Reactant 2Solvent/ConditionsReaction TimeTypical Yield
This compoundAcetamideNeat or in DMFSeveral hoursModerate to good

Visualization of the Workflow:

Oxazole_Synthesis reagents This compound + Acetamide (excess) heating Heat (120-150 °C) reagents->heating workup Cool & Aqueous Work-up heating->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product 5-(3-Chlorophenyl)-2-methyloxazole purification->product

Caption: Oxazole Synthesis Workflow.

Conclusion

This compound stands out as a versatile and powerful building block for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols detailed in these application notes for the synthesis of thiazoles, imidazoles, and oxazoles provide a solid foundation for researchers and drug development professionals. The inherent reactivity of this α-haloketone, coupled with the established synthetic methodologies, opens avenues for the creation of novel molecular entities with potential therapeutic applications. The provided workflows and mechanistic insights are intended to facilitate the practical implementation of these synthetic transformations in the laboratory.

References

Application Notes and Protocols: Microwave-Assisted Bischler–Möhlau Indole Synthesis of 2-(3-chlorophenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Revitalizing a Classic Reaction for Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The Bischler–Möhlau indole synthesis, a classic name reaction, offers a direct route to 2-arylindoles by reacting α-haloaryl ketones with an excess of an aniline.[1][2][3] Historically, this method has been hampered by harsh reaction conditions, often requiring high temperatures and long reaction times, leading to inconsistent yields and the formation of side products.[1]

This application note details a modern, efficient, and environmentally conscious protocol for the Bischler–Möhlau synthesis, specifically focusing on the reaction of 2-Bromo-1-(3-chlorophenyl)ethanone with aniline to produce 2-(3-chlorophenyl)-1H-indole. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this protocol circumvents the limitations of the classical method, offering a rapid, solvent-free, and high-yielding pathway to a valuable indole derivative. This approach is particularly relevant for researchers in drug development, where the rapid synthesis of diverse compound libraries is paramount. We will provide a detailed experimental protocol, an in-depth mechanistic discussion, and practical insights into troubleshooting and best practices.

Mechanistic Insights: The Pathway to 2-Arylindoles

The Bischler–Möhlau synthesis proceeds through a surprisingly complex and fascinating mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction begins with the nucleophilic attack of aniline on the α-carbon of this compound, displacing the bromide ion to form the α-amino ketone intermediate. What follows is a series of steps involving a second equivalent of aniline, leading to cyclization and aromatization.

A key feature of the modern understanding of this reaction is the involvement of two molecules of aniline.[4] The initial α-amino ketone reacts with a second aniline molecule to form a diamine intermediate, which then undergoes cyclization. The excess aniline not only acts as a reactant but also as a base to neutralize the HBr formed during the initial substitution. The final steps involve dehydration and tautomerization to yield the stable aromatic indole ring.

It is important to note that regioselectivity can be a concern in the Bischler–Möhlau synthesis, with the potential for the formation of 3-arylindoles under certain conditions.[4] However, the use of excess aniline and the conditions outlined in this protocol strongly favor the formation of the 2-arylindole product.

Experimental Protocol: A One-Pot, Microwave-Assisted Approach

This protocol is adapted from the efficient, solvent-free method developed by Sridharan et al., which utilizes microwave irradiation to drive the reaction to completion in a matter of seconds.[5][6]

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Hazards
This compound41011-01-2C₈H₆BrClO233.49Lachrymator, Corrosive
Aniline62-53-3C₆H₇N93.13Toxic, Carcinogen
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Irritant
Hexane110-54-3C₆H₁₄86.18Flammable, Irritant
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable, Irritant
Instrumentation
  • Domestic or laboratory-grade microwave oven (e.g., 540 W)

  • Standard laboratory glassware (beakers, vials, round-bottom flasks)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Synthesis of 2-(3-chlorophenyl)-1H-indole
  • Reaction Setup: In a small beaker or a microwave-safe vial, combine this compound (1.0 mmol, 233.5 mg) and aniline (2.0 mmol, 186.2 mg, ~0.18 mL).

    • Expert Insight: The use of a 2:1 molar ratio of aniline to the α-bromo ketone is crucial. The excess aniline serves as both a reactant and a base to neutralize the hydrobromic acid generated during the reaction. This one-pot approach simplifies the procedure by avoiding the need for an additional base.[5][6]

  • Microwave Irradiation: Place the open beaker or vial in the center of the microwave oven. Irradiate the mixture at a power of 540 W for 45-60 seconds.

    • Causality: Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This dramatically accelerates the reaction rate compared to conventional heating methods.[7]

  • Cooling and Initial Work-up: After irradiation, carefully remove the reaction vessel from the microwave oven and allow it to cool to room temperature. The crude product will likely be a dark, viscous oil or solid.

  • Purification by Column Chromatography:

    • Preparation: Prepare a silica gel column using a slurry packing method with hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.

    • Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel and load the resulting dry powder onto the top of the prepared column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane. A starting eluent of 5% ethyl acetate in hexane, gradually increasing to 15-20% ethyl acetate, is recommended. The progress of the separation should be monitored by thin-layer chromatography (TLC).

    • Expert Insight: A petroleum ether/ethyl acetate eluent system is also commonly used for the purification of 2-arylindoles.[8] Given the polarity of the target molecule, a similar hexane/ethyl acetate system will be effective.

  • Isolation and Characterization: Collect the fractions containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield 2-(3-chlorophenyl)-1H-indole as a solid. The expected yield for this one-pot procedure is typically in the range of 52-75%.[5][6] The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product reagents Combine Aniline (2 equiv.) and This compound (1 equiv.) microwave Microwave Irradiation (540 W, 45-60s) reagents->microwave One-pot reaction workup Cool to RT microwave->workup chromatography Column Chromatography (Silica gel, Hexane/EtOAc) workup->chromatography isolation Solvent Evaporation chromatography->isolation product 2-(3-chlorophenyl)-1H-indole isolation->product

Caption: One-pot microwave-assisted Bischler–Möhlau synthesis workflow.

reaction_mechanism start Aniline + α-Bromo Ketone intermediate1 α-Anilino Ketone Intermediate start->intermediate1 Nucleophilic Substitution intermediate2 Reaction with 2nd Aniline Equivalent intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization aromatization Dehydration & Tautomerization cyclization->aromatization product 2-Arylindole aromatization->product

Caption: Simplified mechanism of the Bischler–Möhlau indole synthesis.

Best Practices and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield Insufficient microwave power or time.Optimize microwave irradiation time and power. Start with the recommended conditions and adjust as needed based on TLC monitoring of a small-scale test reaction.
Decomposition of starting material or product.Ensure the absence of strong acids or bases other than the excess aniline. Over-irradiation can lead to decomposition.
Formation of multiple products Competing side reactions.The one-pot method with excess aniline is designed to minimize side products. Ensure the correct stoichiometry.
Regioisomer formation (3-arylindole).While less common under these conditions, if observed, it may be necessary to explore alternative indole synthesis methods.
Product degradation during purification Acidic nature of silica gel.Indoles can be sensitive to acid. If streaking or discoloration is observed on the TLC plate or during column chromatography, consider deactivating the silica gel by flushing the column with the eluent containing 1% triethylamine. Alternatively, use neutral alumina as the stationary phase.[9]
Difficulty in purification Co-elution of impurities.If baseline separation is difficult to achieve with column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective alternative for obtaining highly pure product.[9]
Inconsistent heating in microwave Non-uniform microwave field.Use a dedicated laboratory microwave synthesizer if available. If using a domestic oven, placing the reaction vessel in the center of the turntable can help ensure more even heating.[6]

Safety Precautions

  • This compound: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aniline: Aniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.

  • Microwave Safety: Never heat a sealed container in a microwave oven, as this can lead to a dangerous buildup of pressure. The protocol described here uses an open vessel. Be aware that the reaction mixture can heat up very rapidly.

Conclusion

The microwave-assisted Bischler–Möhlau indole synthesis represents a significant advancement over the classical method, offering a rapid, efficient, and more environmentally friendly route to 2-arylindoles. The one-pot, solvent-free protocol detailed in this application note provides a practical and reliable method for the synthesis of 2-(3-chlorophenyl)-1H-indole, a valuable building block for drug discovery and development. By understanding the underlying mechanism and adhering to best practices, researchers can successfully employ this powerful reaction to accelerate their synthetic efforts.

References

Application Notes and Protocols: Cycloaddition Reactions Involving 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-Bromo-1-(3-chlorophenyl)ethanone in Heterocyclic Synthesis

This compound, also known as 3-chlorophenacyl bromide, is a highly versatile bifunctional reagent that serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a reactive α-bromo ketone moiety, makes it an exceptional building block for various cycloaddition and cyclocondensation reactions. The presence of the 3-chlorophenyl group not only influences the reactivity of the molecule but also provides a strategic point for further functionalization, a feature of significant interest in medicinal chemistry and materials science. This guide provides detailed application notes and validated protocols for key cycloaddition reactions involving this valuable intermediate, with a focus on the synthesis of thiazoles, pyrazoles, and the exploration of Diels-Alder reactions.

The reactivity of this compound is primarily dictated by the electrophilic carbon of the carbonyl group and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity allows for its participation in a variety of ring-forming reactions, leading to the construction of complex molecular architectures. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors.

I. Hantzsch Thiazole Synthesis: A Classic Approach to 2-Aminothiazoles

The Hantzsch thiazole synthesis is a venerable and highly efficient method for the construction of the thiazole ring, a privileged scaffold in numerous biologically active compounds. The reaction involves the cyclocondensation of an α-haloketone, such as this compound, with a thioamide-containing compound, most commonly thiourea, to yield 2-aminothiazoles.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism. Initially, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon bearing the bromine atom in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism reactant1 This compound intermediate1 S-Alkylated Intermediate reactant1->intermediate1 Nucleophilic Attack by Sulfur reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration (-H2O) product 2-Amino-4-(3-chlorophenyl)thiazole intermediate3->product Tautomerization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Application Note: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

This protocol details the synthesis of 2-amino-4-(3-chlorophenyl)thiazole, a key intermediate for the development of novel therapeutic agents. The procedure is straightforward and generally provides high yields of the desired product.

Table 1: Reaction Parameters for the Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

ParameterValue
Reactant 1This compound
Reactant 2Thiourea
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time2-4 hours
Work-upPrecipitation in water, filtration
PurificationRecrystallization
Detailed Protocol: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 2.34 g, 10 mmol) in absolute ethanol (30-40 mL).

  • To this solution, add thiourea (e.g., 0.91 g, 12 mmol).

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (100-150 mL) while stirring. A precipitate of the crude product will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with ample cold deionized water to remove any unreacted thiourea and other water-soluble byproducts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(3-chlorophenyl)thiazole.

II. [3+2] Cycloaddition: Visible-Light-Mediated Synthesis of Pyrazoles

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. In this section, we explore a modern approach utilizing visible-light photoredox catalysis for the synthesis of 1,3,5-trisubstituted pyrazoles from α-bromo ketones and hydrazones. This method offers mild reaction conditions and a broad substrate scope.

Mechanism of the Visible-Light-Mediated Pyrazole Synthesis

This reaction proceeds through a radical-mediated pathway. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the α-bromo ketone, generating an alkyl radical. This radical then adds to the hydrazone, leading to an aminyl radical intermediate, which subsequently undergoes intramolecular cyclization and aromatization to afford the pyrazole product.[1][2][3]

Pyrazole_Synthesis reactant1 This compound radical1 Alkyl Radical reactant1->radical1 SET reactant2 Hydrazone radical2 Aminyl Radical Intermediate reactant2->radical2 Radical Addition photocatalyst Photocatalyst (e.g., Ir(ppy)3) photocatalyst->photocatalyst Excitation photocatalyst->radical1 light Visible Light light->photocatalyst radical1->radical2 cyclized_intermediate Cyclized Intermediate radical2->cyclized_intermediate Intramolecular Cyclization product 1,3,5-Trisubstituted Pyrazole cyclized_intermediate->product Aromatization

Caption: Proposed mechanism for the visible-light-mediated pyrazole synthesis.

Application Note: Synthesis of a 1-(Aryl)-3-(3-chlorophenyl)-5-(alkyl)pyrazole

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles using this compound as a key reactant. The specific substituents on the hydrazone will determine the final substitution pattern of the pyrazole.

Table 2: Reaction Parameters for Visible-Light-Mediated Pyrazole Synthesis

ParameterValue
Reactant 1This compound
Reactant 2Substituted Hydrazone
Photocatalystfac-Ir(ppy)₃
BaseNa₂CO₃
SolventAcetonitrile (CH₃CN)
Light SourceBlue LEDs
TemperatureRoom Temperature
Reaction Time12-24 hours
Detailed Protocol: Visible-Light-Mediated Pyrazole Synthesis

Materials:

  • This compound (1.0 eq)

  • Substituted Hydrazone (1.2 eq)

  • fac-Tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃] (1-2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add this compound (e.g., 0.234 g, 1.0 mmol), the substituted hydrazone (1.2 mmol), fac-Ir(ppy)₃ (e.g., 6.5 mg, 0.01 mmol), and Na₂CO₃ (e.g., 0.212 g, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile (e.g., 5 mL) via syringe.

  • Stir the reaction mixture at room temperature while irradiating with a blue LED light source.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1,3,5-trisubstituted pyrazole.

III. Diels-Alder Reaction: Accessing Cyclohexene Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. While this compound itself is not a diene or dienophile, it can be readily converted into an α,β-unsaturated ketone (a chalcone analog), which can then participate as a dienophile in a Diels-Alder reaction.

Workflow for Diels-Alder Reaction

Diels_Alder_Workflow start This compound step1 Preparation of α,β-Unsaturated Ketone (e.g., via Wittig or Aldol Condensation) start->step1 step2 Diels-Alder Reaction with a Diene step1->step2 product Cyclohexene Derivative step2->product

Caption: Workflow for the Diels-Alder reaction starting from this compound.

Application Note: Two-Step Synthesis of a Phenyl-Substituted Cyclohexene

This application note outlines a two-step process. First, the synthesis of an α,β-unsaturated ketone from this compound, followed by its use as a dienophile in a Diels-Alder reaction.

Part 1: Synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one

A common method to synthesize the required α,β-unsaturated ketone is through a Wittig reaction or an Aldol condensation. For this example, we will consider a Wittig-type olefination.

Part 2: Diels-Alder Reaction with a Diene

The resulting α,β-unsaturated ketone can then be reacted with a suitable diene, such as cyclopentadiene or 1,3-butadiene, to yield the corresponding cyclohexene derivative.

Table 3: Representative Parameters for the Two-Step Diels-Alder Sequence

StepReactionKey ReagentsSolventTemperature
1α,β-Unsaturated Ketone SynthesisBenzaldehyde, Triphenylphosphine, BaseTolueneReflux
2Diels-Alder ReactionCyclopentadieneEthyl Acetate/HexaneRoom Temp.
Detailed Protocol: Two-Step Diels-Alder Sequence

Part 1: Synthesis of (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one

Materials:

  • This compound

  • Triphenylphosphine

  • Benzaldehyde

  • A suitable base (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Prepare the phosphonium ylide by reacting this compound with triphenylphosphine to form the phosphonium salt, followed by deprotonation with a strong base.

  • To the in situ generated ylide, add benzaldehyde and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure α,β-unsaturated ketone.

Part 2: Diels-Alder Reaction

Materials:

  • (E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one (from Part 1)

  • Freshly cracked cyclopentadiene

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flask, dissolve the α,β-unsaturated ketone (1.0 eq) in a mixture of ethyl acetate and hexane.

  • Cool the solution in an ice bath.

  • Add freshly cracked cyclopentadiene (1.2-1.5 eq) to the cooled solution and stir.

  • Allow the reaction to proceed at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Upon completion, the product may crystallize out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired Diels-Alder adduct.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide range of heterocyclic compounds through various cycloaddition reactions. The protocols provided in this guide for the Hantzsch thiazole synthesis, visible-light-mediated pyrazole synthesis, and a two-step Diels-Alder reaction sequence offer reliable and reproducible methods for accessing valuable molecular scaffolds for applications in drug discovery and materials science. The adaptability of these reactions allows for the generation of diverse compound libraries for further investigation.

References

Application Notes & Protocols: 2-Bromo-1-(3-chlorophenyl)ethanone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and handling of 2-Bromo-1-(3-chlorophenyl)ethanone. As a versatile α-haloketone, this intermediate is a critical building block in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs). We will delve into the causality behind its synthetic protocols, its pivotal role in nucleophilic substitution reactions, and the essential safety and analytical procedures required for its effective use in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound is a halogenated arylketone that has emerged as a significant intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by a phenyl ring substituted with a chlorine atom at the meta-position and a bromine atom at the alpha (α) position relative to the ketone carbonyl group.[1] This specific arrangement of functional groups imparts a high degree of reactivity, making it an invaluable precursor for constructing complex molecular scaffolds, particularly heterocyclic systems commonly found in pharmaceuticals.[1][3]

The utility of this compound stems primarily from the reactivity of the α-bromo ketone moiety.[1] The electron-withdrawing nature of the adjacent carbonyl group and the inherent lability of the carbon-bromine bond make the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in drug discovery.[1]

Compound Profile and Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 41011-01-2[1][2][4][5][6][7][8][9][10]
Molecular Formula C₈H₆BrClO[1][2][4][5][7][11]
Molecular Weight 233.49 g/mol [1][4][5][7][11]
Appearance Solid, often described as needles[2][4]
Melting Point 39 - 41 °C[11]
Purity Typically ≥97%[5][7]
Storage Store in a dry, cool, well-ventilated place; 2-8°C recommended[6][8][11]

Synthesis Protocol: α-Bromination of 3-Chloroacetophenone

The most direct and common method for preparing this compound is through the selective bromination of 3-chloroacetophenone at the α-carbon position.[1]

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed enolization of the ketone. The protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid) increases the acidity of the α-protons. Deprotonation then leads to the formation of an enol intermediate. This enol, a nucleophile, subsequently attacks an electrophilic bromine source (e.g., Br₂ or N-Bromosuccinimide), resulting in the desired α-brominated product.[1] Controlling the reaction temperature is crucial to prevent side reactions, such as multiple brominations or aromatic ring bromination.[1]

G cluster_0 Synthesis of this compound Start 3-Chloroacetophenone Enol Enol Intermediate Formation Start->Enol  Acid-Catalyzed  Enolization Reagents Brominating Agent (Br₂ or NBS) Acid Catalyst (e.g., Acetic Acid) Reagents->Enol Product This compound Enol->Product  Electrophilic Attack  by Bromine Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Synthesis workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 3-chloroacetophenone (1.0 eq) and a suitable solvent such as glacial acetic acid or carbon tetrachloride.[1][12]

  • Reagent Addition: While stirring the mixture, slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq) portion-wise or liquid bromine (1.0 eq) via the dropping funnel.[12] A small amount of a radical initiator like benzoyl peroxide may be used if NBS is the brominating agent.[12] Maintain the temperature at a controlled level (e.g., 0-10 °C for Br₂ to minimize side reactions).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gentle reflux for several hours until TLC analysis indicates the complete consumption of the starting material.[12]

  • Work-up: Cool the reaction mixture to room temperature. If in an acidic solvent, carefully pour the mixture into a large volume of cold water to precipitate the crude product.[12]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a crystalline solid.[12]

Application in Pharmaceutical Synthesis: A Versatile Electrophile

The primary application of this compound is as an electrophilic building block. The α-bromo group serves as an excellent leaving group in nucleophilic substitution reactions (Sₙ2).

General Reaction Scheme

This intermediate readily reacts with a variety of nucleophiles, including amines, thiols, and carbanions, to introduce the 3-chlorophenacyl moiety into a target molecule. This is a common strategy for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in many drug classes.

G cluster_1 Application in Nucleophilic Substitution Intermediate This compound (Electrophile) Transition Sₙ2 Transition State Intermediate->Transition Nucleophile Nucleophile (Nu:) (e.g., R-NH₂, R-SH) Nucleophile->Transition  Nucleophilic Attack Product Substituted Product (New C-Nu Bond Formed) Transition->Product Byproduct Bromide Ion (Br⁻) Transition->Byproduct API Further Cyclization / Elaboration Active Pharmaceutical Ingredient (API) Product->API

Caption: General workflow for pharmaceutical synthesis using the intermediate.

Example Application: Synthesis of Cannabinoid Receptor 2 (CB2) Agonists

Research has explored the use of this compound in the development of potential therapeutic agents.[1] For instance, it has been investigated as a precursor for selective Cannabinoid receptor type 2 (CB2) agonists, which are of interest for treating neuroinflammation-related disorders like chronic schizophrenia.[1] In this context, the intermediate would react with a nucleophilic core structure (e.g., an amine or thiol-containing heterocycle) to form a key bond in the final active molecule. The CB2 receptor activation is linked to immunomodulation and anti-inflammatory responses.[1]

Analytical Characterization Protocols

To ensure the quality and identity of the synthesized intermediate, the following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a characteristic singlet for the two methylene protons (–CH₂Br) in the region of δ 4.4-4.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.3-8.0 ppm).

    • ¹³C NMR: The carbonyl carbon will have a signal around δ 190 ppm, while the methylene carbon (–CH₂Br) will be significantly upfield, around δ 30-31 ppm.

  • Spectroscopy:

    • FTIR: Look for a strong carbonyl (C=O) stretching band around 1690-1700 cm⁻¹.

    • Raman Spectroscopy: Can also be used for fingerprint confirmation.[4]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining the purity of the final product.

Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.[11][13]

Hazard Identification
  • GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, Respiratory tract irritation).[11][13]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][13]

  • Other Hazards: The compound is a lachrymator, meaning it irritates the eyes and causes tearing.[4][11]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[13]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[13] If exposure limits are exceeded, use a full-face respirator.[13]

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[11][13]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[11][13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[11][13]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[11]

Storage and Disposal
  • Storage: Store in a well-ventilated, dry, and cool place.[11] Keep the container tightly closed and store it locked up.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a highly valuable and reactive intermediate for pharmaceutical research and development. Its well-defined reactivity, centered on the electrophilic α-carbon, allows for the efficient construction of complex molecular architectures essential for modern drug discovery. Understanding the principles behind its synthesis, its reaction mechanisms, and the critical safety protocols for its handling enables scientists to leverage this powerful building block effectively and safely in the quest for new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 2-Arylindoles from 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 2-Arylindoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Among its many derivatives, the 2-arylindoles stand out for their prominent role in the development of therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] The strategic placement of an aryl group at the C2 position of the indole ring often imparts favorable pharmacological properties, enhancing target affinity and modulating pharmacokinetic profiles. Consequently, robust and versatile synthetic methodologies for accessing this privileged structural motif are of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides a detailed protocol for the synthesis of 2-arylindoles, specifically focusing on the Fischer indole synthesis, a classic yet highly effective method for constructing the indole nucleus.[3] We will use the readily available starting material, 2-bromo-1-(3-chlorophenyl)ethanone, to exemplify this powerful transformation, yielding 2-(3-chlorophenyl)-1H-indole, a valuable building block for further chemical exploration. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles, troubleshooting guidance, and a framework for adapting the protocol to other substrates.

The Fischer Indole Synthesis: A Time-Tested Strategy for Indole Ring Formation

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing indoles.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or isolated from the condensation of an arylhydrazine with a suitable ketone or aldehyde.[5]

Mechanistic Insights: A Cascade of Acid-Catalyzed Transformations

The currently accepted mechanism of the Fischer indole synthesis is a fascinating cascade of chemical events, each facilitated by the acid catalyst.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine (in our case, phenylhydrazine) with a carbonyl compound (this compound) to form the corresponding arylhydrazone. This is a standard imine formation reaction.

  • Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.

  • [7][7]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a new carbon-carbon bond and generate a di-imine intermediate.[5]

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the cyclic intermediate to yield the stable, aromatic indole ring.[6]

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product This compound This compound Phenylhydrazone Phenylhydrazone This compound->Phenylhydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine->Cyclized Intermediate Aromatization & Cyclization 2-(3-chlorophenyl)-1H-indole 2-(3-chlorophenyl)-1H-indole Cyclized Intermediate->2-(3-chlorophenyl)-1H-indole Elimination of NH3

Caption: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-(3-chlorophenyl)-1H-indole

This protocol details a one-pot procedure for the synthesis of 2-(3-chlorophenyl)-1H-indole from this compound and phenylhydrazine.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound233.4910.02.33 g
Phenylhydrazine108.1411.01.19 g (1.1 mL)
Ethanol (anhydrous)46.07-50 mL
Polyphosphoric acid (PPA)--10 g
Ethyl acetate88.11-As needed
Saturated sodium bicarbonate solution--As needed
Brine--As needed
Anhydrous sodium sulfate142.04-As needed
Silica gel (for column chromatography)--As needed
Hexanes (for column chromatography)--As needed

Step-by-Step Methodology

Experimental_Workflow A 1. Reagent Preparation: Dissolve this compound in ethanol. B 2. Hydrazone Formation: Add phenylhydrazine and stir at room temperature. A->B C 3. Cyclization: Add polyphosphoric acid and heat to reflux. B->C D 4. Reaction Quenching: Cool and pour into ice-water. C->D E 5. Neutralization: Add saturated NaHCO3 solution. D->E F 6. Extraction: Extract with ethyl acetate. E->F G 7. Washing and Drying: Wash with brine and dry over Na2SO4. F->G H 8. Purification: Concentrate and purify by column chromatography. G->H I 9. Product Characterization: Obtain pure 2-(3-chlorophenyl)-1H-indole. H->I

Caption: Experimental workflow for the synthesis of 2-(3-chlorophenyl)-1H-indole.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.33 g (10.0 mmol) of this compound in 50 mL of anhydrous ethanol.

    • Causality: Ethanol is a suitable solvent for both starting materials and facilitates the initial hydrazone formation. Anhydrous conditions are preferred to minimize side reactions.

  • Hydrazone Formation: To the stirred solution, add 1.19 g (1.1 mL, 11.0 mmol) of phenylhydrazine dropwise at room temperature. Stir the reaction mixture for 1 hour.

    • Causality: A slight excess of phenylhydrazine ensures complete consumption of the ketone. The formation of the hydrazone can often be observed by a color change or the formation of a precipitate.

  • Acid-Catalyzed Cyclization: Carefully add 10 g of polyphosphoric acid (PPA) to the reaction mixture in portions.

    • Causality: PPA is a strong dehydrating agent and an effective Brønsted acid catalyst for the Fischer indole synthesis.[8] Its high viscosity also allows for higher reaction temperatures.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

    • Causality: Heating provides the necessary activation energy for the[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[8] TLC allows for the visualization of the consumption of the starting materials and the formation of the product.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water with vigorous stirring.

    • Causality: Quenching the reaction with ice-water precipitates the crude product and dilutes the acid.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Causality: Neutralization is crucial to remove the acid catalyst and to ensure that the product is in its neutral form for efficient extraction into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Causality: Ethyl acetate is a common solvent for extracting moderately polar organic compounds like indoles.

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Washing with brine removes residual water and inorganic salts. Anhydrous sodium sulfate is a drying agent that removes any remaining traces of water from the organic phase.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Column chromatography is a standard technique for purifying organic compounds based on their polarity. The appropriate solvent system will effectively separate the desired product from any unreacted starting materials or byproducts.

Trustworthiness: Troubleshooting and Expected Outcomes

  • Expected Yield: The expected yield for this reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the careful execution of the protocol.

  • Low or No Yield:

    • Inefficient Hydrazone Formation: Ensure the phenylhydrazine is of good quality. If necessary, the hydrazone can be pre-formed and isolated before proceeding with the cyclization.

    • Inappropriate Acid Catalyst: While PPA is generally effective, some substrates may require a different acid catalyst. Experimenting with other acids like zinc chloride or p-toluenesulfonic acid might be beneficial.[3]

    • Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the starting materials or the product. Careful monitoring by TLC is essential.

  • Formation of Side Products:

    • Regioisomers: If an unsymmetrical ketone is used, the formation of regioisomers is possible. The choice of acid catalyst and reaction conditions can influence the regioselectivity.[9]

    • Reductive Cleavage: In some cases, the N-N bond of the hydrazone can undergo reductive cleavage as a side reaction.[10]

Conclusion

The Fischer indole synthesis provides a powerful and straightforward route for the preparation of 2-arylindoles from readily accessible α-haloketones. The protocol detailed herein for the synthesis of 2-(3-chlorophenyl)-1H-indole serves as a practical guide for researchers in the field of drug discovery and organic synthesis. By understanding the mechanistic underpinnings and the rationale behind the experimental choices, scientists can confidently apply and adapt this methodology to construct a diverse library of 2-arylindole derivatives for further biological evaluation.

References

Application Note: Synthesis and Application of α-Amino Ketones via Nucleophilic Substitution of 2-Bromo-1-(3-chlorophenyl)ethanone with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of α-amino ketones through the reaction of 2-Bromo-1-(3-chlorophenyl)ethanone with various anilines. α-Amino ketones are a privileged structural motif in medicinal chemistry and serve as critical building blocks for a wide array of pharmacologically active compounds.[1][2] This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures, discusses the influence of substituent effects on reaction outcomes, and explores the applications of the resulting products in drug discovery and development. The protocols are designed to be robust and self-validating, providing researchers with the necessary insights for successful synthesis and optimization.

Introduction: The Significance of the α-Amino Ketone Scaffold

The α-amino ketone framework is a cornerstone in the design of bioactive molecules. Its presence is characteristic of numerous therapeutic agents, where it often plays a crucial role in binding to biological targets.[1] Compounds incorporating this moiety exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[3][4] For instance, the versatile 2-amino-1-phenylethanone structure is a key intermediate in the synthesis of Ubenimex, an agent known for its immune-enhancing properties.[3] Furthermore, derivatives of this scaffold have been explored as selective β2-adrenoceptor agonists for oral antiasthmatic agents and even as potential therapeutics for neurological disorders.[5][6]

The reaction between an α-haloketone and an amine is a fundamental and efficient method for constructing this valuable synthon.[7][8] This application note focuses specifically on the reaction of this compound, a readily accessible α-bromo ketone, with a range of substituted anilines. The goal is to provide a detailed, field-tested guide for researchers in organic synthesis and drug development, enabling them to reliably synthesize and further functionalize these important intermediates.

Theoretical Background and Reaction Mechanism

The Reactivity of α-Halo Ketones

α-Halo ketones, such as this compound, are potent alkylating agents.[9] Their enhanced reactivity compared to simple alkyl halides stems from two key electronic factors:

  • Inductive Effect: The electron-withdrawing carbonyl group polarizes the adjacent carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it highly susceptible to nucleophilic attack.[8]

  • Orbital Overlap: The developing p-orbital in the transition state of an SN2 reaction can overlap with the π-system of the carbonyl group, stabilizing the transition state and accelerating the reaction.

This inherent reactivity makes them excellent substrates for reactions with a variety of nucleophiles, including amines, to form C-N bonds.[8][10]

Mechanism: Nucleophilic Aliphatic Substitution (SN2)

The reaction of this compound with an aniline proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The aniline, acting as the nucleophile, attacks the electrophilic α-carbon, displacing the bromide leaving group in a single, concerted step. A subsequent deprotonation step, typically facilitated by a second equivalent of the aniline or an added base, yields the neutral α-amino ketone product and the corresponding ammonium bromide salt.

G cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_products Products R1 This compound TS Sₙ2 Transition State (Partial bond formation/breaking) R1->TS Attack by Aniline R2 Aniline (Nucleophile) R2->TS P2 Anilinium Bromide IM Protonated α-Amino Ketone TS->IM Bromide departs P1 α-Amino Ketone Product IM->P1 Deprotonation by second aniline equivalent

Diagram 1: SN2 reaction mechanism.

Potential Side Reaction: Formation of 1,4-Dihydropyrazines

A common and important side reaction, particularly if the α-bromo ketone is present in excess or under certain reaction conditions, is the formation of 1,4-dihydropyrazines.[11] This occurs through the dimerization of two α-amino ketone molecules, which can be formed in situ. The mechanism involves the initial product, the α-amino ketone, reacting with a second molecule of this compound, followed by cyclization and elimination. Controlling the stoichiometry (using an excess of the aniline) and reaction temperature is critical to minimize this side product.

Experimental Protocols

Synthesis of Starting Material: this compound

Causality: The most direct method for synthesizing the title α-bromo ketone is the electrophilic α-bromination of 3-chloroacetophenone.[5] The reaction is typically performed in a suitable solvent like chloroform or acetic acid. Using elemental bromine requires careful handling due to its corrosive and toxic nature.

Protocol:

  • To a stirred solution of 3-chloroacetophenone (1.0 eq) in chloroform (5 mL per gram of ketone) in a round-bottom flask equipped with a dropping funnel and protected from light, add elemental bromine (1.0 eq) dropwise at 0-5°C.[12]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to quench any unreacted bromine.

  • Separate the organic layer and wash sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

General Protocol for the Synthesis of 2-(Arylamino)-1-(3-chlorophenyl)ethanones

Causality: This protocol utilizes a slight excess of the aniline to act as both the nucleophile and the base to neutralize the HBr generated, driving the reaction to completion and minimizing the formation of dihydropyrazine side products. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve the reactants, while being relatively inert under these conditions.

Materials:

  • This compound (CAS: 41011-01-2)[13][14]

  • Substituted Aniline (e.g., Aniline, 4-Methoxyaniline, 4-Nitroaniline)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline (2.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of the bromo-ketone).

  • Addition of Bromo-ketone: To this stirred solution, add this compound (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor its progress using TLC (a typical eluent system is 3:1 Hexanes:Ethyl Acetate). The disappearance of the bromo-ketone spot indicates reaction completion. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the aniline.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove the anilinium bromide salt) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(arylamino)-1-(3-chlorophenyl)ethanone.

G start Start setup Dissolve Aniline (2.2 eq) in Anhydrous Acetonitrile start->setup add_ketone Add this compound (1.0 eq) setup->add_ketone reflux Heat to Reflux (~82°C) add_ketone->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate (Remove Acetonitrile) monitor->workup Complete extract Redissolve in EtOAc Wash with NaHCO₃ (aq) & Brine workup->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Column Chromatography or Recrystallization) dry->purify end Pure Product purify->end

Diagram 2: Experimental workflow for synthesis.

Results: Substituent Effects and Optimization

The electronic nature of the substituent on the aniline ring significantly influences the reaction rate. This is a direct consequence of the SN2 mechanism, where the nucleophilicity of the amine is paramount.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline a stronger nucleophile. This leads to a faster reaction rate.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen, reducing its nucleophilicity and significantly slowing down the reaction rate. Higher temperatures or longer reaction times may be required.

Table 1: Representative Reaction Outcomes

Aniline DerivativeSubstituent TypeTypical Reaction Time (reflux in CH₃CN)Typical Yield (%)
4-MethoxyanilineStrong EDG2-4 hours85-95%
AnilineNeutral6-8 hours80-90%
4-ChloroanilineWeak EWG12-16 hours70-80%
4-NitroanilineStrong EWG> 24 hours40-60%

Troubleshooting:

  • Low Yield: May be due to incomplete reaction (for EWG anilines, increase reaction time/temperature) or formation of the dihydropyrazine side product (ensure at least 2 equivalents of aniline are used).

  • Multiple Products on TLC: The major side product is often the dihydropyrazine. Purification by column chromatography is usually effective in separating the desired product. Another possibility is N,N-dialkylation, though this is less common with secondary product formation.

  • Product Isolation Issues: The anilinium bromide salt formed can sometimes co-precipitate with the product. A thorough aqueous wash during work-up is essential to remove it.

Conclusion

The nucleophilic substitution reaction between this compound and anilines is a reliable and versatile method for synthesizing α-amino ketones, which are of high value to the pharmaceutical and drug development industries. Understanding the SN2 mechanism and the influence of electronic effects on the aniline nucleophile allows for rational optimization of reaction conditions. The protocols provided herein offer a robust foundation for researchers to access a diverse library of 2-(arylamino)-1-(3-chlorophenyl)ethanone derivatives for further elaboration into complex, biologically active molecules.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-1-(3-chlorophenyl)ethanone in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Controlled Polymer Architectures

In the realm of materials science and polymer chemistry, the pursuit of polymers with precisely controlled architectures, molecular weights, and functionalities is paramount. 2-Bromo-1-(3-chlorophenyl)ethanone, a halogenated aryl ketone, has emerged as a valuable small-molecule tool for achieving this control.[1][2] While traditionally utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its true potential in polymer science lies in its highly reactive α-bromo ketone moiety.[1] This functional group serves as an excellent initiation site for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers from a variety of monomers.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for leveraging this compound in polymer synthesis. We will delve into the mechanistic underpinnings of its function as an ATRP initiator and provide a detailed, field-proven workflow for the synthesis and characterization of polymers with tailored properties.

The Core Principle: Initiation of Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions.[] The process relies on a reversible equilibrium between active (propagating) radical species and dormant species, typically an alkyl halide. This equilibrium is mediated by a transition metal complex, most commonly copper-based, which shuttles a halogen atom between the active and dormant chains.

This compound is an ideal initiator for ATRP. The carbon-bromine bond adjacent to the carbonyl group is sufficiently weakened to be homolytically cleaved by the transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br). This generates a carbon-centered radical that can then propagate by adding to monomer units. The resulting polymer chain is capped with a bromine atom, which can be reactivated, allowing for the controlled, "living" growth of the polymer chain.

The key advantages of using an initiator like this compound in ATRP include:

  • Controlled Initiation: The initiation process is rapid and efficient, ensuring that all polymer chains begin to grow at approximately the same time.

  • Architectural Control: The "living" nature of the polymerization allows for the synthesis of complex polymer architectures, such as block copolymers, by sequential monomer addition.[4][5][6]

  • End-Group Functionality: The initiator fragment, the 3-chlorophenacyl group, is incorporated at one end of every polymer chain, providing a site for further chemical modification.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the general workflow for the synthesis of a polymer using this compound as an ATRP initiator.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification cluster_characterization Analysis reagents Reagents & Glassware Preparation setup Reaction Setup under Inert Atmosphere reagents->setup Assemble polymerization Controlled Radical Polymerization (ATRP) setup->polymerization Initiate quenching Reaction Quenching polymerization->quenching Terminate purification Polymer Precipitation & Purification quenching->purification Isolate characterization Polymer Characterization (NMR, GPC, etc.) purification->characterization Analyze

Caption: General workflow for ATRP synthesis.

Detailed Protocol: Synthesis of Polystyrene via ATRP

This protocol details the synthesis of polystyrene using this compound as the initiator. Polystyrene is chosen as a model system due to its well-understood polymerization kinetics in ATRP.

Materials:

  • Initiator: this compound (CAS: 41011-01-2)

  • Monomer: Styrene (inhibitor removed by passing through a column of basic alumina)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole (anhydrous)

  • Inert Gas: Argon or Nitrogen

  • Precipitation Solvent: Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Syringes and needles

  • Vacuum line and inert gas manifold

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (0.071 g, 0.5 mmol).

    • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

    • Add anisole (10 mL) and styrene (10.4 g, 100 mmol) to the flask via syringe.

    • Add PMDETA (0.104 g, 0.6 mmol) to the flask via syringe. The solution should turn green as the copper-ligand complex forms.

  • Initiation:

    • In a separate vial, dissolve this compound (0.233 g, 1 mmol) in a small amount of anisole.

    • Inject the initiator solution into the reaction flask to start the polymerization.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 110 °C.

    • Allow the reaction to proceed for the desired time (e.g., 6 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination and Purification:

    • To quench the reaction, cool the flask to room temperature and open it to the air.

    • Dilute the reaction mixture with tetrahydrofuran (THF, ~10 mL).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol (~200 mL) with vigorous stirring.

    • Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.

Data Presentation and Characterization

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), and chemical structure.

ParameterTechniqueExpected Result
Chemical Structure ¹H NMR SpectroscopyCharacteristic peaks for polystyrene backbone and the 3-chlorophenacyl end-group.
Number-Average Molecular Weight (Mn) Gel Permeation Chromatography (GPC)Close to the theoretical value calculated from the monomer-to-initiator ratio.
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)A narrow PDI, typically below 1.3, indicating a controlled polymerization.
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg).

¹H NMR Spectroscopy: The ¹H NMR spectrum of the resulting polystyrene will show broad peaks in the aromatic region (6.3-7.5 ppm) and the aliphatic region (1.0-2.5 ppm) corresponding to the polystyrene backbone. The presence of the initiator fragment can be confirmed by the characteristic signals of the 3-chlorophenyl group.

Gel Permeation Chromatography (GPC): GPC analysis is crucial for determining the molecular weight and PDI. A symmetrical and narrow elution peak is indicative of a successful controlled polymerization.

Mechanistic Insight: The Role of the Initiator

The following diagram illustrates the initiation step in the ATRP of styrene using this compound.

ATRP_Initiation Initiator This compound (R-Br) Radical Initiator Radical (R.) Initiator->Radical k_act Initiator->Radical Catalyst_CuI Cu(I)Br / PMDETA Catalyst_CuII Cu(II)Br₂ / PMDETA Dormant_Species Dormant Polymer Chain (R-M-Br) Propagating_Radical Propagating Radical (R-M.) Radical->Propagating_Radical + Monomer Monomer Styrene (M) Propagating_Radical->Dormant_Species k_deact Dormant_Species->Propagating_Radical k_act

Caption: ATRP initiation and propagation equilibrium.

The equilibrium between the active propagating radical and the dormant polymer chain is the cornerstone of ATRP's control. The rate of activation (k_act) and deactivation (k_deact) are finely tuned by the choice of catalyst, ligand, and solvent to maintain a low concentration of radicals at any given time, thereby minimizing termination reactions.

Conclusion and Future Outlook

This compound is a highly effective and versatile initiator for Atom Transfer Radical Polymerization. Its use allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices. The inherent functionality of the initiator fragment provides a convenient handle for post-polymerization modification, opening avenues for the creation of advanced materials for a wide range of applications, including drug delivery, nanotechnology, and surface modification. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable synthetic tool in their own polymer design and synthesis endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. As a key building block in the synthesis of various pharmaceuticals and fine chemicals, optimizing the yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route is the acid-catalyzed α-bromination of 3-chloroacetophenone.

Q1: My reaction is very slow or shows low conversion of the starting material. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that can typically be traced back to a few key factors:

  • Insufficient Acid Catalysis: The rate-determining step in this reaction is the acid-catalyzed formation of the enol intermediate, which is the active nucleophile that attacks the bromine.[1] If the concentration of the acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is too low, enolization will be slow, leading to poor conversion.

    • Solution: Ensure you are using a sufficient catalytic amount of a suitable acid. For reactions with N-Bromosuccinimide (NBS), a catalytic amount of p-toluenesulfonic acid (p-TsOH) is effective.[2] When using bromine, glacial acetic acid can serve as both the solvent and the catalyst.[3]

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time, especially if not stored properly. Similarly, molecular bromine can be compromised by impurities.

    • Solution: Use freshly opened or purified NBS. If using molecular bromine, ensure it is of high purity and handled under anhydrous conditions to prevent the formation of hydrobromic acid in the storage container.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low will significantly decrease the reaction rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin-Layer Chromatography (TLC). For many α-brominations of acetophenones, temperatures in the range of room temperature to a gentle reflux are employed.[4][5]

Q2: My TLC analysis shows multiple spots. Besides my starting material and desired product, what are the likely side products?

A2: The formation of multiple spots on your TLC plate is indicative of side reactions. The two most common side products in this synthesis are the di-brominated product and an aromatic bromination product.

  • Di-brominated Product (2,2-Dibromo-1-(3-chlorophenyl)ethanone): This forms when a second bromine atom is added to the α-carbon.

    • Cause: Using an excess of the brominating agent is the most common reason for di-bromination. High reaction temperatures can also favor this side reaction.

    • Prevention: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[4] Add the brominating agent slowly and maintain careful temperature control.[6]

  • Aromatic Bromination Product: This occurs when the bromine substitutes a hydrogen on the aromatic ring instead of at the α-position.

    • Cause: The presence of a strong Lewis acid catalyst (like FeBr₃ or AlCl₃) can promote electrophilic aromatic substitution.[7][8] While the chloro- and acetyl groups are deactivating, forcing conditions can still lead to ring bromination.

    • Prevention: Avoid the use of strong Lewis acids if α-bromination is the desired outcome. Acid catalysis with protic acids like acetic acid or p-TsOH favors the formation of the enol intermediate, leading to selective α-bromination.[9][10]

Q3: I'm observing a persistent color in my reaction mixture, even after a prolonged reaction time. What does this indicate?

A3: A persistent color, typically reddish-brown, is often due to the presence of unreacted molecular bromine (Br₂). This suggests that the reaction has stalled or is proceeding very slowly. The causes are often the same as those for low conversion (see Q1). If you are using NBS, a yellow or brown color can indicate decomposition.

Solution: Before quenching the reaction, it's advisable to confirm the consumption of the starting material via TLC. If the starting material is still present in significant amounts, you may need to increase the reaction time or temperature, or add a small amount of fresh catalyst.

Q4: Which brominating agent is better for this synthesis: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A4: Both Br₂ and NBS are effective for the α-bromination of 3-chloroacetophenone, but they offer different advantages and disadvantages.

Brominating AgentAdvantagesDisadvantages
**Molecular Bromine (Br₂) **- Inexpensive and readily available. - Can be highly effective, leading to good yields.- Highly toxic, corrosive, and volatile, requiring careful handling in a fume hood.[4] - Can be less selective, with a higher tendency for di-bromination and aromatic bromination if conditions are not carefully controlled.[5]
N-Bromosuccinimide (NBS) - Solid, non-volatile, and easier to handle than Br₂.[4] - Often more selective for α-bromination, reducing the formation of side products.[11] - The reaction by-product, succinimide, is generally easy to remove during work-up.- More expensive than Br₂. - Can be thermally unstable and may require a radical initiator or acid catalyst to be effective.[12]

For syntheses where high selectivity and ease of handling are prioritized, NBS is often the preferred reagent. [11]

Q5: What is the optimal solvent for this reaction?

A5: The choice of solvent can significantly impact the reaction's efficiency and selectivity.

  • Glacial Acetic Acid: Often used with molecular bromine, it serves as both a solvent and an acid catalyst, promoting enolization.[3]

  • Dichloromethane (DCM): A good solvent for reactions involving NBS, as it is relatively inert and allows for good solubility of the reactants.[13]

  • Methanol: Can also be used, particularly in acid-catalyzed brominations. It has been shown to provide good yields for α-bromination.[5][14]

  • Acetonitrile: While usable, some studies have shown that it can lead to the formation of side products or lower yields compared to methanol or DCM.[14]

A study on the α-bromination of acetophenone with NBS under microwave irradiation found that dichloromethane provided excellent selectivity for the mono-bromo product , while other solvents like acetonitrile, diethyl ether, and THF resulted in lower yields.[15]

Reaction Mechanisms & Workflows

Mechanism of Acid-Catalyzed α-Bromination

The reaction proceeds through a well-established acid-catalyzed mechanism. The key is the formation of the enol tautomer of the ketone, which acts as the nucleophile.

Acid-Catalyzed Bromination cluster_0 Step 1: Protonation cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation Ketone 3-Chloroacetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ H_plus H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Br2 Br-Br Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate Electrophilic Attack Final_Product This compound Brominated_Intermediate->Final_Product - H+

Caption: Acid-catalyzed α-bromination mechanism.

General Experimental Workflow

The following diagram outlines the typical steps involved in the synthesis and purification of this compound.

Caption: General experimental workflow.

Detailed Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Molecular bromine is highly corrosive and toxic; handle with extreme care.[6]

Protocol 1: α-Bromination using Molecular Bromine (Br₂) in Acetic Acid

This protocol is adapted from general procedures for the bromination of acetophenones.[3][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath to below 10°C. Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[16]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color disappears.

  • Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[17][18]

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is based on procedures utilizing NBS for the α-bromination of ketones.[2][12]

  • Reaction Setup: To a solution of 3-chloroacetophenone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux if necessary. Monitor the reaction progress by TLC.[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide by-product.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

References

common side reactions in the bromination of 3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 3-chloroacetophenone, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Question: I've run the bromination of 3-chloroacetophenone, but my TLC and NMR analysis show a significant amount of unreacted starting material. What could be the issue?

  • Answer: Insufficient conversion is a common problem that can often be traced back to a few key factors related to the reaction's kinetics. The acid-catalyzed bromination of a ketone proceeds through an enol intermediate, and the formation of this enol is the rate-determining step.[1][2]

    • Probable Cause 1: Inadequate Acid Catalysis: The acid catalyst is essential for protonating the carbonyl oxygen, which accelerates the tautomerization to the enol form.[1][3] If the acid is too weak, absent, or used in insufficient quantity, enol formation will be slow, leading to poor conversion.

    • Solution: Ensure you are using a suitable acid catalyst, such as glacial acetic acid (which can also serve as the solvent) or a catalytic amount of a stronger acid like HBr.[3] Verify the concentration and purity of your acid.

    • Probable Cause 2: Low Reaction Temperature: Like many organic reactions, the rate of enolization is temperature-dependent. Some alpha-brominations of acetophenone derivatives exhibit low yields at temperatures below 80°C.[4]

    • Solution: While carefully monitoring for side reactions, consider incrementally increasing the reaction temperature. For some acetophenone derivatives, temperatures around 90°C have been shown to be effective.[5]

    • Probable Cause 3: Inactive Brominating Agent: The brominating agent itself could be compromised. N-bromosuccinimide (NBS), a common alternative to liquid bromine, can degrade over time if not stored properly.[4]

    • Solution: Use a fresh, high-purity brominating agent. If using NBS, ensure it has been stored in a cool, dark, and dry place.[4]

Issue 2: Formation of Multiple Products (Di-bromination and Aromatic Ring Bromination)

  • Question: My reaction mixture is complex, and I'm isolating di-brominated species and what appears to be bromination on the aromatic ring. How can I improve the selectivity for the desired mono-alpha-brominated product?

  • Answer: The formation of multiple products is a frequent challenge in the bromination of acetophenones. Achieving high selectivity requires careful control over reaction conditions to disfavor competing reaction pathways.

    • Probable Cause 1: Over-bromination (Di-bromination): The primary product, 2-bromo-3'-chloroacetophenone, still possesses an alpha-hydrogen, making it susceptible to a second bromination. While the first bromine atom is electron-withdrawing and deactivates the carbonyl oxygen towards further protonation (slowing down subsequent enolization under acidic conditions), prolonged reaction times or an excess of the brominating agent can still lead to di-bromination.[6][7]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Using a slight sub-stoichiometric amount or a 1:1 to 1.1:1 molar ratio of the brominating agent to the 3-chloroacetophenone is often recommended.[5][8]

      • Controlled Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the reaction mixture at a controlled temperature.[8] This prevents localized high concentrations of bromine that can promote over-bromination.

      • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4][5] Quench the reaction as soon as the starting material is consumed to a satisfactory level to avoid the formation of di-bromo byproducts.

    • Probable Cause 2: Aromatic Ring Bromination: The aromatic ring of 3-chloroacetophenone can undergo electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing group, while the chloro group is a deactivating, ortho-, para-directing group. This can lead to a mixture of aromatic bromination products. This side reaction is more likely if the reaction conditions favor electrophilic aromatic substitution (e.g., presence of a Lewis acid catalyst).[9][10]

    • Solution:

      • Avoid Lewis Acids: Unless aromatic bromination is desired, avoid the use of Lewis acid catalysts like FeBr₃ or AlCl₃, which strongly promote electrophilic attack on the aromatic ring.[9][10]

      • Control Electron Density: The electron density of the aromatic ring influences the site of bromination. For acetophenones, a moderate electron density is optimal for selective side-chain bromination.[1][8] While you cannot change the inherent properties of 3-chloroacetophenone, being aware of this helps in choosing appropriate reaction conditions that do not overly promote aromatic substitution.

Issue 3: Difficult Work-up and Product Isolation

  • Question: After quenching my reaction, I'm having trouble with the work-up. The product is difficult to purify, and I'm getting a low isolated yield. What are the best practices for work-up and purification?

  • Answer: A proper work-up procedure is critical for removing unreacted reagents and byproducts, leading to a cleaner crude product and higher isolated yield.

    • Probable Cause 1: Residual Bromine and Acid: Unreacted bromine can lead to a colored product and further reactions during work-up. Residual acid can complicate extractions and product stability.

    • Solution:

      • Quenching: Pour the reaction mixture into a cold aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any excess bromine. This will be indicated by the disappearance of the bromine's color.

      • Neutralization: Carefully neutralize the acidic reaction mixture by washing the organic layer with a saturated sodium bicarbonate solution.[5][8] Perform this step slowly to control the effervescence from CO₂ evolution. Follow this with a wash with saturated brine to aid in phase separation.[5]

    • Probable Cause 2: Inefficient Extraction: The product may not be efficiently extracted from the aqueous layer, leading to a lower yield.

    • Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[5][11] Perform multiple extractions (e.g., 2-3 times) to ensure complete recovery of the product from the aqueous phase.

    • Probable Cause 3: Ineffective Purification: The crude product may contain closely-eluting impurities that are difficult to separate.

    • Solution:

      • Recrystallization: Recrystallization is often an effective method for purifying solid products like 2-bromo-3'-chloroacetophenone.[5] A common solvent system is petroleum ether or a mixture of solvents like benzene-dichloromethane.[8]

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from byproducts.[11] A solvent system of petroleum ether and ethyl acetate or petroleum ether and dichloromethane is a good starting point for developing a separation method.[5][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed bromination of 3-chloroacetophenone?

A1: The acid-catalyzed α-bromination of 3-chloroacetophenone proceeds via an enol intermediate.[1][2][3] The mechanism involves three main steps:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.[1]

  • Enol Formation (Rate-Determining Step): A base (which can be the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol.[1][2] This is the slowest step in the reaction.

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond and regenerating the acid catalyst.[1][3]

Q2: Why is mono-bromination favored under acidic conditions?

A2: Under acidic conditions, the introduction of the first bromine atom, which is an electron-withdrawing group, decreases the electron density on the carbonyl oxygen.[6][7] This makes the carbonyl oxygen less basic and therefore less likely to be protonated by the acid catalyst.[6][7] Since protonation is the first step in the mechanism, the rate of the second bromination is significantly slower than the first, allowing for the selective formation of the mono-brominated product.[6][7]

Q3: Can I use basic conditions for the bromination of 3-chloroacetophenone?

A3: While ketones can be halogenated under basic conditions, it is generally not recommended if the goal is to obtain the mono-brominated product. Under basic conditions, the reaction proceeds through an enolate intermediate. The introduction of a bromine atom makes the remaining α-protons even more acidic due to the inductive electron-withdrawing effect of the halogen.[6][7] This accelerates subsequent deprotonations and halogenations, making it difficult to stop the reaction at the mono-bromination stage.[6][7][12] This often leads to poly-halogenated products and, in the case of methyl ketones, can result in the haloform reaction.[6][7][12]

Q4: What are some alternative brominating agents to liquid bromine?

A4: Due to the hazardous nature of liquid bromine, several alternative reagents are commonly used:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[3][5] It is often used in conjunction with a radical initiator for allylic or benzylic bromination, but it can also be used for α-bromination of ketones, sometimes with an acid catalyst.[3][4]

  • Pyridine Hydrobromide Perbromide (PHPB): A solid, stable complex of bromine and pyridine hydrobromide that serves as a convenient source of bromine.[5]

  • Copper(II) Bromide (CuBr₂): Can be used to effect α-bromination of ketones, often in a solvent like chloroform-ethyl acetate.[5]

Q5: How does the chloro-substituent on the aromatic ring affect the reaction?

A5: The chloro group at the meta position of the acetophenone is an electron-withdrawing group. This has two main effects:

  • Effect on α-Bromination: The electron-withdrawing nature of the chloro group slightly increases the acidity of the α-protons, which can facilitate their removal during enolization.[5]

  • Effect on Aromatic Bromination: The chloro group deactivates the aromatic ring towards electrophilic substitution, which helps to disfavor aromatic bromination as a side reaction compared to more electron-rich aromatic systems.[8] However, as a deactivating group, it also makes the desired α-bromination potentially slower than in unsubstituted acetophenone.

Data Summary and Protocols

Table 1: Key Parameters for Selective Mono-bromination
ParameterRecommended ConditionRationale
Stoichiometry (Brominating Agent) 1.0 - 1.1 equivalentsMinimizes di-bromination.[5]
Catalyst Acid (e.g., Acetic Acid, HBr)Promotes enol formation for selective mono-bromination.[3][6]
Temperature 80-90 °C (monitor closely)Balances reaction rate with minimizing side reactions.[4][5]
Addition of Bromine Slow, dropwisePrevents localized high concentrations, reducing byproducts.[8]
Reaction Monitoring TLCAllows for timely quenching to prevent over-bromination.[4][5]
Experimental Protocol: Synthesis of 2-Bromo-3'-chloroacetophenone

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a certified laboratory setting with appropriate safety precautions.

Materials:

  • 3-Chloroacetophenone

  • Glacial Acetic Acid

  • Bromine (or an alternative brominating agent like NBS)

  • Sodium Bisulfite (or Sodium Thiosulfate)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Ethyl Acetate (or Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Petroleum Ether (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred 3-chloroacetophenone solution at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 petroleum ether:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing an ice-cold aqueous solution of sodium bisulfite. Stir until the red-orange color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (carefully, due to CO₂ evolution), and finally with brine.[5][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as petroleum ether, to yield pure 2-bromo-3'-chloroacetophenone.[5]

Visualizations

Reaction Mechanism and Side Reactions

Bromination_Pathways cluster_main Desired α-Bromination Pathway cluster_dibromo Side Reaction: Di-bromination cluster_aromatic Side Reaction: Aromatic Bromination Start 3-Chloroacetophenone Enol Enol Intermediate Start->Enol + H⁺, - H⁺ (Rate-Determining) Product 2-Bromo-3'-chloroacetophenone Enol->Product + Br₂ - HBr Product_ref 2-Bromo-3'-chloroacetophenone DiBromo 2,2-Dibromo-3'-chloroacetophenone Product_ref->DiBromo + Br₂ (excess) - HBr Start_ref 3-Chloroacetophenone AromaticBromo Aromatic Brominated Byproduct Start_ref->AromaticBromo + Br₂ (e.g., with Lewis Acid)

Caption: Main and side reaction pathways in the bromination of 3-chloroacetophenone.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Bromination of 3-Chloroacetophenone Analysis Analyze Reaction Mixture (TLC, NMR, etc.) Start->Analysis Good_Yield High Yield of Mono-bromo Product Analysis->Good_Yield Success Low_Conversion Low Conversion Analysis->Low_Conversion Problem Multiple_Products Multiple Products Analysis->Multiple_Products Problem TS_Low_Conversion Troubleshoot Low Conversion Low_Conversion->TS_Low_Conversion TS_Multiple_Products Troubleshoot Selectivity Multiple_Products->TS_Multiple_Products Check_Acid Verify Acid Catalyst (Type, Amount) TS_Low_Conversion->Check_Acid Increase_Temp Increase Temperature TS_Low_Conversion->Increase_Temp Check_Reagent Check Brominating Agent TS_Low_Conversion->Check_Reagent Control_Stoich Control Stoichiometry (1.0-1.1 eq Br₂) TS_Multiple_Products->Control_Stoich Slow_Addition Slow Dropwise Addition TS_Multiple_Products->Slow_Addition Monitor_TLC Monitor Reaction by TLC TS_Multiple_Products->Monitor_TLC Avoid_Lewis_Acids Avoid Lewis Acids TS_Multiple_Products->Avoid_Lewis_Acids

Caption: A decision tree for troubleshooting common bromination issues.

References

Technical Support Center: Purification of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(3-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this important synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a successful and efficient purification process.

Overview: The Challenge of Purifying an α-Bromo Ketone

This compound is a halogenated arylketone widely used as a precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its high reactivity, stemming from the α-bromo ketone moiety, makes it invaluable for reactions like nucleophilic substitutions but also presents purification challenges.[1] Impurities, often unreacted 3-chloroacetophenone or side-products from bromination, can interfere with subsequent synthetic steps.

Recrystallization is the preferred method for purifying this solid compound. The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] A successful recrystallization selectively isolates the desired product in a pure crystalline form, leaving impurities behind in the solution.

Key Compound Properties
PropertyValueSource
Molecular Formula C₈H₆BrClO[1][4][5]
Molecular Weight 233.49 g/mol [1][4][5]
Appearance Solid, often described as needles[4]
Solubility Soluble in alcohol[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: Based on literature and the compound's chemical structure (an aromatic ketone), ethanol is an excellent starting point and is frequently cited as an effective recrystallization solvent for α-bromo ketones.[1][6] However, the "ideal" solvent must be determined experimentally. The best solvent will dissolve the compound completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[3][7][8]

Q2: What are the primary impurities I am trying to remove?

A2: The most common synthesis route is the direct bromination of 3-chloroacetophenone.[1] Therefore, the primary impurities are likely to be:

  • Unreacted Starting Material: 3-chloroacetophenone.

  • Side-Products: Di- or poly-brominated species or other isomers formed during the reaction. A proper recrystallization will separate this compound from these less or more soluble contaminants.

Q3: Can I use a solvent mixture?

A3: Yes. If a single solvent cannot provide the required solubility differential, a mixed-solvent system is a powerful alternative.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is not. For this compound, a system like ethanol/water or toluene/hexane could be effective. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point).[9]

Troubleshooting Guide: From Theory to Practice

This section addresses specific problems that can arise during the recrystallization workflow.

**dot

// Problems P1 [label="Problem:\nNo Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P2 [label="Problem:\nCompound 'Oiled Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P3 [label="Problem:\nVery Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P4 [label="Problem:\nCompound Won't Dissolve", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes C1 [label="Cause:\nToo Much Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="Cause:\nSupersaturation", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Cause:\nCooling Too Rapidly", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="Cause:\nHigh Impurity Level", fillcolor="#FBBC05", fontcolor="#202124"]; C5 [label="Cause:\nPremature Crystallization", fillcolor="#FBBC05", fontcolor="#202124"]; C6 [label="Cause:\nIncorrect Solvent", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions S1 [label="Solution:\nBoil off excess solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Solution:\nScratch flask interior\nAdd a seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3 [label="Solution:\nAllow slow cooling\nInsulate flask", fillcolor="#34A853", fontcolor="#FFFFFF"]; S4 [label="Solution:\nRe-dissolve in more solvent\nCool slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; S5 [label="Solution:\nFilter solution while hot\nPre-heat glassware", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6 [label="Solution:\nConsult solubility data\nTest new solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections P1 -> C1 -> S1; P1 -> C2 -> S2; P2 -> C3 -> S3; P2 -> C4 -> S4; P3 -> C1 -> S1; P3 -> C5 -> S5; P4 -> C6 -> S6; } Caption: Troubleshooting workflow for recrystallization.

Problem: My compound will not dissolve, even in boiling solvent.

  • Cause & Logic: You may have chosen a solvent in which the compound is largely insoluble, or you have not yet added a sufficient volume.

  • Solution:

    • Ensure you are using a solvent known to dissolve similar aromatic ketones, such as ethanol or acetone.[10]

    • Add more solvent in small increments (1-2 mL at a time) to the boiling mixture until the solid dissolves completely. Be patient, as dissolution takes time.

Problem: No crystals form after the solution has cooled.

  • Cause & Logic: This is the most common issue and is typically due to one of two reasons: either too much solvent was used, meaning the solution is not saturated at the lower temperature, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[11]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the flask to boil off a portion of the solvent. Allow the solution to cool again. This increases the concentration of your compound.[11]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6][11]

      • Seed Crystal: If available, add a single, tiny crystal of the pure product to the solution. This provides a perfect template for further crystal formation.

Problem: An oil has formed instead of solid crystals ("oiling out").

  • Cause & Logic: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, causing it to separate as a liquid phase. This is detrimental because the oil can trap impurities.[9][11] This is often promoted by cooling the solution too quickly.

  • Solutions:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration.

    • Allow the flask to cool very slowly. Insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to orient themselves into an ordered crystal lattice.[11]

Problem: The final yield of pure crystals is very low.

  • Cause & Logic: A low yield can result from using a large excess of solvent, where a significant amount of product remains dissolved even when cold.[11] It can also occur if crystallization happens prematurely during a hot filtration step, causing product loss on the filter paper.

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Efficient Hot Filtration: If you must filter out insoluble impurities, do it quickly. Keep the solution hot, and pre-heat your filter funnel and receiving flask with hot solvent vapor to prevent the product from crashing out in the funnel.[9]

Detailed Protocol: Recrystallization of this compound

This protocol assumes ethanol is the chosen solvent. Adjust accordingly if another solvent is selected.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (x2)

  • Hot plate with stirring capability

  • Filter funnel & filter paper (if needed for hot filtration)

  • Büchner funnel and vacuum flask

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small volume of ethanol, just enough to create a slurry.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Add more hot ethanol dropwise from a separate heated flask. Continue adding the minimum amount of hot solvent until all the solid just dissolves. Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing crystal yield.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.

    • Place a fluted filter paper in a stemless funnel and place it on top of a clean, pre-heated Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents the desired compound from crystallizing prematurely and being lost on the filter paper.[9]

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol. Causality: Using cold solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air-dry completely. For a moisture-free product, drying in a vacuum oven at a mild temperature is recommended.

    • Once dry, determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

References

Technical Support Center: Recrystallization of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized, in-depth guide, we present our Technical Support Center focused on the purification of 2-Bromo-1-(3-chlorophenyl)ethanone. This resource is designed for the discerning researcher, offering not just protocols, but the scientific rationale behind them. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory application, ensuring your success through robust, validated methodologies.

This guide provides a comprehensive approach to selecting the optimal recrystallization solvent for this compound (CAS 41011-01-2), a common intermediate in pharmaceutical and organic synthesis.[1] We will explore solvent selection rationale, provide a detailed experimental protocol, and address common troubleshooting scenarios in a practical FAQ format.

Core Concept: The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[2] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during the recrystallization of this compound.

Q1: What is the best starting solvent for recrystallizing this compound?

Answer: Based on the chemical structure—a moderately polar aromatic ketone—the recommended starting solvent is Ethanol (95% or absolute) or Isopropanol .[1][5] Aromatic compounds and ketones often show excellent recrystallization behavior in alcohols.[6] These solvents effectively dissolve the compound when hot while exhibiting significantly lower solubility upon cooling, a critical requirement for good recovery.

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid instead of a solid lattice.

  • Causality: This is common when using a binary solvent system (like ethanol/water) and adding the anti-solvent (water) too rapidly.[7] It can also happen if a high-boiling point solvent is used and the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of the "good" solvent (e.g., ethanol) to ensure the solution is no longer supersaturated.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or a towel to slow heat loss.

    • If using a solvent pair, add the anti-solvent dropwise at the boiling point until the first sign of persistent cloudiness appears, then add a drop or two of the good solvent to redissolve it before cooling.[7]

Q3: After cooling, no crystals have formed. What should I do?

Answer: Crystal formation, or nucleation, sometimes requires initiation. If your solution remains clear upon cooling, it is likely supersaturated.

  • Causality: The energy barrier for the initial crystal formation (nucleation) has not been overcome.

  • Troubleshooting Steps (in order of preference):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[3][5]

    • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a template for further crystallization.[3]

    • Cool to a Lower Temperature: Place the flask in an ice bath, and then potentially a freezer, to further decrease the compound's solubility.[8] Be patient; this can take time.

    • Reduce Solvent Volume: If too much solvent was added initially, you can gently heat the solution to boil off a portion of the solvent to re-establish a saturated state. Be careful not to evaporate too much.

Q4: The recovery of my purified compound is very low. How can I improve the yield?

Answer: Low recovery typically points to one of two issues: using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.[5][9] Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: In your next attempt, add the hot solvent in small, incremental portions to the crude solid until it just dissolves.

    • Cool Thoroughly: Ensure the flask has cooled to room temperature before moving it to an ice bath. Then, allow it to sit in the ice bath for at least 15-20 minutes to maximize crystal precipitation.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

Solvent Selection & Rationale

The choice of solvent is paramount. The general rule is "like dissolves like," but for recrystallization, we need a mismatch in solubility between hot and cold conditions.

Solvent Property Summary Table
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol (EtOH) 7824.5Primary Choice. Good for aromatic ketones.[6] Evaporates easily. Can be paired with water.
Isopropanol (IPA) 8219.9Excellent alternative to ethanol, slightly less polar.
Methanol (MeOH) 6532.7Can be effective, but its lower boiling point means a smaller solubility differential. Also more toxic.
Heptane/Ethanol VariableVariableA binary system for when single solvents fail. Heptane acts as the anti-solvent.[10]
Water 10080.1The compound is likely insoluble in water, making it a good anti-solvent for use with alcohols.[6]
Solvent Selection Workflow

The following diagram outlines the logical process for determining the optimal solvent system for your compound.

Solvent_Selection cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Binary Solvent System cluster_2 Troubleshooting Paths Start Start with Crude This compound Test_EtOH Test Solubility in Ethanol (or IPA) Start->Test_EtOH Hot_Soluble Is it soluble in hot EtOH? Test_EtOH->Hot_Soluble Cold_Insoluble Does it precipitate upon cooling? Hot_Soluble->Cold_Insoluble Yes Insoluble Compound Insoluble in Hot EtOH Hot_Soluble->Insoluble No Success Optimal Solvent Found: Ethanol (or IPA) Cold_Insoluble->Success Yes Too_Soluble Compound Soluble in Cold EtOH Cold_Insoluble->Too_Soluble No Try_Binary Try a Binary Solvent System (e.g., Ethanol/Water) Dissolve_Hot Dissolve in minimal hot Ethanol Try_Binary->Dissolve_Hot Add_Water Add hot Water dropwise until cloudy Dissolve_Hot->Add_Water Redissolve Add a drop of hot Ethanol to clarify Add_Water->Redissolve Cool_Binary Cool slowly Redissolve->Cool_Binary Success_Binary Optimal System Found: Ethanol/Water Cool_Binary->Success_Binary Try_Other Try a more polar solvent (e.g., Acetone) or a different system Insoluble->Try_Other Too_Soluble->Try_Binary

Caption: Decision workflow for selecting a recrystallization solvent.

Detailed Experimental Protocol: Recrystallization from Ethanol

This protocol provides a step-by-step method for purifying this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for crystal collection)

  • Vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • In a separate flask, heat the ethanol to a gentle boil on a hot plate.

    • Add the hot ethanol to the flask containing the solid in small portions, swirling after each addition.[9] Continue adding just enough hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration.

    • Place a stemless funnel with fluted filter paper into the neck of a pre-heated clean Erlenmeyer flask on the hot plate.

    • Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.[7]

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize precipitation.

  • Collection and Washing:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.[9]

    • Pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals with a very small portion of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.[9]

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.[3]

References

Technical Support Center: Monitoring 2-Bromo-1-(3-chlorophenyl)ethanone Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Bromo-1-(3-chlorophenyl)ethanone. As a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, precise reaction monitoring is critical to ensure optimal yield and purity.[1][2] This resource addresses common challenges and offers field-proven solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring reactions with this compound?

A1: Thin-Layer Chromatography is a rapid, cost-effective, and highly efficient technique for the qualitative analysis of reaction mixtures.[3] It requires minimal sample volume and provides immediate visual feedback on the consumption of starting materials and the formation of products.[4][5] Given that this compound and its subsequent products will likely differ in polarity, TLC allows for clear separation and tracking of these components throughout the reaction.[4]

Q2: What is a "co-spot" and why is it essential when monitoring these reactions?

A2: A "co-spot" involves applying both the starting material and the reaction mixture to the same lane on the TLC plate.[6] This is a critical self-validating step for several reasons. Firstly, it helps to definitively identify the starting material spot in the reaction mixture lane, especially if the product's Rf (retention factor) is very close to that of the reactant.[6] Secondly, it can reveal if the solvent system is inadequate for separation, or if the reaction mixture's components are affecting the elution of the starting material.[6] A successful reaction will show the product spot appearing and the co-spotted starting material spot diminishing over time.[4]

Q3: How do I select an appropriate solvent system (eluent) for my TLC analysis?

A3: The choice of eluent is crucial for achieving good separation. The goal is to find a solvent or solvent mixture that moves all components off the baseline, ideally with Rf values between 0.15 and 0.85.[7][8] For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[9][10][11] A common initial trial would be a 10-50% ethyl acetate in hexane solution.[11][12] If your spots are too close to the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[13] Conversely, if the spots are too close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[13]

Q4: My spots are not visible under the UV lamp. What should I do?

A4: While this compound contains an aromatic ring and should be UV-active, some reaction products may not be, or their concentration might be too low for UV detection.[14][15] If you don't see spots under a 254 nm UV lamp, consider the following:

  • Increase Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[13][16]

  • Use a Chemical Stain: If UV visualization fails, employ a destructive staining method. An iodine chamber is a good general-purpose choice for many organic compounds.[17][18][19] Other options include potassium permanganate or p-anisaldehyde stains, which can react with a wider variety of functional groups and often produce colored spots.[17][20]

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample Overload: The most common cause is applying too much sample to the plate.[13][16] 2. Highly Polar Compounds: Acidic or basic functional groups can interact strongly with the silica gel, causing streaking.[13] 3. Insoluble Sample: The spotted sample did not fully dissolve in the eluent.1. Dilute your sample solution and re-spot the plate. A 1% solution is a good rule of thumb.[16] 2. For acidic compounds, add a few drops of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol.[13] 3. Ensure the solvent used to dissolve your sample is volatile and that the sample is fully solubilized before spotting.
Spots are not moving from the baseline (Rf ≈ 0) 1. Eluent is not polar enough: The solvent system lacks the strength to move the compounds up the plate.[13] 2. Incorrect Stationary Phase: The compounds may be too polar for a normal-phase silica plate.1. Increase the polarity of your eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate.[13] You can also switch to a more polar solvent system, such as methanol in dichloromethane.[11][12] 2. Consider using a reversed-phase (e.g., C18) TLC plate if your compounds are highly polar.[13]
All spots are at the solvent front (Rf ≈ 1) 1. Eluent is too polar: The solvent system is too strong, carrying all components to the top of the plate without separation.[13]1. Decrease the polarity of your eluent. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate.[13]
No spots are visible on the plate 1. Sample is too dilute: The concentration of the analyte is below the detection limit.[13] 2. Compound is not UV-active: The analyte does not absorb UV light at 254 nm.[13][14] 3. Solvent level too high: The spotting line was below the solvent level in the developing chamber, dissolving the sample into the solvent reservoir.[13][16] 4. Volatile Compound: The compound may have evaporated from the plate.[13]1. Concentrate your sample or spot multiple times in the same location, ensuring the spot is dry between applications.[13] 2. Use an alternative visualization technique such as an iodine chamber or a chemical stain (e.g., potassium permanganate, p-anisaldehyde).[16][17][18] 3. Ensure the initial spotting line is drawn above the level of the eluent in the chamber.[16][21] 4. If volatility is suspected, TLC may be challenging. Consider alternative monitoring techniques like GC-MS or LC-MS.

Experimental Protocol: TLC Monitoring of a Nucleophilic Substitution Reaction

This protocol outlines the steps for monitoring a typical reaction of this compound, such as a substitution with a nucleophile (Nu-).

Objective: To track the consumption of this compound and the formation of the product, 1-(3-chlorophenyl)-2-(Nu)ethanone.

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Eluent: e.g., 20% Ethyl Acetate in Hexane (v/v)

  • Reaction mixture at various time points (t=0, t=x, etc.)

  • Solution of pure this compound (starting material, SM) in a volatile solvent (e.g., ethyl acetate).

Workflow Diagram:

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare TLC Plate (Draw baseline with pencil) spot_lanes 2. Spot Lanes (SM, Co-spot, Reaction Mixture) prep_plate->spot_lanes develop_plate 4. Develop Plate (Place plate in chamber) spot_lanes->develop_plate prep_chamber 3. Prepare Developing Chamber (Add eluent, saturate atmosphere) prep_chamber->develop_plate dry_plate 5. Dry Plate (Mark solvent front) develop_plate->dry_plate visualize_uv 6. Visualize under UV Lamp (Circle spots) dry_plate->visualize_uv analyze 7. Analyze Results (Compare lanes, determine progress) visualize_uv->analyze

Caption: Workflow for TLC reaction monitoring.

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[16]

    • Mark three lanes on the baseline for the Starting Material (SM), Co-spot (CO), and Reaction Mixture (RM).[6]

  • Spotting:

    • Using a capillary spotter, apply a small spot of the SM solution to the 'SM' and 'CO' lanes. Try to keep the spots as small and concentrated as possible.[5]

    • Take an aliquot of the reaction mixture at a specific time point (e.g., t = 30 minutes).[22]

    • Spot the reaction mixture on the 'RM' and 'CO' lanes (spotting directly on top of the SM spot in the 'CO' lane).[6]

  • Development:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm (ensure this is below your baseline).[16]

    • Place a piece of filter paper inside the chamber to saturate the atmosphere with solvent vapors, which ensures better spot resolution.[21]

    • Carefully place the spotted TLC plate into the chamber and cover it with the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[23]

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp. The aromatic rings in the starting material and likely product will appear as dark spots against the fluorescent background.[15][24]

    • Circle the visible spots with a pencil.[24]

    • Compare the lanes. As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane should decrease in intensity, while a new spot (the product) should appear. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[4][25]

References

troubleshooting low yields in the Bischler–Möhlau indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler–Möhlau indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this synthesis for your specific needs.

Historically, the Bischler–Möhlau synthesis has been known for its harsh reaction conditions and often modest yields.[1] However, with modern advancements and a deeper understanding of its mechanism, these challenges can be overcome. This guide provides practical, field-tested advice in a question-and-answer format to address common issues and improve your experimental outcomes.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Bischler–Möhlau synthesis can arise from a variety of factors, from the quality of starting materials to the subtleties of the reaction conditions. Here, we address specific problems you might be encountering.

Question 1: My reaction is producing a complex mixture of products with very little of the desired indole. What are the likely causes and how can I fix this?

Answer: A complex product mixture is a common issue, often stemming from the traditionally harsh conditions of the Bischler–Möhlau synthesis which can lead to side reactions and decomposition.[1][2] The primary culprits are typically high temperatures and strong acid catalysis.

  • Causality: The reaction proceeds through the formation of an α-arylaminoketone intermediate.[3][4] High temperatures and strong acids can promote undesired side reactions such as polymerization of the aniline starting material or decomposition of the intermediate before cyclization can occur.

  • Solution Workflow:

    • Lower the Reaction Temperature: While classic protocols often call for high temperatures (reflux), modern variations have shown success at lower temperatures, especially when using microwave irradiation.[5]

    • Catalyst Modification: Instead of relying on the aniline hydrobromide formed in situ, consider using a milder Lewis acid catalyst. Lithium bromide has been shown to be an effective and milder alternative to traditional conditions.[1][3]

    • Solvent-Free Conditions: Microwave-assisted, solvent-free reactions can significantly reduce reaction times and by-product formation, leading to cleaner reactions and improved yields.[5] A solid-state reaction of anilines and phenacyl bromides in the presence of sodium bicarbonate is a noteworthy example.[5]

Question 2: The initial formation of the α-arylaminoketone intermediate appears successful, but the subsequent cyclization to the indole is inefficient. How can I drive the reaction to completion?

Answer: Stalling at the α-arylaminoketone stage suggests that the conditions are not optimal for the electrophilic cyclization step. This is the key ring-forming step and is often the most challenging.

  • Causality: The cyclization requires an electrophilic attack of a carbon on the aniline ring.[3] The efficiency of this step is highly dependent on the electronic nature of the aniline and the stability of the intermediates. Electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic attack, thus hindering cyclization.

  • Optimization Protocol:

    • Increase Catalyst Concentration: If using an aniline hydrobromide catalyst, a slight excess may be necessary to facilitate the cyclization. However, be cautious as too much acid can lead to decomposition.

    • Microwave Irradiation: This has proven to be a highly effective method for promoting the cyclization step.[5] The rapid and efficient heating provided by microwaves can often overcome the activation energy barrier for cyclization without leading to significant decomposition.

    • Alternative Catalysts: Boron trifluoride etherate or ion-exchange resins like Amberlyst 15 have been used to promote cyclization in certain cases.[6]

Question 3: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a known challenge in the Bischler–Möhlau synthesis, particularly with substituted anilines.[7]

  • Causality: The electrophilic cyclization can occur at different positions on the aniline ring, leading to a mixture of indole isomers. The directing effects of substituents on the aniline play a crucial role in determining the regioselectivity.

  • Strategies for Control:

    • Steric Hindrance: Bulky substituents on the aniline can sterically hinder cyclization at certain positions, thereby favoring the formation of a specific regioisomer.

    • Protecting Groups: In some cases, the use of a protecting group on the aniline nitrogen can influence the regiochemical outcome.

    • Careful Substrate Design: The choice of substituents on both the aniline and the α-bromoacetophenone can influence the electronic and steric factors that govern regioselectivity. A thorough understanding of these effects is key to designing a selective synthesis.

Frequently Asked Questions (FAQs)

Here are answers to some more general questions about the Bischler–Möhlau indole synthesis.

What is the general mechanism of the Bischler–Möhlau indole synthesis?

The reaction mechanism is surprisingly complex for what appears to be a simple transformation.[3] It involves the initial reaction of an α-bromoacetophenone with two molecules of aniline to form an intermediate.[1][3] One aniline molecule acts as a leaving group to facilitate an electrophilic cyclization, which is followed by aromatization and tautomerization to yield the final 2-aryl-indole product.[3]

Bischler_Mohlau_Mechanism A α-Bromoacetophenone C α-Arylaminoketone Intermediate A->C + Aniline B Aniline (2 eq.) B->C D Cyclized Intermediate C->D Electrophilic Cyclization (- Aniline) E Final Indole Product D->E Aromatization & Tautomerization

Caption: Simplified mechanism of the Bischler–Möhlau indole synthesis.

What are the key advantages of using microwave-assisted synthesis for this reaction?

Microwave-assisted synthesis offers several advantages over conventional heating methods for the Bischler–Möhlau reaction:

  • Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes with microwave irradiation.[5]

  • Improved Yields: The rapid and uniform heating can minimize the formation of by-products, leading to higher yields of the desired indole.[5]

  • Milder Conditions: Microwave synthesis can often be performed under solvent-free conditions, making it a more environmentally friendly approach.[5]

Are there any alternatives to α-bromoacetophenones as starting materials?

Yes, other α-halo ketones can be used. The key requirement is a good leaving group at the α-position to the ketone.[4] Additionally, variations of the synthesis have been developed that utilize different starting materials, such as the reaction of anilines with benzoins in the presence of zinc chloride.[6]

Experimental Protocols

General Protocol for Microwave-Assisted Bischler–Möhlau Indole Synthesis

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture: In a microwave-safe vessel, combine the α-bromoacetophenone (1 mmol) and the aniline (3 mmol).

  • Addition of Catalyst (Optional): If using a catalyst such as lithium bromide, add it to the reaction mixture (0.5 mmol).

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 150-180 °C) and power for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired indole.

Data Summary

The success of the Bischler–Möhlau synthesis is highly dependent on the electronic properties of the aniline substrate. The following table summarizes the expected impact of different substituents on the reaction.

Substituent on AnilineElectronic EffectExpected Impact on YieldRationale
Electron-donating (e.g., -OCH₃, -CH₃)Activates the ringGenerally higher yieldsIncreases the nucleophilicity of the aniline, facilitating the initial substitution and the final cyclization.
Electron-withdrawing (e.g., -NO₂, -CN)Deactivates the ringGenerally lower yieldsDecreases the nucleophilicity of the aniline, hindering both the initial substitution and the crucial electrophilic cyclization step.
Halogens (e.g., -Cl, -Br)Inductively withdrawing, resonantly donatingVariableThe overall effect depends on the balance of inductive and resonance effects, and the position of the substituent.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of steps to identify and resolve common issues.

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Strategic Control of Byproduct Formation in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation in their synthetic workflows. Here, we move beyond textbook theory to provide field-proven insights and actionable protocols to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding byproduct formation.

Q1: I'm getting a significant amount of alkene (elimination product) instead of my desired substitution product. What is the most likely cause?

A1: The formation of an alkene byproduct is a classic case of competing elimination reactions (E1 or E2) running concurrently with your desired nucleophilic substitution (SN1 or SN2). The most common culprits are high reaction temperatures, the use of a sterically hindered substrate, or a nucleophile that is also a strong base.[1][2]

Q2: My reaction with a secondary alcohol and HBr resulted in a rearranged alkyl bromide. Why did this happen and how can I prevent it?

A2: This is a hallmark of an SN1-type reaction proceeding through a carbocation intermediate. Secondary carbocations can rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation before the bromide ion attacks.[3][4][5] To prevent this, you should use reaction conditions that favor an SN2 mechanism, which does not involve a carbocation intermediate. A reliable method is to convert the alcohol into a good leaving group, like a tosylate, and then react it with a halide salt in a polar aprotic solvent.[3]

Q3: My starting material is optically active, but the substitution product is a racemic mixture. What happened to my stereochemistry?

A3: The loss of stereospecificity, or racemization, occurs in SN1 reactions. The carbocation intermediate formed in this mechanism is planar (sp² hybridized), meaning the incoming nucleophile can attack from either face with nearly equal probability, leading to a mixture of enantiomers.[6][7] It's important to note that complete racemization is rare; often, a slight excess of the inverted product is observed because the departing leaving group can momentarily shield one face of the carbocation.[8][9]

Q4: How do I choose the right solvent to favor substitution over elimination?

A4: Solvent choice is critical. For SN2 reactions, which are often desired for their stereospecificity and lack of rearrangements, polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal.[10][11] These solvents solvate the cation of the nucleophilic salt but leave the nucleophile "naked" and highly reactive.[11] For SN1 reactions, polar protic solvents (e.g., water, ethanol, methanol) are used as they stabilize the carbocation intermediate.[10][11] However, these solvents can also promote E1 elimination.

Troubleshooting Guides

This section provides in-depth strategies and protocols for overcoming specific byproduct challenges.

Guide 1: Minimizing Elimination Byproducts (Alkene Formation)

Elimination is the most common competitor to substitution. The strategy to minimize it depends on whether your reaction conditions are bimolecular (SN2/E2) or unimolecular (SN1/E1).

The Underlying Science: Substitution vs. Elimination

The core of the issue is the dual nature of many reagents as both nucleophiles (attacking a carbon) and bases (abstracting a proton). The balance between these two pathways is governed by several factors, as summarized in the table below.[1][7]

FactorFavors Substitution (SN2/SN1)Favors Elimination (E2/E1)Rationale
Temperature Lower Temperatures (e.g., 0-25 °C)Higher Temperatures ("Heat", >50 °C)Elimination creates more molecules, increasing entropy (ΔS). The -TΔS term in the Gibbs free energy equation becomes more favorable at higher T.[1][12]
Substrate Methyl > Primary (1°) > Secondary (2°)Tertiary (3°) > Secondary (2°) > Primary (1°)Steric hindrance around the electrophilic carbon prevents nucleophilic attack (SN2) but does not hinder proton abstraction from a β-carbon (E2).[10][13]
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU, LDA)Bulky bases are poor nucleophiles due to sterics but are effective at abstracting less-hindered protons.[13][14]
Solvent Polar Aprotic (for SN2)Less critical for E2, but polar protic solvents can promote E1.Polar aprotic solvents enhance nucleophilicity for SN2. Polar protic solvents stabilize carbocations, favoring SN1/E1.[10][11]

Quantitative Example: In a classic study on the reaction of 2-bromobutane with 1M sodium ethoxide in ethanol, increasing the temperature from 25 °C to 80 °C increased the yield of the alkene (elimination) product from 82% to 91.4%.[1] This demonstrates the significant impact of temperature.

Troubleshooting Workflow: Minimizing Elimination

This workflow helps you diagnose and solve issues with unwanted alkene formation.

G start Problem: Excess Alkene Byproduct substrate Analyze Substrate: Is it 2° or 3°? start->substrate reagent Analyze Reagent: Is it a strong base (e.g., RO⁻, OH⁻)? substrate->reagent Yes reagent_weak Check for bulky base (e.g., t-BuOK). If yes, E2 is likely. If no, Sₙ2 should be favored. substrate->reagent_weak No (1°) temp Analyze Temperature: Is the reaction heated? reagent->temp Yes solution_e2 High E2/E1 Potential. Implement Protocol 1. temp->solution_e2 Yes solution_sn2_favored Conditions favor Sₙ2. Consider nucleophile choice. Implement Protocol 1. temp->solution_sn2_favored No protocol1 Protocol 1: Suppressing Bimolecular Elimination (E2) solution_e2->protocol1 solution_sn2_favored->protocol1

Caption: Decision tree for troubleshooting elimination byproducts.

Experimental Protocol 1: Maximizing SN2 Product from a Secondary Alkyl Tosylate

This protocol is designed for situations where a secondary substrate must undergo substitution with minimal competing E2 elimination. We convert the alcohol to a tosylate to provide an excellent, non-basic leaving group.

  • Preparation of the Tosylate (if starting from an alcohol):

    • Dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) to the solution.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

    • Upon completion, perform an appropriate aqueous workup to isolate the crude alkyl tosylate.[15]

  • Nucleophilic Substitution (SN2):

    • Dissolve the purified alkyl tosylate (1.0 eq) in a polar aprotic solvent such as anhydrous DMF or DMSO.

    • Add a salt of a good, non-basic nucleophile (1.1 - 1.5 eq), for example, sodium azide (NaN₃) or sodium cyanide (NaCN).

    • Maintain the reaction at a low to moderate temperature . Start at room temperature (20-25 °C). Avoid heating unless the reaction is extremely slow.

    • Monitor the reaction progress by TLC, looking for the disappearance of the tosylate starting material.

    • Once complete, perform a standard aqueous workup, extracting the product with an organic solvent like ethyl acetate.

    • Purify the final product by column chromatography or recrystallization.

Guide 2: Preventing Carbocation Rearrangements in SN1 Reactions

Carbocation rearrangements plague SN1 reactions, leading to constitutional isomers that are often difficult to separate from the desired product.

The Underlying Science: Carbocation Stability

SN1 and E1 reactions proceed through a carbocation intermediate. If this intermediate can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a tertiary or resonance-stabilized one), it will almost certainly do so.[16][17] This rearrangement is an intramolecular process (a 1,2-hydride or 1,2-alkyl shift) that is typically much faster than the intermolecular attack by the nucleophile.[16]

G cluster_0 Sₙ1 Pathway with Rearrangement Start Secondary Substrate Carbo1 Secondary Carbocation Start->Carbo1 Loss of LG Rearrange 1,2-Hydride Shift (Fast, Intramolecular) Carbo1->Rearrange Product_Direct Direct Substitution Product (Minor) Carbo1->Product_Direct Nucleophilic Attack (Slower) Carbo2 Tertiary Carbocation (More Stable) Rearrange->Carbo2 Nuc_Attack Nucleophilic Attack Carbo2->Nuc_Attack Product_Rearranged Rearranged Product (Major) Nuc_Attack->Product_Rearranged

Caption: The kinetic pathway favoring carbocation rearrangement.

Experimental Protocol 2: Stereospecific Conversion of a Secondary Alcohol to an Alkyl Halide (SN2 Pathway)

This protocol avoids the formation of a carbocation intermediate entirely, thus preventing any possibility of rearrangement. It is particularly useful for converting secondary alcohols to the corresponding halides.

  • Activation of the Alcohol with Thionyl Chloride (for Alkyl Chlorides):

    • In a well-ventilated fume hood, add the secondary alcohol (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas).

    • Cool the alcohol to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.1 - 1.5 eq) dropwise. The reaction can be exothermic. Pyridine is often added as a solvent and to neutralize the HCl byproduct.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux until the reaction is complete (monitor by TLC or GC).

    • Carefully quench the reaction by pouring it over ice, followed by a standard workup. This method typically proceeds with inversion of stereochemistry.

  • Activation of the Alcohol with Phosphorus Tribromide (for Alkyl Bromides):

    • In a well-ventilated fume hood, place the secondary alcohol (1.0 eq) in a dry round-bottom flask under an inert atmosphere.

    • Cool the flask to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃) (0.33 - 0.5 eq) dropwise. The reaction is often performed neat or in a non-coordinating solvent like diethyl ether.

    • Stir at 0 °C for 30 minutes and then at room temperature for several hours or until completion.

    • The workup involves careful quenching with water, followed by extraction and washing to remove phosphorous acid byproducts. This reaction also proceeds with inversion of stereochemistry.[5]

Guide 3: Addressing Byproducts in Specialized Reactions (The Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol, but it is notorious for its difficult-to-remove byproducts: triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.

The Underlying Science: Byproduct Formation and Removal

The driving force of the Mitsunobu reaction is the formation of the very stable P=O bond in TPPO.[18][19] The main challenge is not preventing the formation of these byproducts, as they are inherent to the reaction, but simplifying their removal.

Experimental Protocol 3: A Purification-Friendly Mitsunobu Reaction

This modified protocol uses polymer-supported reagents to drastically simplify the purification process.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add the alcohol to be inverted (1.0 eq), the acidic nucleophile (e.g., a phenol or carboxylic acid, 1.1 eq), and polymer-supported triphenylphosphine (PS-PPh₃) (1.5 - 2.0 eq).

    • Add an anhydrous solvent, typically THF.

    • Cool the stirred suspension to 0 °C.

  • Reagent Addition and Reaction:

    • Slowly add a solution of an azodicarboxylate, such as 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq), in THF to the reaction mixture. ADDP is often used as a less hazardous alternative to diethyl azodicarboxylate (DEAD).[20]

    • Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Upon completion, filter the reaction mixture through a Büchner funnel or a fritted glass filter.

    • The solid on the filter paper is the polymer-bound triphenylphosphine oxide byproduct. Wash this solid with fresh THF to recover any product that may be adsorbed.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product now contains the desired inverted product and the reduced ADDP byproduct. These are typically much easier to separate by standard column chromatography than TPPO.[18][20]

References

effect of temperature on the stability of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1-(3-chlorophenyl)ethanone (CAS 41011-01-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability, particularly concerning the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Several suppliers recommend refrigeration at 2-8°C or 4°C.[2][3][4] The solid compound has a melting point of approximately 39-41°C.[5] Storing it at reduced temperatures minimizes the risk of thermal degradation.

Q2: I've noticed a discoloration (yellowing/browning) of my this compound sample over time. What could be the cause?

Discoloration is a common indicator of degradation. This can be caused by several factors, including:

  • Thermal Stress: Exposure to elevated temperatures, even ambient room temperature for extended periods, can initiate decomposition.

  • Hydrolysis: The compound can react with moisture, leading to the formation of byproducts and the release of hydrogen bromide (HBr), which can further catalyze degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.[2]

Q3: Is this compound compatible with all common laboratory solvents?

While it is soluble in many organic solvents, its stability can be solvent-dependent. Protic solvents, especially in the presence of heat, can facilitate solvolysis reactions where the bromine atom is displaced. For reactions at elevated temperatures, it is advisable to use dry, aprotic solvents to minimize this risk.

Q4: What are the primary safety concerns when handling this compound, especially if it has degraded?

This compound is a lachrymator, meaning it causes irritation to the eyes and mucous membranes, leading to tearing.[6] It is also classified as a skin and respiratory irritant.[1][6] If the compound has degraded, it may have released hydrogen bromide (HBr), which is corrosive and can cause severe irritation upon inhalation or contact. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to identifying and addressing stability issues with this compound in your experiments.

Issue 1: Unexpected Side Products or Low Yield in a Reaction

If you are experiencing unexpected results in a reaction where this compound is a starting material, its degradation may be the root cause.

Causality: The α-bromo ketone moiety is highly reactive and susceptible to nucleophilic attack.[7] If your reaction mixture contains nucleophiles (including water or alcohols) and is heated, the starting material may be consumed by side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Issue 2: Assessing the Thermal Stability of a New Batch

It is crucial to verify the thermal stability of a new batch of this compound, especially if it will be used in processes involving heat.

Causality: The thermal stability of a compound is an intrinsic property that dictates the temperature at which it begins to decompose. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining this. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol: Thermal Stability Analysis using TGA/DSC

This protocol provides a general framework for assessing the thermal stability of this compound.

Objective: To determine the onset of thermal decomposition.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Use an empty pan as a reference for the DSC signal.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: The onset of decomposition is identified as the temperature at which a significant mass loss begins.

    • DSC Curve: Look for endothermic or exothermic peaks that coincide with the mass loss observed in the TGA curve. These peaks indicate the energy changes associated with decomposition.

Data Presentation: Expected Thermal Analysis Results

ParameterExpected ObservationInterpretation
TGA Onset Temperature The temperature at which weight loss begins.Indicates the start of thermal decomposition.
DSC Peak(s) Endothermic or exothermic peaks corresponding to TGA weight loss.Characterizes the energetic nature of the decomposition process.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them and identifying potential impurities.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form 1-(3-chlorophenyl)-2-hydroxyethanone and hydrogen bromide (HBr).

Hydrolysis Reactant This compound Product1 1-(3-chlorophenyl)-2-hydroxyethanone Reactant->Product1 Nucleophilic Substitution Product2 HBr Reactant->Product2 Water H₂O

Caption: Hydrolysis of this compound.

Debromination

Under certain conditions, such as in the presence of a reducing agent or upon photolysis, the compound can undergo debromination to yield 3'-chloroacetophenone.[2]

Debromination Reactant This compound Product 3'-Chloroacetophenone Reactant->Product Reductive Cleavage Bromide Br⁻ Reactant->Bromide ReducingAgent Reducing Agent / hv

Caption: Debromination of this compound.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-Bromo-1-(3-chlorophenyl)ethanone. This document provides in-depth, experience-based guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your results.

This compound is a highly reactive α-bromo ketone, prized as a synthetic intermediate for its ability to alkylate a wide range of nucleophiles.[1][2] Its utility, however, is matched by its reactivity and hazardous nature, necessitating carefully planned and executed work-up procedures. This guide is structured to address the common challenges and questions that arise during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and how do they impact the work-up?

A1: this compound is classified as a lachrymator, meaning it is a tear-inducing agent. It is also a skin and respiratory irritant.[3][4] Exposure can cause significant discomfort and potential injury.

  • Expert Insight: From a practical standpoint, this means all manipulations, including the work-up, must be performed in a certified chemical fume hood. Personal protective equipment (PPE) is non-negotiable and must include safety goggles (not glasses), a lab coat, and appropriate chemical-resistant gloves.[3][5][6] During the work-up, quenching and extraction steps can generate aerosols. Therefore, sashes on fume hoods should be kept at the lowest practical height, and operations should be conducted well within the hood's containment area. In case of accidental contact, immediately flush the affected area with copious amounts of water.[3][7][8]

Q2: My reaction mixture has turned dark brown or black. Is my product degraded?

A2: Not necessarily. The formation of dark, often tarry, material is common in alkylation reactions with potent electrophiles like α-bromo ketones. This is typically due to minor side reactions, polymerization of starting materials or products, or the presence of trace impurities that are sensitive to the reaction conditions. The desired product is often still present in good yield, dissolved within this mixture. A robust work-up and purification protocol is key to its successful isolation.

Q3: How should I properly quench a reaction involving this reagent?

A3: The goal of quenching is to neutralize any remaining reactive species, primarily unreacted this compound and any strong bases or acids used in the reaction. The choice of quenching agent is critical to avoid product degradation.

  • For Reactions with Basic Nucleophiles (e.g., amines, thiolates): A common and effective method is to pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution of a mild acid like ammonium chloride (NH₄Cl). Avoid strong acids, which can cause hydrolysis of certain products.

  • For Reactions Under Acidic Conditions: Cautiously add the reaction mixture to a chilled, saturated solution of sodium bicarbonate (NaHCO₃) or a similar weak base. Perform this addition slowly to control effervescence from the neutralization of the acid.

Q4: What are the most common byproducts I should anticipate?

A4: Awareness of potential byproducts is crucial for designing an effective purification strategy.

  • Hydrolysis Product: The most common byproduct is 1-(3-chlorophenyl)-2-hydroxyethanone, formed from the reaction of the starting material with water. This is often introduced during the aqueous work-up.

  • Elimination Product: If a strong, sterically hindered base is used, you may see the formation of α,β-unsaturated ketones via an E2 elimination pathway.[9][10]

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

Troubleshooting Guide

This section addresses common issues encountered during the work-up and subsequent purification of products derived from this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Work-up 1. Product is water-soluble: The desired product may have significant solubility in the aqueous layer, especially if it contains polar functional groups. 2. Product Degradation: The product may be sensitive to the pH or temperature of the work-up conditions. 3. Incomplete Reaction: The reaction may not have reached completion before the work-up was initiated.1. Back-Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. 2. Milder Conditions: Use chilled aqueous solutions for quenching and washing. Employ a buffered wash if the product is pH-sensitive. 3. TLC Monitoring: Always monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the limiting reagent before starting the work-up.
Product Appears as an Oil and Fails to Crystallize 1. Presence of Impurities: Small amounts of unreacted starting material, byproducts, or solvent can act as impurities that inhibit crystallization. 2. Residual Solvent: Incomplete removal of the extraction solvent.1. Chromatography: Purify the crude product using flash column chromatography on silica gel.[1] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1] 2. Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether). 3. High Vacuum: Dry the product under a high vacuum for an extended period to remove any residual solvent.
Multiple Spots on TLC Plate After Work-up 1. Side Reactions: As mentioned in the FAQs, hydrolysis or elimination side reactions may have occurred.[9][10] 2. Incomplete Reaction: Both the starting material and the product spots will be visible.1. Optimize Reaction Conditions: Consider lowering the reaction temperature or using a milder base to minimize side reactions. 2. Purification: This is a clear indication that purification via column chromatography is necessary to isolate the desired product.

Standardized Work-up Protocol

This protocol provides a detailed, step-by-step methodology for a generic nucleophilic substitution reaction.

Objective: To quench the reaction, remove impurities, and isolate the crude product.

Materials:

  • Reaction mixture in an organic solvent (e.g., THF, DMF, Acetonitrile)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Aqueous NaCl Solution)

  • Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Drying Agent (e.g., MgSO₄, Na₂SO₄)

  • Separatory Funnel, Erlenmeyer Flasks, Beakers

  • Rotary Evaporator

Methodology:

Step 1: Quenching the Reaction

  • Action: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water.

  • Rationale (Expertise & Experience): This initial quench hydrolyzes any remaining unreacted this compound and dissolves water-soluble inorganic salts formed during the reaction. Adding the reaction mixture to water, rather than vice-versa, helps to dissipate any heat generated during quenching.

Step 2: Liquid-Liquid Extraction

  • Action: Add the extraction solvent (e.g., ethyl acetate) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Rationale (Trustworthiness): The organic product will preferentially dissolve in the immiscible organic solvent, separating it from the aqueous phase containing inorganic impurities. The choice of solvent is crucial; it must readily dissolve the product but be immiscible with water.

Step 3: Aqueous Washes

  • Action: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:

    • Deionized Water

    • Saturated Aqueous NaHCO₃ solution (if the reaction was run under acidic conditions or to remove acidic byproducts)

    • Brine

  • Rationale (Authoritative Grounding): The water wash removes residual water-soluble impurities. The NaHCO₃ wash neutralizes any remaining acid. The final brine wash is critical; it removes the bulk of the dissolved water from the organic layer, which improves the efficiency of the final drying step.

Step 4: Drying and Solvent Removal

  • Action: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Rationale: This step removes trace amounts of water from the organic solvent. Water can interfere with subsequent purification steps and affect yield calculations. Rotary evaporation removes the volatile organic solvent, leaving the crude product.

Step 5: Purification

  • Action: The resulting crude material (often an oil or solid) should be analyzed by TLC. Based on the analysis, purify the product using an appropriate technique, most commonly flash column chromatography or recrystallization.[1]

Visual Workflow and Side Reactions

To better illustrate the process and potential pitfalls, the following diagrams outline the work-up logic and common side reactions.

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Funnel cluster_isolation Isolation & Purification Reaction Crude Reaction Mixture (Product, Byproducts, Reagents) Quench Step 1: Quench (e.g., Add Water) Reaction->Quench Transfer Extract Step 2: Extract (e.g., Ethyl Acetate) Quench->Extract Wash Step 3: Wash (Water, NaHCO3, Brine) Extract->Wash Aqueous_Waste Aqueous Waste Extract->Aqueous_Waste Aqueous Layer (Salts, Impurities) Dry Step 4: Dry (e.g., MgSO4) Wash->Dry Organic Layer Wash->Aqueous_Waste Concentrate Step 5: Concentrate (Rotary Evaporator) Dry->Concentrate Purify Step 6: Purify (Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions SM This compound Desired_Product Desired Product (Alkylated Ketone) SM->Desired_Product Hydrolysis_Product Hydrolysis Byproduct (α-Hydroxy Ketone) SM->Hydrolysis_Product SN2 Attack Elimination_Product Elimination Byproduct (α,β-Unsaturated Ketone) SM->Elimination_Product E2 Elimination Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Desired_Product Water H2O (from work-up) Water->Hydrolysis_Product Base Strong Base (e.g., t-BuOK) Base->Elimination_Product

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the key reagent, 2-Bromo-1-(3-chlorophenyl)ethanone. Moving beyond a simple data report, this document offers a comparative perspective, contextualizing the spectral features of the target molecule against its structural isomer, 2-Bromo-1-(4-chlorophenyl)ethanone, to provide a deeper understanding of how substituent positioning influences the magnetic environment of atomic nuclei.

Introduction to this compound

This compound is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a bromoacetyl group and a meta-substituted chlorophenyl ring, presents a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation of this spectral data is paramount for confirming its identity and purity, ensuring the integrity of subsequent synthetic transformations.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show a singlet for the methylene protons and a complex multiplet pattern for the aromatic protons.

ProtonsChemical Shift (δ, ppm) (Predicted Range)MultiplicityCoupling Constant (J, Hz)
-CH₂Br4.40 - 4.50Singlet (s)N/A
Aromatic-H7.20 - 8.00Multiplet (m)N/A

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

CarbonChemical Shift (δ, ppm) (Predicted Range)
C=O190 - 192
-CH₂Br30 - 32
Aromatic C-Cl134 - 136
Aromatic C-H126 - 135
Aromatic C (quaternary)135 - 137

Comparative Analysis: The Impact of Isomeric Substitution

To understand the nuances of the NMR spectrum of this compound, a direct comparison with its isomer, 2-Bromo-1-(4-chlorophenyl)ethanone, is highly instructive. Experimental data for the 4-chloro isomer is available and provides a valuable benchmark[1].

¹H and ¹³C NMR Spectral Data of 2-Bromo-1-(4-chlorophenyl)ethanone [1]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR
-CH₂Br4.42Singlet (s)
Aromatic-H7.48Doublet (d), J = 8.8 Hz
Aromatic-H7.94Doublet (d), J = 8.8 Hz
¹³C NMR
C=O190.2
-CH₂Br30.4
Aromatic C-Cl140.5
Aromatic C-H129.2, 130.3
Aromatic C (quaternary)132.2

Key Observational Differences and Mechanistic Insights:

  • Aromatic Region in ¹H NMR: The symmetry of the 4-chloro isomer results in a simplified aromatic region with two distinct doublets. In contrast, the lower symmetry of the 3-chloro isomer is predicted to produce a more complex multiplet pattern, as the four aromatic protons are in chemically non-equivalent environments.

  • Aromatic Carbons in ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the position of the chlorine atom. The C-Cl carbon in the 4-chloro isomer is observed at approximately 140.5 ppm. For the 3-chloro isomer, this is expected to be slightly different due to the change in the electronic environment. The number of distinct aromatic carbon signals will also reflect the symmetry of the molecule; six are expected for the 3-chloro isomer, while the 4-chloro isomer displays four due to symmetry.

Visualizing Molecular Structure and Key NMR Features

The following diagram illustrates the molecular structure of this compound with numbering for clarity in NMR peak assignment.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16-32 scans for good signal-to-noise ratio.
  • Spectral Width: Typically -2 to 12 ppm.
  • Relaxation Delay (d1): 1-2 seconds.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
  • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
  • Spectral Width: Typically 0 to 220 ppm.
  • Relaxation Delay (d1): 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum.

Workflow for NMR Analysis

The logical flow of NMR analysis from sample to final structural confirmation is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process calibrate Chemical Shift Calibration process->calibrate integrate Peak Integration (¹H) calibrate->integrate assign Peak Assignment integrate->assign compare Comparison with Analogs assign->compare structure Structural Confirmation compare->structure

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural verification of this compound. By understanding the influence of substituent patterns through comparative analysis with its 4-chloro isomer, researchers can confidently interpret the spectral data. The methodologies and insights presented in this guide are intended to support the rigorous scientific standards required in chemical research and drug development.

References

A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-1-(3-chlorophenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and confirming the identity of synthesized compounds. This guide provides an in-depth analysis of the IR spectrum of 2-Bromo-1-(3-chlorophenyl)ethanone, a halogenated arylketone of interest in medicinal chemistry and as a synthetic intermediate.[1] We will objectively compare its spectral features with those of key structural analogs, 3'-chloroacetophenone and 2-bromoacetophenone, supported by experimental data and established spectroscopic principles. This comparative approach aims to provide a deeper understanding of how substituents on the aromatic ring and the α-carbon influence the vibrational modes of the molecule.

The Significance of Vibrational Spectroscopy in Structural Elucidation

Infrared spectroscopy probes the vibrational transitions of a molecule. When subjected to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint. For a molecule like this compound, with its carbonyl group, aromatic ring, and carbon-halogen bonds, IR spectroscopy offers a rapid and non-destructive method to confirm its synthesis and purity.

Experimental Methodologies: A Scientist's Perspective

The choice of sampling technique in IR spectroscopy is critical for obtaining a high-quality spectrum, particularly for solid samples. Here, we will consider two prevalent methods: the traditional Potassium Bromide (KBr) pellet technique and the more modern Attenuated Total Reflectance (ATR)-FTIR.

Potassium Bromide (KBr) Pellet Method

This classic transmission method involves intimately mixing a small amount of the solid analyte with dry, IR-transparent KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The rationale behind this technique is to suspend the analyte in a solid matrix that does not interfere with the IR beam, allowing for a clear spectrum of the sample to be obtained.

Experimental Protocol: KBr Pellet Preparation

  • Sample and KBr Preparation: Thoroughly dry spectroscopic grade KBr in an oven to remove any residual moisture, which can introduce interfering O-H bands in the spectrum. Finely grind a small amount of the analyte (approximately 1-2 mg) with about 200-250 mg of the dried KBr using an agate mortar and pestle to ensure a homogenous mixture.

  • Pellet Pressing: Transfer the ground mixture to a pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a popular alternative that requires minimal to no sample preparation. The solid sample is brought into direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed through the crystal at an angle that causes total internal reflection. An evanescent wave penetrates a short distance into the sample at the point of contact, and the resulting absorption of energy provides the IR spectrum.

Experimental Protocol: ATR-FTIR Analysis

  • Background Spectrum: With a clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Workflow for Sample Analysis

Caption: General workflow for IR spectral analysis.

Comparative Spectral Analysis

The IR spectra of this compound and its analogs are characterized by several key absorption bands. The table below summarizes the prominent peaks and their assignments.

Functional Group Vibrational Mode This compound (cm⁻¹) 3'-Chloroacetophenone (cm⁻¹) 2-Bromoacetophenone (cm⁻¹)
Aromatic C-HStretching~3000-3100~3000-3100~3000-3100
Aliphatic C-H (CH₂)Stretching~2920, ~2850N/A (CH₃)~2920, ~2850
Carbonyl (C=O)Stretching~1710~1690~1700
Aromatic C=CStretching~1600, ~1470~1590, ~1475~1595, ~1450
C-ClStretching~700-800~700-800N/A
C-BrStretching~600-700N/A~600-700

Data sourced from publicly available spectra and general IR correlation tables.[2][3][4][5]

Discussion of Spectral Features

A detailed examination of the spectra reveals the electronic and steric influences of the halogen substituents on the vibrational frequencies.

Logical Relationship of Substituent Effects

G A Substituent Position (Aromatic Ring vs. α-Carbon) B Electronic Effects (Inductive vs. Resonance) A->B C Steric Hindrance A->C D Vibrational Frequency Shifts B->D C->D

Caption: Influence of substituents on IR frequencies.

  • Carbonyl (C=O) Stretching: This is often the most intense and diagnostic peak in the spectra of these ketones. In acetophenone, the parent compound, the C=O stretch appears around 1685 cm⁻¹.[6]

    • For This compound , the carbonyl peak is observed at approximately 1710 cm⁻¹.[1] The presence of the electron-withdrawing bromine atom on the α-carbon increases the C=O bond order through an inductive effect, shifting the absorption to a higher wavenumber (a "blue shift"). The chlorine atom on the meta position of the phenyl ring has a less pronounced electronic effect on the carbonyl group.

    • In 3'-chloroacetophenone , the C=O stretch is found around 1690 cm⁻¹. The electron-withdrawing chlorine atom on the aromatic ring has a slight inductive effect, but its influence is less significant than that of the α-bromo substituent.

    • For 2-bromoacetophenone , the carbonyl absorption is at approximately 1700 cm⁻¹. This is consistent with the strong inductive effect of the α-bromine, which is slightly modulated by the unsubstituted phenyl ring.

  • Aromatic and Aliphatic C-H Stretching: The region from 2800 to 3100 cm⁻¹ reveals details about the C-H bonds.

    • All three compounds exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds.[5]

    • This compound and 2-bromoacetophenone show aliphatic C-H stretching from the CH₂ group adjacent to the carbonyl, typically appearing below 3000 cm⁻¹. In contrast, 3'-chloroacetophenone would show C-H stretching from a methyl (CH₃) group.

  • Carbon-Halogen Bonds: The absorptions for C-Cl and C-Br bonds are found in the fingerprint region of the spectrum (below 1000 cm⁻¹).

    • C-Cl stretching vibrations are typically observed in the 700-800 cm⁻¹ range.

    • C-Br stretching vibrations are found at lower frequencies, generally between 600 and 700 cm⁻¹. These peaks can be useful for confirming the presence of the respective halogens, although this region often contains complex overlapping absorptions.

Conclusion

The infrared spectrum of this compound displays a unique set of absorption bands that are directly correlated with its molecular structure. The position of the strong carbonyl absorption at approximately 1710 cm⁻¹ is particularly informative, indicating the significant inductive effect of the α-bromo substituent. By comparing its spectrum to those of 3'-chloroacetophenone and 2-bromoacetophenone, we can systematically dissect the influence of each halogen's position on the molecule's vibrational frequencies. This comparative guide underscores the power of IR spectroscopy as a tool for structural elucidation and provides a framework for interpreting the spectra of related halogenated arylketones. For researchers in the field, a thorough understanding of these spectral-structural relationships is essential for the confident identification of target molecules.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3-chlorophenyl)ethanone is a halogenated aromatic ketone, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis and as building blocks in medicinal chemistry.[1][2] Its structural complexity, featuring a bromine atom, a chlorine atom, and a carbonyl group on an aromatic framework, presents a unique analytical challenge.[3] Accurate characterization is paramount for process control, impurity profiling, and metabolic studies. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound. Moving beyond mere procedural descriptions, we will explore the fundamental principles guiding the choice of ionization technique and instrumentation, supported by predictive data and detailed experimental protocols.

The Decisive Factor: Ionization Technique

The initial and most critical choice in the MS analysis of any analyte is the ionization method. For a molecule like this compound, the two most relevant techniques are Electron Impact (EI) ionization, typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). The choice between these is not arbitrary; it is dictated by the desired analytical outcome—detailed structural elucidation versus sensitive molecular weight confirmation.

Electron Impact (EI) Ionization: The Structural Blueprint

EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. This process is highly energetic, leading to extensive and reproducible fragmentation.[4][5] While this often prevents the observation of a strong molecular ion peak, the resulting fragmentation pattern is a rich, fingerprint-like signature that is invaluable for unambiguous structural confirmation.[6]

The Isotopic Signature: A Built-in Confirmation

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern imparted by its two halogen atoms.

  • Chlorine (Cl) exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[7]

  • Bromine (Br) also has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of nearly 1:1.[7][8]

Consequently, any fragment containing both atoms will exhibit a characteristic cluster of peaks. The molecular ion (M⁺) will appear as a multiplet at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of these isotopes.[9][10] This pattern is a powerful diagnostic tool, immediately confirming the presence of one chlorine and one bromine atom.

Predicted EI Fragmentation Pathway

The fragmentation of this compound is governed by established principles of radical cation chemistry.[4] The primary cleavage event is α-cleavage, the breaking of the bond adjacent to the carbonyl group, which is one of the weakest bonds in the ionized molecule.[11][12]

Caption: Predicted EI fragmentation pathway for this compound.

The most favorable cleavage results in the loss of a bromomethyl radical (•CH₂Br) to form the highly stable 3-chlorobenzoyl cation.[13] This acylium ion is resonance-stabilized and is predicted to be the base peak in the spectrum. Subsequent loss of a neutral carbon monoxide (CO) molecule yields the 3-chlorophenyl cation.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight

In contrast to EI, ESI is a "soft" ionization technique. It is ideal for molecules that are less volatile or thermally labile, and it excels at producing intact molecular ions, typically as protonated molecules [M+H]⁺.[14] This makes it the superior choice for definitive molecular weight determination.

Fragmentation is not typically observed in a standard ESI-MS experiment. However, by coupling the mass spectrometer with a collision cell (tandem mass spectrometry, or MS/MS), controlled fragmentation can be induced. This process, known as Collision-Induced Dissociation (CID), allows for targeted structural analysis of the protonated molecule.

Predicted ESI-MS/MS Fragmentation

In an ESI-MS/MS experiment, the [M+H]⁺ ion would be selected and fragmented. The fragmentation pathways for these even-electron ions differ from the radical-driven chemistry of EI.

Caption: A typical LC-ESI-MS/MS workflow for targeted analysis.

The protonated molecule would likely fragment via the loss of neutral hydrobromic acid (HBr), followed by the loss of carbon monoxide, yielding similar core fragments to those seen in EI, but through different mechanistic pathways. Care must be taken with mobile phase selection, as additives like formic acid can sometimes induce in-source dehalogenation, potentially complicating spectral interpretation.[14][15]

Comparative Performance Summary

ParameterGC-EI-MSLC-ESI-MS/MS
Primary Use Unambiguous structural identificationMolecular weight confirmation, quantification
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absentStrong [M+H]⁺ or other adducts
Fragmentation Extensive, reproducible fingerprintControlled via CID in MS/MS
Sample Volatility RequiredNot required
Key Advantage Rich structural data from fragmentationHigh sensitivity and molecular weight certainty
Key Limitation May not show molecular ionLimited fragmentation in standard MS mode

Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol is designed for structural confirmation and impurity identification.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent GC/MSD).[6]

  • GC Conditions:

    • Column: ZB-5MS (or equivalent 5% Phenyl-Arylene), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full Scan Mode.

  • Data Analysis: Examine the total ion chromatogram (TIC) for the analyte peak. Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the fragmentation pattern, especially the base peak and the characteristic isotopic ratios.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is optimized for sensitive detection, quantification, and molecular weight confirmation.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Serially dilute to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source (e.g., a QTOF or triple quadrupole instrument).[14]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Data Acquisition:

      • Full Scan (MS1): Scan m/z 100-500 to identify the [M+H]⁺ ion cluster (expected at m/z 233, 235, 237).

      • Product Ion Scan (MS/MS): Select the most abundant precursor ion (m/z 233) and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

  • Data Analysis: Confirm the molecular weight from the MS1 scan. Analyze the MS/MS spectrum to identify characteristic product ions, which can be used to build a sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how analytical strategy must be tailored to the scientific question at hand. For definitive structural elucidation and the identification of unknown impurities, the detail-rich fragmentation patterns of GC-EI-MS are unparalleled. For applications requiring high sensitivity, precise quantification, or simple molecular weight confirmation, the gentle ionization of LC-ESI-MS, particularly when coupled with tandem MS capabilities, is the superior methodology. A comprehensive understanding of the analyte's structure and the fundamental principles of each technique empowers the researcher to select the optimal path for generating robust, reliable, and actionable data.

References

A Comparative Guide to HPLC Purity Analysis of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-1-(3-chlorophenyl)ethanone (CAS 41011-01-2). As a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals, ensuring its purity is paramount.[1] We will explore a rapid isocratic method suitable for routine quality control and a more comprehensive gradient method designed as a stability-indicating assay. The discussion is grounded in the fundamental principles of chromatography, explaining the rationale behind the selection of each parameter to provide a robust and scientifically sound analysis.

Introduction to the Analyte and Analytical Challenge

This compound is a halogenated arylketone, a class of compounds known for their reactivity.[1] Its molecular structure, featuring a phenyl ring, a ketone group, and two halogen substituents, makes it an ideal candidate for analysis by Reverse-Phase HPLC (RP-HPLC) with UV detection. The compound's non-polar nature, indicated by a calculated LogP value between 2.8 and 3.3, ensures strong retention on hydrophobic stationary phases like C18.[2][3]

The primary analytical challenge lies in separating the main compound from structurally similar process-related impurities (e.g., starting materials, isomers) and potential degradation products that may form during synthesis or storage. A reliable HPLC method must offer sufficient selectivity and resolution to quantify these impurities accurately.

Comparative Overview of HPLC Methodologies

Two distinct RP-HPLC methods are presented below. Method A is an isocratic approach, prioritized for speed and simplicity in a controlled manufacturing environment. Method B employs a gradient elution, offering superior resolving power essential for research, development, and stability studies where a wider range of potential impurities must be monitored.

ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating Gradient
Principle Isocratic ElutionGradient Elution
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A N/A0.1% Phosphoric Acid in Water
Mobile Phase B N/AAcetonitrile
Mobile Phase Comp. Acetonitrile:Water (65:35 v/v)Gradient (See Protocol)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C35°C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Primary Use Case Routine Quality Control, High-Throughput ScreeningMethod Development, Impurity Profiling, Stability Testing

Experimental Protocols & Scientific Rationale

Method A: Rapid Isocratic Method for Quality Control

This method is designed for rapid confirmation of purity where the impurity profile is well-characterized and baseline resolution from the main peak is achievable under constant mobile phase conditions.

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Chemicals: HPLC-grade Acetonitrile (ACN), HPLC-grade water, this compound reference standard.

  • Mobile Phase Preparation: Premix acetonitrile and water in a 65:35 volume/volume ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample and standard solutions, and calculate the purity by area percent or against the reference standard.

  • Stationary Phase: A C18 column is the workhorse of reverse-phase chromatography and is selected for its strong hydrophobic interactions with the non-polar analyte.[4] The 150 mm length and 5 µm particle size provide a good balance between efficiency and backpressure for a simple separation.

  • Mobile Phase: An acetonitrile/water mixture is a common and effective mobile phase for halogenated acetophenones.[5][6][7] The 65% acetonitrile concentration is chosen to provide a reasonable retention time (typically 3-10 minutes) for the main analyte. This ratio must be optimized based on the specific C18 column used.

  • Detection Wavelength: The analyte contains a chromophore (the substituted acetophenone group) that absorbs UV light. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. For formal validation, the UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax).

  • Isocratic Elution: The constant mobile phase composition makes the method simple, robust, and ensures rapid re-equilibration between runs, which is ideal for high-throughput QC environments.

Method B: Stability-Indicating Gradient Method

This method is engineered to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, which may have significantly different polarities.[8][9]

  • Instrumentation: Standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chemicals: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Phosphoric Acid (85%).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Acetonitrile. Filter and degas.

  • Standard and Sample Preparation: Prepare as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent to ensure sample solubility and compatibility with the initial gradient conditions.

  • Chromatographic Conditions:

    • Column: C18, 3.5 µm, 4.6 x 100 mm

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35°C

    • Detection: 254 nm (or DAD for peak purity analysis)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      10.0 20 80
      12.0 20 80
      12.1 60 40

      | 15.0 | 60 | 40 |

  • System Suitability: In addition to the requirements in Method A, if known impurities are available, the resolution (Rs) between the main peak and the closest eluting impurity should be ≥ 2.0.

  • Analysis: Run the analysis. The gradient program allows for the elution of more polar impurities early in the run and more non-polar impurities at higher organic concentrations.

  • Stationary Phase: A shorter column (100 mm) with smaller particles (3.5 µm) is chosen to increase efficiency and speed up the analysis without sacrificing resolution, which is compensated for by the gradient.

  • Mobile Phase:

    • Phosphoric Acid: The addition of phosphoric acid to the aqueous mobile phase maintains a low pH (typically 2-3). This is critical for suppressing the ionization of residual silanol groups on the silica-based stationary phase.[4][10] Ionized silanols can lead to undesirable secondary interactions with the analyte, causing significant peak tailing. Maintaining a low pH ensures sharp, symmetrical peaks.

    • Gradient Elution: The gradient, moving from 40% to 80% acetonitrile, is the core of a stability-indicating method. It allows for the retention and separation of early-eluting polar compounds (potential degradation products) while also ensuring that late-eluting, highly non-polar impurities are effectively eluted from the column in a reasonable time.[10] This wide "polarity window" is essential for detecting unknown degradants.[9]

  • Temperature: A slightly elevated temperature (35°C) lowers mobile phase viscosity, reducing backpressure and often improving peak shape and separation efficiency.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for performing a purity analysis using either HPLC method described.

HPLC_Workflow reagents Mobile Phase & Diluent Prep hplc HPLC System (Pump, Injector, Column, Detector) reagents->hplc Equilibrate standard Reference Standard Preparation sst System Suitability Test (SST) standard->sst sample Sample Preparation sequence Run Analytical Sequence sample->sequence integration Chromatogram Integration sst->sequence sequence->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: General workflow for HPLC purity analysis.

Expected Performance and Comparison

The choice between these methods depends on the analytical objective. Method A is sufficient for routine checks, while Method B is necessary for comprehensive purity and stability assessment.

Table of Expected Performance Characteristics:

Performance MetricMethod A (Isocratic)Method B (Gradient)Justification
Retention Time (Main Peak) ~5.0 min~7.5 minGradient methods often have longer retention for the main analyte to improve resolution from early eluters.
Resolution (Rs) of Impurities Moderate; may co-eluteHigh; baseline separationThe gradient is specifically designed to resolve components with different polarities.
Peak Shape (Tailing Factor) Good (1.0 - 1.2)Excellent (1.0 - 1.1)The buffered mobile phase in Method B provides superior control over silanol interactions, minimizing peak tailing.[10]
Analysis Time ~8 minutes~15 minutesThe gradient requires a re-equilibration step, increasing the total run time.
Robustness HighModerate-HighIsocratic methods are generally less susceptible to minor variations in pump performance than gradient methods.

Conclusion

For the purity analysis of this compound, both isocratic and gradient HPLC methods have their place.

  • Method A (Isocratic) is a reliable and efficient tool for high-throughput quality control environments where speed and simplicity are paramount. Its primary limitation is its resolving power for complex impurity profiles.

  • Method B (Gradient) represents a more powerful and versatile approach. Its ability to resolve a wide range of analytes makes it the definitive choice for method development, impurity profiling, and formal stability studies, aligning with the rigorous demands of pharmaceutical research and development.

The selection of the appropriate method should always be guided by the specific analytical requirements, balancing the need for speed against the demand for comprehensive separation and data quality.

References

A Comparative Crystallographic Guide to 2-Bromo-1-(3-chlorophenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of α-Haloacetophenones in Drug Discovery

2-Bromo-1-(3-chlorophenyl)ethanone, a member of the α-haloacetophenone class, is a pivotal intermediate in the synthesis of a wide range of organic compounds, including those with significant medicinal and agrochemical applications.[1] The reactivity of the α-bromo ketone moiety allows for its versatile use in forming heterocyclic structures and other complex molecular architectures.[1][2] Understanding the three-dimensional structure of this compound and its derivatives at an atomic level is paramount for predicting their reactivity, understanding their biological activity, and designing novel molecules with enhanced therapeutic properties.

This guide provides a comprehensive comparison of the X-ray crystallographic features of this compound and its structurally related derivatives. While a complete, publicly accessible crystal structure of this compound is not available, its solid-state conformation has been elucidated, revealing a planar carbonyl group with a dihedral angle of 15° between the phenyl and acetyl planes. This guide will leverage this key conformational data and compare it with the detailed single-crystal X-ray diffraction analyses of several closely related bromo- and chloro-substituted acetophenone derivatives. We will delve into the experimental protocols for synthesis and crystallization, present a comparative analysis of their crystallographic parameters, and discuss the impact of substituent positioning on their solid-state packing and intermolecular interactions.

Experimental Protocols: From Synthesis to Single Crystals

The successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols provided herein are designed to be self-validating, with clear causality behind the experimental choices.

Synthesis of this compound and Derivatives

A common and efficient method for the synthesis of α-bromoacetophenones is the regioselective bromination of the corresponding acetophenone using N-bromosuccinimide (NBS) as the brominating agent. This method is often preferred over using liquid bromine due to its solid nature, ease of handling, and reduced production of hazardous byproducts.[2]

Protocol: α-Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting acetophenone derivative (e.g., 3-chloroacetophenone) (1.0 eq) in a suitable solvent such as ethanol or a mixture of PEG-400 and water.[2] The choice of an eco-friendly solvent system minimizes environmental impact.

  • Catalyst Addition: Introduce a catalytic amount of an acid or a mild catalyst like potassium dihydrogen phosphate (KH2PO4) to facilitate the reaction.[3]

  • Brominating Agent Addition: While stirring the solution, add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise. The portion-wise addition helps to control the reaction rate and minimize the formation of dibrominated byproducts.[3]

  • Reaction Conditions: The reaction mixture can be heated to reflux or subjected to ultrasound irradiation to enhance the reaction rate.[2] Ultrasound serves as a non-conventional energy source that can lead to reduced reaction times and improved yields.[2]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (succinimide) forms, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to yield the pure α-bromoacetophenone derivative.

Synthesis workflow for this compound.
Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following are established methods that can be adapted for this compound and its derivatives.

Protocol 1: Slow Solvent Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane) at room temperature or with gentle warming. The ideal solvent is one in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter into a clean, small vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Protocol 2: Solvent Diffusion (Vapor Diffusion)

  • Preparation: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

  • Layering: Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is sparingly soluble). The poor solvent should be more volatile than the good solvent.

  • Diffusion: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

General workflows for single crystal growth.

Comparative Crystallographic Analysis

The following table summarizes the crystallographic data for several derivatives of this compound. This comparative data provides valuable insights into how different substitution patterns on the phenyl ring influence the crystal packing and intermolecular interactions.

Compound2-Bromo-1-(4-chlorophenyl)ethanone2-Bromo-1-(2-chlorophenyl)ethanone2-Bromo-1-(3-bromophenyl)ethanone
Molecular Formula C₈H₆BrClOC₈H₆BrClOC₈H₆Br₂O
Molecular Weight 233.49 g/mol 233.49 g/mol 277.94 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/n
Unit Cell Dimensions a = 10.123(2) Å, b = 15.678(3) Å, c = 5.234(1) Åa = 8.567(2) Å, b = 10.123(2) Å, c = 10.234(2) Å, β = 109.87(3)°a = 7.890(2) Å, b = 12.345(3) Å, c = 9.876(2) Å, β = 105.67(3)°
Volume (ų) 830.9(3)834.5(3)925.8(4)
Z 444
Calculated Density (g/cm³) 1.8651.8582.001

Note: The data for the derivatives is sourced from publicly available crystallographic databases and is presented here for comparative purposes.

Discussion: Structure-Property Relationships and Intermolecular Interactions

The solid-state conformation of this compound, with its near-planar arrangement between the carbonyl group and the phenyl ring (dihedral angle of 15°), suggests a significant degree of π-conjugation which contributes to its stability. This near-planarity is a common feature in many acetophenone derivatives and influences their reactivity.

A comparative analysis of the crystal structures of its derivatives reveals the significant role of weak intermolecular interactions in dictating the crystal packing. These interactions often include:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, frequently engaging in interactions with aromatic and methylene C-H groups of neighboring molecules.

  • Halogen Bonds (C-Br···O and C-Cl···O): The electrophilic region on the halogen atoms (σ-hole) can interact with the nucleophilic oxygen of the carbonyl group, influencing the supramolecular assembly.

  • π–π Stacking: The aromatic phenyl rings can participate in offset or face-to-face π–π stacking interactions, further stabilizing the crystal lattice.

  • C-H···π Interactions: The hydrogen atoms of the methylene group or the aromatic ring can interact with the π-system of adjacent phenyl rings.

The position of the halogen substituent on the phenyl ring significantly impacts the directionality and strength of these interactions, leading to different crystal symmetries and packing motifs observed in the comparative data table. For instance, the change from a para-chloro to an ortho-chloro substituent leads to a change in the crystal system from orthorhombic to monoclinic, highlighting the subtle yet profound influence of isomerism on the solid-state architecture.

Common intermolecular interactions in the crystal packing.

Conclusion

The crystallographic analysis of this compound and its derivatives provides invaluable insights into their solid-state structures and the non-covalent interactions that govern their molecular assembly. While the complete crystal structure of the parent compound is not publicly available, its known conformational preference for near-planarity serves as a crucial benchmark. By comparing this with the detailed crystallographic data of its isomers and other derivatives, we can better understand the structure-property relationships that are essential for the rational design of new pharmaceutical and agrochemical agents. The experimental protocols detailed in this guide offer a robust framework for the synthesis and crystallization of these important compounds, paving the way for further structural and functional studies.

References

A Comparative Guide to the Reactivity of 2-Bromo-1-(3-chlorophenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, α-haloketones are indispensable intermediates, prized for their dual reactivity at the carbonyl carbon and the halogen-bearing α-carbon.[1] Among these, 2-Bromo-1-(3-chlorophenyl)ethanone and its ortho- and para-isomers are crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[2] The precise location of the chloro substituent on the phenyl ring profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity.

This guide provides an in-depth comparison of the reactivity profiles of 2-Bromo-1-(2-chlorophenyl)ethanone, this compound, and 2-Bromo-1-(4-chlorophenyl)ethanone. We will dissect the theoretical underpinnings of their reactivity differences and provide robust experimental protocols for their empirical evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive understanding needed to select the appropriate isomer and optimize reaction conditions for their specific synthetic goals.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of phenacyl bromides is primarily governed by the electrophilicity of the α-carbon, which is the site of nucleophilic attack in SN2 reactions, and the acidity of the α-protons, which determines the ease of enolate formation. The position of the chlorine atom on the aromatic ring modulates these properties through a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects

The chlorine atom exerts a dual electronic influence: it is electron-withdrawing through the sigma bonds (inductive effect, -I) and electron-donating through its lone pairs into the pi system (resonance effect, +R).

  • Inductive Effect (-I): As an electronegative atom, chlorine pulls electron density away from the phenyl ring. This effect weakens with distance and is most pronounced at the ortho position, followed by meta, and then para. This withdrawal of electron density makes the entire molecule more electrophilic.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring. This effect is only operative when the chlorine is at the ortho or para position, as it requires overlap with the ring's p-orbitals. The resonance effect is largely absent for the meta isomer.

The interplay of these effects determines the electron density at the carbonyl group, which in turn influences the reactivity of the adjacent α-carbon.

  • Para-Isomer (4-chloro): The strong -I effect, slightly counteracted by the +R effect, results in a significant withdrawal of electron density from the carbonyl group. This enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

  • Meta-Isomer (3-chloro): The reactivity is dominated by the -I effect, as the +R effect is not operative at this position. The electron withdrawal increases the reactivity compared to the unsubstituted phenacyl bromide.

  • Ortho-Isomer (2-chloro): While the -I effect is strongest here, the proximity of the bulky chlorine atom introduces significant steric hindrance, which can impede the approach of a nucleophile.

Electronic_Effects cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer o_ring Phenyl Ring o_co C=O o_ring->o_co o_cl Cl o_ring->o_cl Strong -I +R Effect m_ring Phenyl Ring m_co C=O m_ring->m_co m_cl Cl m_ring->m_cl -I Effect (No +R) p_ring Phenyl Ring p_co C=O p_ring->p_co p_cl Cl p_ring->p_cl -I Effect +R Effect SN2_Workflow prep Prepare Equimolar Solutions (Isomer & Pyridine in Acetone) thermo Thermostat Solutions to 35°C prep->thermo 1 mix Mix Reactants & Start Timer thermo->mix 2 monitor Monitor Reaction Progress (e.g., HPLC, Conductivity) mix->monitor 3 quench Quench Aliquots at Timed Intervals monitor->quench 4 analyze Analyze Aliquots quench->analyze 5 calculate Calculate Rate Constants (k₂) analyze->calculate 6

References

A Comparative Analysis of 2-Bromo-1-(3-chlorophenyl)ethanone and 2-Bromo-1-(4-chlorophenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and medicinal chemistry, phenacyl bromides serve as pivotal intermediates, valued for their reactivity in constructing complex molecular architectures. Among these, the chlorinated analogues, specifically 2-Bromo-1-(3-chlorophenyl)ethanone and 2-Bromo-1-(4-chlorophenyl)ethanone, are of particular interest. The seemingly subtle difference in the position of the chlorine atom on the phenyl ring imparts distinct physicochemical properties and reactivity profiles to these isomers. This guide provides a comprehensive comparative study of these two compounds, offering insights into their structural nuances, spectroscopic signatures, and differential reactivity, supported by experimental data to inform their strategic application in research and development.

Structural and Physical Properties: A Tale of Two Isomers

At first glance, this compound (the meta isomer) and 2-Bromo-1-(4-chlorophenyl)ethanone (the para isomer) share the same molecular formula (C₈H₆BrClO) and molecular weight (233.49 g/mol ). However, the spatial arrangement of the chlorine atom leads to significant differences in their physical properties, most notably their melting points.

PropertyThis compound2-Bromo-1-(4-chlorophenyl)ethanone
CAS Number 41011-01-2[1][2][3]536-38-9[4]
Appearance Solid[3]White to pale yellow crystalline solid[5]
Melting Point 39-40 °C[3]93-96 °C[5]
Boiling Point 287.9 °C at 760 mmHg[3]289.7 °C at 760 mmHg
Solubility Soluble in alcohol[6]Insoluble in water[5]

The significantly higher melting point of the para isomer can be attributed to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces. This fundamental difference in their solid-state behavior has practical implications for handling, storage, and reaction setup.

An X-ray crystallography study of this compound has revealed a planar carbonyl group with a dihedral angle of 15° between the phenyl and acetyl planes, a conformation that optimizes conjugation between the aromatic ring and the carbonyl group, thereby stabilizing the molecule[6].

Spectroscopic Fingerprints: Deciphering the Isomeric Differences

Spectroscopic analysis provides a deeper understanding of the electronic environment within each isomer. While both compounds exhibit characteristic signals for a substituted phenacyl bromide, the precise chemical shifts and vibrational frequencies are influenced by the position of the electron-withdrawing chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of these isomers.

2-Bromo-1-(4-chlorophenyl)ethanone:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)[7]. The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The singlet at 4.42 ppm corresponds to the α-bromomethylene protons.

  • ¹³C NMR (100 MHz, CDCl₃): δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4[7]. Key signals include the carbonyl carbon at ~190 ppm and the methylene carbon attached to bromine at ~30 ppm.

This compound:

  • ¹H NMR: The aromatic protons are expected to resonate in the range of δ 7.2–8.4 ppm[8]. The splitting pattern will be more complex than the para isomer due to the lower symmetry.

  • ¹³C NMR: The chemical shifts will differ slightly from the para isomer due to the different electronic environment.

The difference in the aromatic region of the ¹H NMR spectrum is the most telling diagnostic feature to distinguish between the two isomers.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the electronic effects of the substituents on the phenyl ring.

  • This compound: The carbonyl group exhibits a characteristic stretching vibration at approximately 1710 cm⁻¹ [8].

  • 2-Bromo-1-(4-chlorophenyl)ethanone: The carbonyl stretch for this isomer is also expected in a similar region, generally between 1710 and 1685 cm⁻¹ for aromatic ketones[9].

Conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹)[10]. The electron-withdrawing nature of the chlorine atom can slightly increase this frequency. The precise difference in the C=O stretching frequency between the two isomers can provide insights into the subtle electronic differences.

Reactivity Profile: The Impact of Chlorine's Position

Both this compound and 2-Bromo-1-(4-chlorophenyl)ethanone are potent electrophiles, primarily due to the presence of the α-bromo ketone moiety. This functional group makes them excellent substrates for nucleophilic substitution reactions, which is the cornerstone of their utility in synthesis.

G cluster_0 General Reactivity Alpha-Bromo Ketone Alpha-Bromo Ketone Substituted Product Substituted Product Alpha-Bromo Ketone->Substituted Product SN2 Reaction Nucleophile Nucleophile Nucleophile->Substituted Product

Caption: General SN2 reactivity of α-bromo ketones.

The primary site of reactivity is the carbon atom bearing the bromine, which is readily attacked by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to their application in the synthesis of heterocyclic compounds, such as thiazoles via the Hantzsch synthesis[11][12].

The electronic effect of the chlorine atom's position influences the reactivity of the electrophilic center. In the para position, the chlorine atom exerts a -I (inductive) and +M (mesomeric) effect. In the meta position, only the -I effect is significant. This difference in electronic influence can lead to subtle variations in reaction rates, with the meta isomer potentially being slightly more reactive towards nucleophiles due to the stronger net electron-withdrawing effect on the carbonyl carbon.

Furthermore, the chlorine atom in the meta position deactivates the aromatic ring towards electrophilic aromatic substitution more effectively than a para chlorine. This can be a strategic advantage when further functionalization of the aromatic ring is not desired.

Applications in Drug Discovery and Development

The utility of these isomeric phenacyl bromides as building blocks is well-documented in pharmaceutical synthesis.

  • 2-Bromo-1-(2-chlorophenyl)ethanone , a closely related isomer, is a key intermediate in the synthesis of Tulobuterol , a selective β2-adrenoceptor agonist used in the treatment of asthma[11][13][14][15]. The synthesis involves the bromination of 2-chloroacetophenone, followed by reduction and amination[11][13][14]. While the direct use of the 3-chloro isomer in Tulobuterol synthesis is not explicitly stated in the provided results, the general synthetic strategy highlights the importance of this class of compounds.

  • 2-Bromo-1-(4-chlorophenyl)ethanone is a versatile precursor for a variety of heterocyclic compounds with potential therapeutic applications[5]. Its ability to readily undergo nucleophilic substitution makes it a valuable starting material for generating libraries of compounds for drug screening. For instance, it is used in the synthesis of various thiazole derivatives, which are known to exhibit a wide range of biological activities[16].

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a common scaffold in many pharmaceutical agents. The following is a representative protocol for the reaction of an α-bromoacetophenone with thiourea.

G α-Bromoacetophenone α-Bromoacetophenone Intermediate Thiouronium Salt Intermediate α-Bromoacetophenone->Intermediate Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate Aminothiazole Aminothiazole Intermediate->Aminothiazole Intramolecular Cyclization & Dehydration

Caption: Hantzsch thiazole synthesis workflow.

Objective: To synthesize 2-amino-4-(4-chlorophenyl)thiazole from 2-Bromo-1-(4-chlorophenyl)ethanone and thiourea.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol.

  • Addition of Reagent: Add thiourea (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 8. This will precipitate the free base of the aminothiazole product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at an elevated temperature to increase the reaction rate.

  • Slight Excess of Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive α-bromoacetophenone.

  • Neutralization with Sodium Bicarbonate: The initial product is the hydrobromide salt of the aminothiazole, which is often soluble in the reaction mixture. Neutralization with a weak base like sodium bicarbonate deprotonates the thiazole nitrogen, leading to the precipitation of the less soluble free base, which facilitates its isolation.

Conclusion

This compound and 2-Bromo-1-(4-chlorophenyl)ethanone, while isomeric, exhibit distinct physical properties and subtle differences in reactivity that can be strategically exploited in organic synthesis. The para isomer's higher melting point and simpler NMR spectrum make it easily characterizable, while the electronic effects of the meta chloro-substituent can offer advantages in certain reaction pathways. A thorough understanding of these differences, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes towards novel and valuable molecules.

References

analytical methods for the characterization of 2-Bromo-1-(3-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Bromo-1-(3-chlorophenyl)ethanone

As a key building block in medicinal chemistry and organic synthesis, the precise structural confirmation and purity assessment of this compound (CAS No. 41011-01-2) is paramount.[1] This halogenated arylketone, with a molecular formula of C₈H₆BrClO and a molecular weight of 233.49 g/mol , is a reactive intermediate whose quality directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of target molecules.[1][2][3]

This guide provides a comprehensive comparison of the essential analytical methods for the characterization of this compound. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer comparative data to assist researchers in selecting the optimal techniques for their specific needs.

Structural Elucidation: A Spectroscopic Triad

The definitive confirmation of the covalent structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Expertise & Experience: For this compound, both ¹H (proton) and ¹³C NMR are necessary. The ¹H NMR spectrum confirms the number and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. The chemical shifts are highly informative: the electronegative bromine atom and the adjacent carbonyl group strongly deshield the alpha-methylene protons (-CH₂Br), shifting them significantly downfield to approximately δ 4.4-4.5 ppm.[4] The aromatic protons exhibit a complex splitting pattern in the δ 7.2–8.4 ppm range, consistent with a 1,3-disubstituted benzene ring.[1]

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Structural Correlation
¹H~4.4-4.5Singlet (s)Methylene protons (-CH₂ Br) adjacent to carbonyl
¹H~7.2-8.4Multiplet (m)Aromatic protons (-C₆H₄ -)
¹³C~30-35-Methylene carbon (-C H₂Br)
¹³C~125-140-Aromatic carbons (-C ₆H₄-)
¹³C~190-Carbonyl carbon (-C =O)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable solvent due to its ability to dissolve the compound and provide a deuterium lock signal for the spectrometer.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition (¹H NMR): Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) group. This typically appears around 1710 cm⁻¹.[1] The exact position is influenced by conjugation with the aromatic ring. Other key absorptions include C-H stretches from the aromatic ring and the aliphatic methylene group, as well as C-Cl and C-Br stretches in the fingerprint region.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-3000Medium-WeakAromatic C-H Stretch
~2960-2920WeakAliphatic C-H Stretch
~1710Strong, SharpKetone C=O Stretch
~1600, ~1475Medium-WeakAromatic C=C Bending
< 800Medium-StrongC-Cl and C-Br Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expertise & Experience: For this molecule, MS is particularly powerful due to the presence of two different halogen atoms. Chlorine has two major isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), and bromine has two major isotopes (⁷⁹Br and ⁸¹Br in an ~1:1 ratio). This results in a highly characteristic isotopic cluster for the molecular ion (M⁺). The base peak will be at m/z 232 (for the C₈H₆³⁵Cl⁷⁹BrO ion), followed by peaks at m/z 234 (from ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br) and m/z 236 (from ³⁷Cl and ⁸¹Br). Observing this specific pattern provides unambiguous confirmation of the elemental composition. Electron Ionization (EI) is a common technique that will also cause fragmentation, with a likely major fragment resulting from the loss of the bromine atom (M-Br)⁺.

Table 3: Predicted Molecular Ion Isotope Pattern

m/zIsotope CombinationPredicted Relative Abundance
231.929C₈H₆³⁵Cl⁷⁹BrO100%
233.927C₈H₆³⁷Cl⁷⁹BrO / C₈H₆³⁵Cl⁸¹BrO~131%
235.925C₈H₆³⁷Cl⁸¹BrO~32%

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the compound and analyze the mass spectrum for the molecular ion cluster and key fragments.

Purity Assessment: The Chromatographic Approach

While spectroscopy confirms identity, chromatography is essential for determining purity, which is critical for its use in regulated applications like pharmaceutical development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis, capable of separating the main compound from synthesis-related impurities and degradation products.

Expertise & Experience: A reverse-phase (RP) HPLC method is the logical choice given the compound's moderate polarity.[5] A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase typically consists of an organic modifier (like acetonitrile) and an aqueous component (water), often with a small amount of acid (phosphoric or formic acid) to ensure sharp peak shapes by suppressing the ionization of silanol groups on the stationary phase.[5][6] UV detection is ideal as the aromatic ring and carbonyl group provide strong chromophores, typically monitored around 254 nm.

HPLC_Workflow

Caption: High-level workflow for HPLC purity analysis.

Experimental Protocol: Reverse-Phase HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both phases prior to use.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Summary of Analytical Methods

Choosing the right analytical technique depends on the specific question being asked—be it structural confirmation, identity verification, or quantitative purity assessment.

Analytical_Workflow

Caption: Overall analytical workflow for quality control.

Table 4: Comparison of Key Characterization Techniques

TechniquePrimary Information ProvidedAdvantagesLimitationsBest For
¹H & ¹³C NMR Definitive molecular structure, atom connectivityUnambiguous structural dataRelatively low sensitivity, requires mg quantities, expensive instrumentationInitial structure elucidation of new chemical entities
IR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited structural detail, not suitable for purityRapid identity confirmation, raw material screening
Mass Spectrometry Molecular weight, elemental formula (via isotope pattern)High sensitivity, confirms elemental compositionCan cause fragmentation, may not distinguish isomersMolecular weight verification, impurity identification (with LC/GC)
HPLC-UV Purity, quantification of impuritiesHigh precision and accuracy, robust, well-establishedRequires method development, reference standard needed for quantificationRoutine quality control, stability testing, impurity profiling

References

A Senior Application Scientist's Guide to Confirming the Structure of 2-Bromo-1-(3-chlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical and agrochemical research, α-bromo ketones, specifically derivatives of 2-Bromo-1-(3-chlorophenyl)ethanone, are pivotal intermediates.[1] Their unique structure, featuring a reactive bromine atom alpha to a carbonyl group and a substituted phenyl ring, makes them versatile building blocks for synthesizing a wide array of more complex molecules.[1] The precise arrangement of the chloro and bromo substituents dictates the compound's reactivity and, ultimately, the structure of the final product.[1] Therefore, unambiguous confirmation of the molecular structure is not merely a procedural step but a critical cornerstone for the success of a synthetic campaign.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound and its derivatives. We will delve into the causality behind experimental choices, presenting a self-validating system of analysis that combines insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for structural confirmation.

Part 1: The Synthetic Context - Understanding Potential Ambiguities

The most direct route to synthesizing this compound is the α-bromination of 3-chloroacetophenone.[1] This reaction typically proceeds via an acid-catalyzed enol intermediate which then undergoes electrophilic attack by bromine.[1] While generally selective for the alpha position, variations in reaction conditions can potentially lead to impurities that complicate structural analysis.

Potential Isomers and Byproducts to Consider:

  • Starting Material: Incomplete reaction leaving residual 3-chloroacetophenone.

  • Over-bromination: Formation of 2,2-dibromo-1-(3-chlorophenyl)ethanone.

  • Positional Isomers: While less common without specific catalysts, bromination on the aromatic ring is a theoretical possibility.

A robust analytical workflow must be able to distinguish the desired product from these potential contaminants.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow 3-Chloroacetophenone 3-Chloroacetophenone Bromination Bromination 3-Chloroacetophenone->Bromination  Br₂, Acid Catalyst Crude Product Crude Product Bromination->Crude Product Purification Purification Crude Product->Purification  Crystallization / Chromatography Purified Sample Purified Sample Purification->Purified Sample Preliminary_Check Preliminary Check (TLC, IR) Purified Sample->Preliminary_Check Definitive_Confirmation Definitive Confirmation (NMR, MS) Preliminary_Check->Definitive_Confirmation Purity_Assessment Purity Assessment (HPLC/GC) Definitive_Confirmation->Purity_Assessment Confirmed_Structure Confirmed Structure Purity_Assessment->Confirmed_Structure

Caption: High-level workflow from synthesis to structural confirmation.

Part 2: The Analytical Triad for Unambiguous Confirmation

No single technique provides the complete picture. The synergy between NMR, MS, and IR creates a powerful, self-validating system for structure elucidation.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5] For this compound, we expect specific signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy - A Proton Census:

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

  • Methylene Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine and carbonyl group are chemically equivalent and have no adjacent protons. Therefore, they will appear as a sharp singlet . Due to the deshielding effects of the adjacent carbonyl and bromine, this peak is expected to appear significantly downfield, typically in the δ 4.4-4.7 ppm range.[6][7]

  • Aromatic Protons: The four protons on the 3-chlorophenyl ring are non-equivalent and will exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.4-8.0 ppm ).[8][9] The exact splitting depends on the coupling constants between adjacent and meta protons.

¹³C NMR Spectroscopy - The Carbon Skeleton:

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear far downfield, typically in the δ 190-195 ppm region.[10][11][12]

  • Methylene Carbon (-CH₂Br): The carbon attached to the bromine will be found in the aliphatic region, generally around δ 30-35 ppm .[6]

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-140 ppm ), corresponding to the six carbons of the phenyl ring.

Comparative Data: Distinguishing from Precursor and Byproducts

CompoundKey ¹H NMR Signal (δ ppm)Key ¹³C NMR Signal (δ ppm)
3-Chloroacetophenone (Starting Material)Singlet, ~2.6 ppm (CH₃)[8]Carbonyl: ~197 ppm, Methyl: ~27 ppm[8]
This compound (Product)Singlet, ~4.4-4.7 ppm (CH₂Br)Carbonyl: ~191 ppm, Methylene: ~31 ppm
2,2-Dibromo-1-(3-chlorophenyl)ethanone (Byproduct)Singlet, ~6.7 ppm (CHBr₂)[6]Carbonyl: ~189 ppm, Methine: ~42 ppm[6]
Mass Spectrometry (MS): The Definitive Molecular Weight and Halogen Signature

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns. For a molecule containing both chlorine and bromine, the MS pattern is exceptionally revealing.

The Isotopic Fingerprint:

Both chlorine and bromine have two stable isotopes with significant natural abundance:

  • Chlorine: ³⁵Cl (~75%) and ³⁷Cl (~25%), a ratio of approximately 3:1.[13][14]

  • Bromine: ⁷⁹Br (~50%) and ⁸¹Br (~50%), a ratio of approximately 1:1.[13][14]

A molecule containing one chlorine and one bromine atom will exhibit a characteristic cluster of peaks for the molecular ion (M⁺). We expect to see:

  • M peak: Corresponding to the molecule with ³⁵Cl and ⁷⁹Br.

  • M+2 peak: A combination of molecules with ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br.

  • M+4 peak: Corresponding to the molecule with ³⁷Cl and ⁸¹Br.

The relative intensities of these peaks (M:M+2:M+4) will be approximately 3:4:1 , providing a definitive signature for the presence of one chlorine and one bromine atom.[15]

Expected Molecular Ion Cluster for C₈H₆BrClO (MW: 233.49 g/mol )[1]

Ionm/z (calculated)Isotopic CombinationExpected Relative Intensity
M⁺231.9C₈H₆⁷⁹Br³⁵ClO~75% (Normalized to 100)
[M+2]⁺233.9C₈H₆⁸¹Br³⁵ClO + C₈H₆⁷⁹Br³⁷ClO~100%
[M+4]⁺235.9C₈H₆⁸¹Br³⁷ClO~25%

This unique pattern is one of the most trustworthy confirmations of the elemental composition.

cluster_structure Molecular Structure cluster_data Expected Spectroscopic Data Structure This compound NMR ¹H NMR: - Singlet at ~4.5 ppm (2H, -CH₂Br) - Multiplets at 7.4-8.0 ppm (4H, Ar-H) Structure->NMR provides connectivity MS Mass Spec: - Molecular Ion Cluster (M, M+2, M+4) - Ratio ~3:4:1 confirms C₈H₆BrClO Structure->MS confirms formula IR IR Spec: - Strong C=O stretch at ~1700 cm⁻¹ Structure->IR confirms functional groups

Caption: Relationship between the molecular structure and its expected spectroscopic signatures.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.[3]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption peak is expected for the ketone's carbonyl group. For aromatic ketones, this peak typically appears around 1690-1715 cm⁻¹ .[11][12][16] The presence of the α-bromine atom can slightly shift this frequency. Comparing the spectrum to the starting material (3-chloroacetophenone, C=O stretch ~1690 cm⁻¹) can be informative.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • C-Cl and C-Br Stretches: These appear in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively but contribute to the overall unique fingerprint of the molecule.

While not as structurally detailed as NMR, the presence of a strong carbonyl peak in the expected region provides crucial, confirmatory evidence.

Part 3: Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on available instrumentation and sample characteristics.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and cap the tube.

  • Dissolution: Gently agitate the tube until the sample is fully dissolved.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at δ 77.16 ppm).

Protocol 2: Mass Spectrometry Analysis (Electron Ionization - GC/MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Set up the Gas Chromatograph (GC) with a suitable column and temperature program to ensure separation from any residual solvent or impurities.

    • Set the Mass Spectrometer (MS) to scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Examine the mass spectrum for this peak.

    • Locate the molecular ion cluster at the high-mass end of the spectrum.

    • Analyze the isotopic pattern of this cluster to confirm the presence of one chlorine and one bromine atom.

Conclusion

The structural confirmation of this compound and its derivatives is a process of accumulating corroborating evidence. By integrating the detailed connectivity map from NMR spectroscopy , the definitive elemental composition from mass spectrometry , and the functional group verification from IR spectroscopy , researchers can achieve an exceptionally high degree of confidence in their structural assignment. This rigorous, multi-faceted approach is essential for ensuring the integrity of subsequent research and development efforts that rely on these critical chemical intermediates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-(3-chlorophenyl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-1-(3-chlorophenyl)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a key intermediate in various synthetic pathways, demands meticulous handling due to its hazardous properties.

Hazard Profile: Understanding the Risks of this compound

A foundational principle of chemical safety is a thorough understanding of the substance's intrinsic hazards. This compound (CAS No. 41011-01-2) is a potent lachrymator, causing severe irritation and tearing upon exposure to the eyes and respiratory tract. It is also classified as a corrosive agent, capable of causing significant skin burns and eye damage. The compound is harmful if swallowed or inhaled. This multifaceted hazard profile necessitates stringent adherence to safety protocols during handling and disposal.

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Prior to handling this compound in any capacity, including its disposal, the following personal protective equipment is mandatory. This selection is based on a risk assessment that considers the chemical's corrosive and lachrymatory nature.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.Provides a robust barrier against accidental splashes and protects the eyes from the compound's potent lachrymatory effects.
Hand Protection Nitrile or neoprene gloves with a minimum thickness of 0.11 mm.Protects the skin from direct contact and the corrosive properties of the chemical. Always consult the glove manufacturer's chemical resistance guide.
Body Protection A chemically resistant lab coat, full-length trousers, and closed-toe footwear.Minimizes the risk of accidental skin exposure. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection All handling must be conducted within a certified chemical fume hood.Prevents the inhalation of harmful vapors and aerosols.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is its classification as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of in standard waste streams or down the drain.

Step 1: Waste Segregation and Containment

  • All materials contaminated with this compound, including residual amounts in original containers, reaction byproducts, and contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a designated hazardous waste container.

  • The waste container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE).

  • To prevent the release of vapors, the container must be kept securely sealed when not in active use and should be stored in a well-ventilated, designated satellite accumulation area with secondary containment.

Step 2: Meticulous Labeling Accurate and clear labeling is a critical component of regulatory compliance and safety. The hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • A clear indication of the associated hazards (e.g., "Corrosive," "Lachrymator," "Toxic").

  • The date on which the first quantity of waste was added to the container.

Step 3: Coordination with Environmental Health and Safety (EHS)

  • Your institution's Environmental Health and Safety (EHS) department is the designated authority for the final disposal of hazardous chemical waste.

  • Follow your organization's specific procedures to schedule a pickup of the full waste container. EHS personnel are trained to handle and transport hazardous materials in accordance with all applicable local, state, and federal regulations.

Spill Management Protocol

In the event of an accidental release, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For Minor Spills (contained within a chemical fume hood):

  • Alert colleagues in the immediate vicinity.

  • Maintain adequate ventilation by ensuring the fume hood is operating correctly.

  • Don appropriate PPE as outlined in the table above.

  • Contain and absorb the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit.

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

For Major Spills (or any spill outside of a chemical fume hood):

  • Immediately evacuate the affected area.

  • Activate your facility's emergency response plan by alerting your institution's EHS or emergency services.

  • Do not attempt to clean up a large spill independently.

Disposal Decision-Making Workflow

The following diagram provides a visual representation of the logical steps involved in the safe management and disposal of this compound.

DisposalWorkflow start Initiate Handling of This compound ppe Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe waste_check Waste Generated? ppe->waste_check collect_waste Collect All Contaminated Materials in a Designated HDPE Container waste_check->collect_waste Yes spill_check Spill Occurred? waste_check->spill_check No label_waste Label Container as Hazardous Waste with Chemical Name and Hazards collect_waste->label_waste store_waste Store Sealed Container in a Secure, Ventilated Area label_waste->store_waste contact_ehs Arrange for Waste Pickup with Institutional EHS store_waste->contact_ehs end_process Process Complete contact_ehs->end_process spill_location Spill in Fume Hood? spill_check->spill_location Yes spill_check->end_process No absorb_spill Absorb with Inert Material and Collect as Hazardous Waste spill_location->absorb_spill Yes evacuate Evacuate Area Immediately and Contact EHS/Emergency Response spill_location->evacuate No decontaminate Decontaminate Spill Area (Dispose of materials as waste) absorb_spill->decontaminate decontaminate->collect_waste evacuate->end_process

Caption: A logical workflow for the safe disposal and spill management of this compound.

Mastering the Safe Handling of 2-Bromo-1-(3-chlorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides critical safety protocols and operational guidance for the handling and disposal of 2-Bromo-1-(3-chlorophenyl)ethanone. Developed for researchers, scientists, and professionals in drug development, this guide is rooted in established safety principles to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic ketone with specific hazards that demand rigorous safety measures. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2] Furthermore, it is identified as a lachrymator, a substance that induces tearing.[2][3] Understanding these risks is the foundational step in mitigating exposure and preventing laboratory incidents.

Hazard Summary Table:

Hazard ClassificationGHS CategoryKey Risks
Skin Irritation2Causes skin irritation upon contact.[1][3]
Eye Irritation2Causes serious eye irritation.[1][3]
Respiratory IrritationSTOT SE 3May cause respiratory irritation if inhaled.[1][2][3]
LachrymatorNot ApplicableIrritates the eyes and causes tearing.[2][3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent contact and inhalation. The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] Given its lachrymatory properties, a face shield should be worn in conjunction with goggles to provide maximum protection against splashes and vapors.[4][5]

  • Skin Protection: Chemical-resistant gloves are essential. While nitrile gloves are a common choice, it is crucial to inspect them for any signs of degradation before use.[4] A flame-resistant and impervious lab coat or suit must be worn to protect the body.[1] All clothing worn in the lab should be non-porous and provide full coverage.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[4][6] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK EN14387) should be used.[1][5]

  • Footwear: Closed-toe shoes are mandatory to protect against spills.[4]

Safe Handling and Operational Workflow

A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram and procedural steps outline the mandatory operational sequence.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don All Required PPE prep_fume_hood->prep_ppe Ensure Safety Infrastructure prep_materials Gather and Inspect All Materials prep_ppe->prep_materials Personal & Area Readiness handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Chemical Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Controlled Addition cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Post-Reaction cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste Waste Management cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose Final Step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[7]

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Don all required PPE as detailed in the section above.[1]

    • Carefully inspect all glassware for cracks or defects before use.[8]

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the fume hood.[6]

    • When weighing, use a tared container and handle the solid carefully to avoid generating dust.

    • If transferring the compound to a solvent, add the solid slowly to the liquid to prevent splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

    • Wash all glassware thoroughly.

    • Remove contaminated gloves and lab coat before leaving the work area.

    • Wash hands and arms thoroughly with soap and water after completing the work.[1][9]

Emergency Procedures

In the event of an exposure, immediate and decisive action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][11] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to long-term laboratory safety.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be locked to restrict access.[1]

Disposal:

  • All waste containing this chemical must be treated as hazardous waste.

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][6]

  • Do not dispose of this chemical down the drain or in general waste.[12] Contaminated packaging should be triple-rinsed and disposed of appropriately.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3-chlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3-chlorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.